Sonlicromanol hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWCHDZDIRYBZ-MQZJHDQISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sonlicromanol Hydrochloride: A Technical Deep Dive into its Core Mechanism of Action
For Immediate Release
NIJMEGEN, Netherlands, December 12, 2025 – Sonlicromanol hydrochloride (formerly KH176), a clinical-stage therapeutic candidate, is emerging as a promising treatment for primary mitochondrial diseases (PMD). Developed by Khondrion, this small molecule targets the fundamental cellular consequences of mitochondrial dysfunction. This technical guide provides an in-depth analysis of sonlicromanol's mechanism of action, tailored for researchers, scientists, and drug development professionals.
Sonlicromanol is an orally administered prodrug that is converted to its active metabolite, KH176m.[1] The therapeutic efficacy of sonlicromanol is attributed to this active metabolite, which exhibits a unique dual mechanism of action: the modulation of cellular redox status and the selective inhibition of inflammation.[2][3] This multifaceted approach addresses the core pathophysiological hallmarks of mitochondrial diseases, which are characterized by impaired energy production and heightened oxidative stress.[1][4]
Dual Mechanism of Action of the Active Metabolite KH176m
The primary therapeutic effects of sonlicromanol are mediated by its active metabolite, KH176m, which operates through two distinct yet complementary pathways.
Selective Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)
KH176m is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[2][3] Elevated levels of PGE2 are associated with inflammation, a common feature in patients with mitochondrial diseases.[1]
The inhibition of mPGES-1 by KH176m is highly specific, with no significant effect on the cyclooxygenase-1 (COX-1) or COX-2 enzymes.[2][3] This selectivity is a crucial advantage, as it may circumvent the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Furthermore, KH176m has been shown to indirectly downregulate the expression of mPGES-1.[1] PGE2 can induce a positive feedback loop that increases the transcription of its own synthesizing enzyme, mPGES-1. By reducing PGE2 levels, KH176m disrupts this feedback mechanism, leading to a sustained decrease in mPGES-1 expression and a corresponding reduction in inflammation.[1][3]
Modulation of the Thioredoxin/Peroxiredoxin System
In addition to its anti-inflammatory properties, KH176m acts as a modulator of the cellular redox environment by targeting the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1] This system is a cornerstone of the cell's endogenous antioxidant defense, playing a critical role in the detoxification of reactive oxygen species (ROS), particularly hydrogen peroxide.
Mitochondrial dysfunction leads to an overproduction of ROS, resulting in oxidative stress and cellular damage. KH176m enhances the activity of the Trx/Prx system, thereby bolstering the cell's capacity to neutralize ROS and mitigate oxidative damage.[5] This action helps to restore cellular redox homeostasis, which is severely perturbed in mitochondrial diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of sonlicromanol's active metabolite, KH176m.
Table 1: Inhibitory Potency of KH176m against mPGES-1
| Parameter | Value | Cell/System |
| IC50 (mPGES-1, cell-free) | 0.16 ± 0.048 µM | Microsomes |
| IC50 (mPGES-1, cellular) | 1.51 ± 0.93 µM | Primary human skin fibroblasts |
| IC50 (PGE2 production, LPS-stimulated) | 0.0853 ± 0.0178 µM | Primary human skin fibroblasts |
| IC50 (PGE2 production, IL-1β-stimulated) | 0.0929 ± 0.0235 µM | Primary human skin fibroblasts |
Data sourced from BenchChem.[2]
Table 2: Pharmacokinetic Parameters of Sonlicromanol and KH176m from Phase IIb Clinical Trial
| Drug | Dose | Cmax | AUClast | Tmax |
| Sonlicromanol | 50 mg bid | Data not specified | Data not specified | Data not specified |
| Sonlicromanol | 100 mg bid | Data not specified | Data not specified | Data not specified |
| KH176m | 50 mg bid | Data not specified | Data not specified | Data not specified |
| KH176m | 100 mg bid | Data not specified | Data not specified | Data not specified |
Pharmacokinetic parameters were evaluated in a Phase IIb trial with twice-daily dosing for 28 days, but specific values for Cmax, AUClast, and Tmax are not publicly available.[6]
Experimental Protocols
mPGES-1 Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of KH176m on mPGES-1 enzyme activity.
Methodology:
-
Microsomal fractions containing mPGES-1 are prepared from a suitable source (e.g., A549 cells).
-
The reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).
-
The conversion of PGH2 to PGE2 is measured in the presence of varying concentrations of KH176m.
-
PGE2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated from the dose-response curve.[2]
Cellular Assay for PGE2 Production
Objective: To assess the ability of KH176m to inhibit PGE2 production in a whole-cell context.
Methodology:
-
Primary human skin fibroblasts or other relevant cell types (e.g., RAW264.7 macrophages) are cultured.
-
Cells are pre-treated with various concentrations of KH176m.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
The cell culture supernatant is collected after a defined incubation period.
-
PGE2 concentrations in the supernatant are measured by ELISA.[4]
-
The IC50 value for the inhibition of PGE2 production is determined.[2]
Thioredoxin Reductase Activity Assay
Objective: To evaluate the effect of KH176m on the activity of the Thioredoxin/Peroxiredoxin system.
Methodology:
-
Cell lysates are prepared from cells treated with or without KH176m.
-
The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by thioredoxin reductase (TrxR) in the presence of NADPH.
-
The formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), is monitored spectrophotometrically at 412 nm.
-
The TrxR activity is calculated and normalized to the total protein concentration.[7]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and logical relationships in sonlicromanol's mechanism of action.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Sonlicromanol hydrochloride active metabolite KH176m
An In-Depth Technical Guide to Sonlicromanol's Active Metabolite: KH176m
Introduction
Sonlicromanol (KH176) is an orally administered, clinical-stage small molecule developed by Khondrion for the treatment of primary mitochondrial diseases (PMD).[1][2] These debilitating genetic disorders are characterized by impaired oxidative phosphorylation, leading to cellular energy deficits, increased production of reactive oxygen species (ROS), and subsequent inflammation.[3] Following administration, sonlicromanol is converted to its primary active metabolite, KH176m, which is responsible for the drug's therapeutic effects.[3][4] KH176m exerts its effects through a unique "triple mode of action" by simultaneously targeting reductive/oxidative distress and inflammation, aiming to restore cellular homeostasis.[2][3] This technical guide provides a comprehensive overview of the core functions, properties, and experimental evaluation of KH176m for researchers, scientists, and drug development professionals.
Metabolism and Pharmacokinetics
Sonlicromanol acts as a prodrug, undergoing biotransformation to form the active metabolite KH176m.[1] This conversion is primarily catalyzed by the cytochrome P450 3A4 enzyme.[1][4] While in vitro metabolism of the parent compound is relatively low (2-15% after 120 minutes), in vivo studies show a significant conversion, with an average of 83% converted to KH176m after four weeks of dosing.[1]
Clinical trial results have established that in human blood samples following sonlicromanol administration, the ratio of the active KH176m metabolite to the parent compound KH176 is approximately 0.3.[5] Pharmacokinetic studies from a Phase I trial in healthy male volunteers showed that sonlicromanol has a rapid absorption profile with a time to maximum concentration (Tmax) of about 2 hours and a half-life of approximately 9 hours; its active metabolite, KH176m, has a longer half-life of about 15 hours.[6]
| Parameter | Value | Species/Context | Source |
| Metabolizing Enzyme | Cytochrome P450 3A4 | Human | [1][4] |
| In Vitro Metabolism | 2-15% of parent compound metabolized after 120 mins | In Vitro | [1] |
| In Vivo Conversion | ~83% converted to KH176m after 4 weeks of dosing | In Vivo | [1] |
| KH176m:KH176 Ratio | ~0.3 in human blood | Human | [5] |
| Cmax (KH176m) | ~0.5 µM | After 100 mg BID of sonlicromanol | [5] |
| Oral Bioavailability (KH176) | 68% | Mice | [1] |
| Oral Bioavailability (KH176) | 74% | Rats | [1] |
Core Mechanism of Action
KH176m's therapeutic potential stems from its dual function as a potent redox modulator and a selective anti-inflammatory agent.
Redox Modulation and Antioxidant Activity
Patients with mitochondrial diseases exhibit increased levels of ROS, leading to significant cellular stress.[1] KH176m addresses this by acting as both a direct antioxidant that scavenges ROS and as a redox modulator that enhances the cell's endogenous antioxidant systems.[3][5]
Its primary target in this capacity is the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[1][3][4] KH176m enhances the activity of peroxiredoxins, which are crucial enzymes that detoxify harmful ROS like hydrogen peroxide (H₂O₂) by reducing it to water.[1][3] This action helps to restore cellular redox balance and protect cells from oxidative damage.[4][7]
Anti-inflammatory Action via mPGES-1 Inhibition
In mitochondrial disease, elevated ROS levels can trigger inflammatory cascades.[1] A key mediator in this process is prostaglandin (B15479496) E2 (PGE2), an inflammatory lipid produced by the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1][8] Increased PGE2 levels have been detected in cells from patients with mitochondrial disease.[8]
KH176m is a selective inhibitor of mPGES-1.[1][3][8] By blocking this enzyme's activity, KH176m prevents the overproduction of PGE2, thereby reducing inflammation.[1][8] Furthermore, PGE2 can induce a positive feedback loop that increases the transcriptional expression of mPGES-1; by lowering PGE2 levels, KH176m also indirectly reduces the expression of the enzyme itself.[1]
Quantitative Preclinical and Clinical Data
Preclinical Efficacy in Cardiac Ischemia-Reperfusion Injury
A study using isolated mouse hearts subjected to ischemia-reperfusion injury (IRI) demonstrated the protective effects of KH176m. The data show that 10 µM KH176m significantly reduced markers of cell death and mitochondrial damage after a short (20-minute) ischemic event.[5]
| Parameter | Control | 10 µM KH176m | Outcome | Source |
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | Robust reduction in cell death | [5] |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | Significant reduction in tissue damage | [5] |
| Cytochrome C Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | Strong reduction in mitochondrial damage | [5] |
Data represent mean ± standard deviation.
Phase 2b Clinical Trial Efficacy Signals
A Phase 2b clinical trial program evaluated sonlicromanol in adults with the m.3243A>G mutation, the most common cause of PMD.[9][10] The program consisted of a 28-day randomized controlled trial (RCT) followed by a 52-week open-label extension (OLEX).[9][10] While the primary cognitive endpoint was not met in the short-term study, clinically meaningful improvements were observed, particularly in patients with more severe symptoms at baseline and during the long-term extension.[3][10][11]
| Domain | Outcome Measure | Result | Source |
| Mood/Depression | Beck Depression Inventory (BDI) | Statistically significant improvement (p=0.0143) | [10][11] |
| Mood/Depression | HADS-D (Depression Subscale) | Signal of improvement | [10][11] |
| Pain | RAND-SF-36 (Pain Domains) | Statistically significant improvement (p=0.0105) | [3] |
| Quality of Life | EuroQol EQ-5D-5L Index | Statistically significant improvement (p=0.0173) | [3] |
| Fatigue & Balance | Multiple domains | Improvements noted, especially in long-term study | [9][12] |
Key Experimental Protocols
The evaluation of KH176m and its parent compound relies on specific assays to measure mitochondrial function, cellular redox state, and inflammatory markers.
Assessment of Mitochondrial Respiration (OCR)
The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function, often measured using extracellular flux analyzers.[3]
Methodology:
-
Cell Plating: Seed cells (e.g., patient-derived fibroblasts) onto a specialized microplate and allow them to adhere.[3]
-
Equilibration: Equilibrate the cells in a CO₂-free incubator using a specialized assay medium.[3]
-
Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration.[3]
-
Sequential Inhibitor Injections:
-
Oligomycin: Inject this ATP synthase inhibitor to quantify the proportion of OCR linked to ATP production.[3]
-
FCCP: Inject this uncoupling agent to collapse the mitochondrial proton gradient and induce maximal respiration.[3]
-
Rotenone & Antimycin A: Inject these Complex I and III inhibitors to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[3]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Cellular and mitochondrial ROS levels are quantified using fluorescent probes that become fluorescent upon oxidation.
Methodology:
-
Cell Culture: Grow cells under desired experimental conditions (e.g., with and without KH176m treatment).[3]
-
Probe Incubation: Load cells with a ROS-sensitive fluorescent dye. MitoSOX™ Red is commonly used as it specifically targets mitochondrial superoxide.[3]
-
Washing: Gently wash the cells to remove any excess, unbound probe.[3]
-
Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer to quantify ROS levels.[3]
Mitochondrial Complex I Activity Assay
This assay measures the function of Complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the electron transport chain.[13] Its activity is determined by monitoring the oxidation of NADH to NAD+.[13][14]
Methodology (Colorimetric):
-
Mitochondria Isolation: Isolate mitochondria from tissue or cell samples via differential centrifugation.[15][16]
-
Immunocapture: Add mitochondrial preparations to a microplate where Complex I is immunocaptured within the wells.[15]
-
Assay Reaction: Add an assay solution containing NADH and a specific dye. The oxidation of NADH is coupled to the reduction of the dye, which leads to an increase in absorbance at a specific wavelength (e.g., 450 nm).[15]
-
Kinetic Measurement: Measure the change in absorbance over time using a plate reader. The rate of absorbance increase is proportional to Complex I activity.[15]
-
Inhibitor Control: To determine specific Complex I activity, subtract the activity measured in the presence of Rotenone, a potent Complex I inhibitor.[13]
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 10. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 12. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mybiosource.com [mybiosource.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Mitochondrial complex activity assays [protocols.io]
Sonlicromanol Hydrochloride and mPGES-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol hydrochloride (KH176) is a clinical-stage oral drug candidate initially developed for primary mitochondrial diseases. Its therapeutic effects are largely attributed to its active metabolite, KH176m, which has a multi-faceted mechanism of action. A core component of this mechanism is the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of the interaction between sonlicromanol's active metabolite and mPGES-1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Introduction to mPGES-1 and its Role in Inflammation
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][2] PGE2 is a potent lipid mediator involved in a wide range of physiological and pathological processes, most notably inflammation.[1][2] Under inflammatory conditions, the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated, leading to a surge in PGE2 production.[3] This makes mPGES-1 a highly attractive therapeutic target for inflammatory diseases, as its selective inhibition can reduce PGE2-mediated inflammation without the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[1][2]
Sonlicromanol and its Active Metabolite, KH176m
Sonlicromanol is a prodrug that is converted in vivo to its active metabolite, KH176m.[4][5] This active form acts as a potent ROS-redox modulator and has been shown to selectively inhibit mPGES-1.[4][6] This dual action is particularly relevant in conditions like mitochondrial diseases where oxidative stress and inflammation are key pathological features.[5] The selective inhibition of mPGES-1 by KH176m has also demonstrated potential in cancer therapy, particularly in tumors that overexpress mPGES-1, such as certain prostate cancers.[4][6]
Quantitative Data: Inhibitory Potency of KH176m
The inhibitory efficacy of KH176m against mPGES-1 has been quantified in various assay systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| KH176m | mPGES-1 | Cell-free (microsomes) | 0.16 ± 0.048 | [7] |
| KH176m | mPGES-1 | Primary human skin fibroblasts | 1.51 ± 0.93 | [7] |
| KH176m | PGE2 production | LPS-stimulated primary human skin fibroblasts | 0.0853 ± 0.0178 | [7] |
| KH176m | PGE2 production | IL-1β-stimulated primary human skin fibroblasts | 0.0929 ± 0.0235 | [7] |
| KH176m | COX-1 | Recombinant enzyme assay | No effect | [7] |
| KH176m | COX-2 | Recombinant enzyme assay | No effect | [7] |
Signaling Pathway of mPGES-1 and Inhibition by KH176m
The following diagram illustrates the arachidonic acid cascade, the role of mPGES-1 in PGE2 production, and the point of intervention by sonlicromanol's active metabolite, KH176m.
Caption: Signaling pathway of PGE2 production and mPGES-1 inhibition by KH176m.
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on mPGES-1 enzymatic activity using isolated microsomal fractions.
Methodology:
-
Microsome Preparation: Human A549 cells are cultured and harvested. The cells are then homogenized, and the microsomal fraction containing mPGES-1 is isolated by differential centrifugation.
-
Assay Reaction: The reaction mixture contains the microsomal preparation, the substrate PGH2, and reduced glutathione (B108866) as a cofactor in a suitable buffer.
-
Inhibitor Addition: Test compounds, such as KH176m, are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and PGE2 Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity is calculated.
Cellular Assay for PGE2 Production
This protocol assesses the ability of a compound to inhibit PGE2 production in whole cells, providing a more physiologically relevant context.
Methodology:
-
Cell Culture: Primary human skin fibroblasts or other relevant cell lines (e.g., RAW264.7 macrophages) are cultured to confluence in multi-well plates.[8]
-
Inflammatory Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.[8]
-
Compound Treatment: The cells are co-incubated with the inflammatory stimulus and varying concentrations of the test compound (e.g., KH176m).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is determined.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a potential mPGES-1 inhibitor.
Caption: General workflow for the development of an mPGES-1 inhibitor.
Clinical Development of Sonlicromanol
Sonlicromanol has undergone several clinical trials, primarily in patients with mitochondrial diseases.[4][9] A Phase 2b trial has been completed in adults with the m.3243A>G mutation, a common cause of primary mitochondrial disease.[9] The results showed that sonlicromanol was safe and well-tolerated, with significant improvements in mood, cognition, fatigue, and physical functioning.[9] A Phase 3 trial is expected to begin recruitment in 2025.[4][10] These clinical studies provide strong evidence for the therapeutic potential of targeting the pathways modulated by sonlicromanol, including the mPGES-1-mediated inflammatory response.
Conclusion
Sonlicromanol, through its active metabolite KH176m, presents a promising therapeutic strategy by selectively targeting mPGES-1. This targeted approach offers the potential for potent anti-inflammatory effects with a favorable safety profile compared to traditional anti-inflammatory drugs. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of sonlicromanol and other mPGES-1 inhibitors. The ongoing clinical development of sonlicromanol will be crucial in further elucidating its therapeutic benefits in various disease contexts.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Development of Sonlicromanol Hydrochloride: A Technical Guide for Researchers
Nijmegen, Netherlands - Sonlicromanol hydrochloride (formerly KH176), a novel investigational oral therapeutic, is currently in late-stage clinical development for the treatment of primary mitochondrial diseases (PMD). This technical guide provides an in-depth overview of its discovery, mechanism of action, and development, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and illustrates the core biological pathways modulated by this promising compound.
Discovery and Rationale
Sonlicromanol was developed by Khondrion, a clinical-stage pharmaceutical company, as a potential treatment for a range of mitochondrial diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders, Leigh's disease, and Leber's Hereditary Optic Neuropathy (LHON).[1] The therapeutic rationale is based on counteracting the core cellular consequences of mitochondrial dysfunction: oxidative stress, reductive distress, and inflammation.[2]
The discovery process involved the synthesis and screening of 226 compounds derived from Trolox, a water-soluble form of vitamin E, known for its antioxidant properties.[3] These compounds were evaluated for their ability to scavenge cellular reactive oxygen species (ROS) and protect patient-derived cells from redox perturbation.[3] Sonlicromanol emerged as the lead candidate due to its superior overall performance in potency, stability, water solubility, oral bioavailability, and its ability to cross the blood-brain barrier.[3][4]
Chemical Properties and Synthesis
Sonlicromanol is a chromanol-piperidine derivative. Its chemical synthesis is achieved through an amide coupling reaction between (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) and (R)-3-aminopiperidine.[5]
| Property | Value | Reference |
| IUPAC Name | (2S)-6-Hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | [1] |
| Other Names | KH176 | [1] |
| Molecular Formula | C19H28N2O3 | MedPath |
| Molar Mass | 332.44 g/mol | MedPath |
| CAS Number | 1541170-75-5 | [1] |
Mechanism of Action: A "Triple Mode of Action"
Sonlicromanol exhibits a unique "triple mode of action" that addresses the multifaceted pathology of mitochondrial diseases.[2][6][7] Following oral administration, it is converted to its active metabolite, KH176m, which is responsible for the therapeutic effects.[1][6]
Redox Modulation and Antioxidant Properties
KH176m acts as a potent redox modulator and antioxidant. It enhances the activity of the endogenous Thioredoxin/Peroxiredoxin antioxidant system.[1][6][8] This system is crucial for detoxifying hydrogen peroxide (H₂O₂) by reducing it to water, thereby mitigating oxidative damage.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate sonlicromanol, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]
- 8. benchchem.com [benchchem.com]
Sonlicromanol Hydrochloride: A Technical Guide on its Ameliorating Effects on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol hydrochloride (KH176) is a clinical-stage small molecule developed for the treatment of primary mitochondrial diseases, conditions characterized by profound cellular oxidative stress. This technical guide provides an in-depth analysis of the mechanism of action by which sonlicromanol and its active metabolite, KH176m, combat oxidative stress. The core of its therapeutic potential lies in a unique "triple mode of action": direct antioxidant activity, modulation of the cellular redox state via the Thioredoxin/Peroxiredoxin system, and inhibition of the pro-inflammatory enzyme microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This document synthesizes the available preclinical and clinical data, details key experimental methodologies, and visually represents the underlying molecular pathways to provide a comprehensive resource for the scientific community.
Introduction to Sonlicromanol and Oxidative Stress in Mitochondrial Disease
Mitochondrial diseases are a heterogeneous group of genetic disorders caused by dysfunctional mitochondria, the primary site of cellular energy production. A key pathological consequence of mitochondrial dysfunction is the excessive production of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2] This imbalance between ROS generation and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA, contributing to the multi-systemic clinical manifestations of these devastating diseases.[3][4]
Sonlicromanol is a derivative of Trolox, a vitamin E analog, and is orally bioavailable and blood-brain barrier permeable.[5] Following administration, it is metabolized to its active form, KH176m.[2] The therapeutic strategy of sonlicromanol is not to directly repair the defective mitochondrial machinery but to mitigate the downstream consequences of oxidative stress and inflammation.[6]
Quantitative Data on the Effects of Sonlicromanol on Oxidative Stress
The following tables summarize the in vitro and in vivo quantitative data on the efficacy of sonlicromanol (KH176) and its active metabolite (KH176m) in mitigating oxidative stress.
Table 1: In Vitro Efficacy of Sonlicromanol and its Active Metabolite (KH176m) in Cellular Assays
| Parameter | Compound | Cell Line | Value | Remarks |
| Cell Viability (EC50) | KH176 | Patient-derived Fibroblasts (P4) | 0.27 µM | Protection against BSO-induced oxidative stress. |
| KH176m | Patient-derived Fibroblasts (P4) | 0.0387 µM | Protection against BSO-induced oxidative stress. | |
| ROS Scavenging (IC50) | KH176m | Patient-derived Fibroblasts (P4) | 0.25 µM | Reduction of cellular ROS levels. |
| Cellular Superoxide (B77818) Reduction (EC50) | KH176m | Patient-derived Fibroblasts (P4) | 1.7 µM | Decrease in basal cellular superoxide levels. |
| Mitochondrial Superoxide Reduction (IC50) | KH176m | Patient-derived Fibroblasts (P4) | 1.4 µM | Decrease in mitochondrial superoxide levels. |
| Lipid Peroxidation Inhibition (IC50) | KH176 | Patient-derived Fibroblasts (P4) | 64 µM | Inhibition of CumOOH-induced lipid peroxidation. |
| KH176m | Patient-derived Fibroblasts (P4) | 0.071 µM | Inhibition of CumOOH-induced lipid peroxidation. |
Data sourced from preclinical studies on patient-derived fibroblasts, highlighting the superior potency of the active metabolite KH176m.
Table 2: In Vivo Efficacy of KH176m in a Mouse Model of Cardiac Ischemia-Reperfusion Injury
| Biomarker of Oxidative Stress | Treatment | Result (Arbitrary Units) | P-value | Remarks |
| 4-Hydroxynonenal (4-HNE) | Control | 0.884 ± 0.071 | <0.001 | Marker of lipid peroxidation.[7] |
| 10 µM KH176m | 0.651 ± 0.115 | |||
| 3-Nitrotyrosine (3-NT) | Control | 0.770 ± 0.199 | <0.01 | Marker of nitrogen free radical species damage.[7] |
| 10 µM KH176m | 0.545 ± 0.090 |
Data from isolated mouse hearts subjected to short-duration ischemia, demonstrating a significant reduction in oxidative stress markers with KH176m treatment.[7]
Mechanism of Action: A Triple Approach to Combatting Oxidative Stress
Sonlicromanol's therapeutic efficacy stems from its multi-pronged approach to mitigating the pathological consequences of mitochondrial dysfunction.
Direct Antioxidant and ROS-Redox Modulator
Sonlicromanol and its active metabolite, KH176m, act as potent ROS-redox modulators.[1] They directly scavenge ROS, thereby reducing the overall oxidative burden within the cell.[8][9] This is evidenced by the in vitro data demonstrating a reduction in cellular and mitochondrial superoxide levels.
Modulation of the Thioredoxin/Peroxiredoxin System
A key mechanism of sonlicromanol is its interaction with the Thioredoxin (Trx)/Peroxiredoxin (Prx) system, a crucial endogenous antioxidant defense pathway.[2][9] This system is responsible for the detoxification of hydrogen peroxide (H₂O₂).[2] KH176m is proposed to enhance the activity of this system, thereby bolstering the cell's ability to neutralize ROS. While the precise molecular interaction is still under investigation, it is hypothesized that KH176m may act as a cofactor or modulate the redox signaling of the Trx/Prx system.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
Cellular Pathways Modulated by Sonlicromanol Hydrochloride: A Technical Overview
For Immediate Release
NIJMEGEN, Netherlands – December 12, 2025 – Sonlicromanol hydrochloride (formerly KH176), a clinical-stage therapeutic agent developed by Khondrion, is a novel small molecule designed to combat the multifaceted pathology of primary mitochondrial diseases (PMD). Its mechanism of action is centered on a unique triple-action approach that addresses the core cellular dysfunctions characteristic of these disorders: reductive and oxidative distress, and inflammation. This technical guide provides an in-depth exploration of the cellular pathways affected by sonlicromanol and its active metabolite, KH176m, intended for researchers, scientists, and professionals in drug development.
Introduction to the Pathophysiology of Mitochondrial Disease and Sonlicromanol's Therapeutic Rationale
Primary mitochondrial diseases are a group of debilitating genetic disorders stemming from impaired oxidative phosphorylation (OXPHOS), leading to severe cellular energy deficits.[1] The dysfunction of the mitochondrial electron transport chain initiates a cascade of detrimental events, including the overproduction of reactive oxygen species (ROS), a state of cellular redox imbalance (reductive and oxidative stress), and chronic inflammation.[1][2][3] Sonlicromanol, a brain-penetrant, orally administered compound, is converted to its active metabolite, KH176m, which targets these interconnected pathological processes.[1][4]
Core Cellular Pathways Targeted by Sonlicromanol's Active Metabolite (KH176m)
The therapeutic efficacy of sonlicromanol is attributed to the multi-target activity of its primary metabolite, KH176m. This metabolite acts as both a direct antioxidant and a modulator of key cellular signaling pathways involved in oxidative stress and inflammation.[1][4][5]
Redox Modulation via Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1)
A pivotal mechanism of KH176m is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[2][4][6][7] In mitochondrial diseases, elevated ROS levels trigger inflammatory cascades, including the increased production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[1][4] KH176m intervenes in this pathway by blocking the activity of mPGES-1, thereby reducing the synthesis of PGE2 and mitigating the inflammatory response.[1][4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. wms-site.com [wms-site.com]
- 4. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonlicromanol Hydrochloride (KH176) for MELAS Syndrome: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) syndrome, a devastating mitochondrial disease, currently lacks effective disease-modifying therapies. Sonlicromanol hydrochloride (formerly KH176), a clinical-stage, brain-penetrant small molecule, has emerged as a promising therapeutic candidate. This document provides an in-depth technical guide on the core aspects of Sonlicromanol research for MELAS syndrome, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Sonlicromanol operates through a unique triple mode of action by modulating reductive and oxidative distress and exhibiting anti-inflammatory properties, addressing the core pathophysiology of mitochondrial dysfunction.
Introduction to Sonlicromanol and its Rationale in MELAS
MELAS syndrome is a maternally inherited mitochondrial disorder, most commonly caused by the m.3243A>G mutation in the mitochondrial MT-TL1 gene. This mutation impairs oxidative phosphorylation, leading to a cellular energy deficit, increased production of reactive oxygen species (ROS), and a state of chronic oxidative and reductive stress. The clinical manifestations are severe and progressive, including muscle weakness, seizures, and stroke-like episodes.
Sonlicromanol is a Trolox-derived chromanol-piperidine compound designed to counteract these pathological consequences. Following oral administration, it is converted to its active metabolite, KH176m, which is responsible for the drug's therapeutic effects. Sonlicromanol's ability to cross the blood-brain barrier is a critical feature for treating the neurological symptoms prominent in MELAS.
Mechanism of Action: A Triple-Pronged Approach
Sonlicromanol's therapeutic strategy is built on a scientifically validated "triple mode of action" that simultaneously targets the key cellular consequences of mitochondrial dysfunction: oxidative stress, redox imbalance, and inflammation.[1]
Redox Modulation and Antioxidant Activity
The active metabolite, KH176m, acts as both a direct antioxidant and a modulator of the cellular redox state. It directly scavenges ROS and enhances the endogenous antioxidant defense system by targeting the Thioredoxin/Peroxiredoxin (Trx/Prx) system.[2] This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage and helping to restore cellular redox balance.
Anti-inflammatory Effects via mPGES-1 Inhibition
KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[3] This inhibition is twofold: direct enzymatic inhibition and indirect downregulation of mPGES-1 expression by disrupting a PGE2-driven positive feedback loop.[4] This targeted anti-inflammatory action is a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) that have broader effects.
Below is a diagram illustrating the signaling pathways influenced by Sonlicromanol's active metabolite, KH176m.
Preclinical Data
Preclinical studies in the Ndufs4 knockout (KO) mouse model of Leigh syndrome, another mitochondrial disease, have provided strong evidence for Sonlicromanol's therapeutic potential.
Quantitative Preclinical Data
The following tables summarize key quantitative outcomes from these preclinical investigations.
Table 1: Effect of Sonlicromanol on Motor Performance in Ndufs4 KO Mice
| Parameter | Genotype/Treatment | Postnatal Day 21 (Time to Fall, s) | Postnatal Day 35 (Time to Fall, s) | Postnatal Day 42 (Time to Fall, s) |
| Rotarod Performance | Control | 159.6 ± 11.2 | 168.4 ± 7.9 | - |
| Ndufs4 KO (Vehicle) | 100.1 ± 13.9 | 45.3 ± 10.1 | 29.3 ± 7.3 | |
| Ndufs4 KO (Sonlicromanol) | 125.4 ± 13.1 | 75.2 ± 12.5 | - | |
| Data presented as mean ± SEM.[5] |
Table 2: Effect of Sonlicromanol on Lipid Peroxidation in Ndufs4 KO Mice Brain
| Parameter | Brain Region | Genotype/Treatment | Number of 4-HNE Positive Cells |
| Lipid Peroxidation | Cerebral Cortex | Ndufs4 KO (Vehicle) | 150 ± 20 |
| Ndufs4 KO (Sonlicromanol) | 75 ± 15 | ||
| External Capsule | Ndufs4 KO (Vehicle) | 120 ± 18 | |
| Ndufs4 KO (Sonlicromanol) | 60 ± 10 | ||
| 4-HNE (4-hydroxynonenal) is a marker for lipid peroxidation. Data are presented as mean ± SEM.[5] |
Clinical Development and Data
Sonlicromanol has undergone several clinical trials, including Phase I, Phase IIa (KHENERGY), and a Phase IIb program (KHENERGYZE and its open-label extension, KHENEREXT) in patients with the m.3243A>G mutation.[3][6] A Phase III trial (KHENERFIN) is anticipated.[7]
Phase IIb Clinical Trial Program (KHENERGYZE and KHENEREXT)
The Phase IIb program consisted of a randomized, placebo-controlled trial (RCT) followed by a 52-week open-label extension (EXT).[6] While the primary endpoint of the RCT (a measure of attention) was not met, post-hoc analyses and results from the extension study showed promising signals of efficacy across several clinically relevant domains, particularly in patients more affected at baseline.[6][8]
Table 3: Key Efficacy Outcomes from the Phase IIb Randomized Controlled Trial (28 days)
| Outcome Measure | Sonlicromanol Dose | P-value vs. Placebo (in more affected patients) |
| Beck Depression Inventory (BDI) | 100 mg bid | 0.0143[4] |
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | 0.0113[4] |
| Hospital Anxiety and Depression Scale - Depression (HADS-D) | 50 mg bid | 0.0256[4] |
| bid = twice daily.[4] |
Table 4: Key Efficacy Outcomes from the 52-Week Open-Label Extension Study (100 mg bid)
| Outcome Measure | P-value (Change from Baseline) |
| Test of Attentional Performance (TAP) with alarm | 0.0102[4] |
| TAP without alarm | 0.0047[4] |
| BDI (somatic) | 0.0261[4] |
| SF12 physical component score | 0.0008[4] |
| Neuro-Quality of Life Short Form-Fatigue Scale | 0.0036[4] |
| mini-Balance Evaluation Systems test | 0.0009[4] |
| McGill Pain Questionnaire | 0.0105[4] |
| EuroQol EQ-5D-5L-Visual Analog Scale | 0.0213[4] |
| EuroQol EQ-5D-5L-Index | 0.0173[4] |
| Most patients also showed improvement in the Five Times Sit-To-Stand Test.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide overviews of key experimental protocols used in the evaluation of Sonlicromanol.
Measurement of Cellular Reactive Oxygen Species (ROS)
Objective: To quantify intracellular ROS levels in response to Sonlicromanol treatment.
Method: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) assay. H2DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
Protocol Overview:
-
Cell Culture: Plate cells (e.g., patient-derived fibroblasts) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with varying concentrations of Sonlicromanol or its active metabolite, KH176m.
-
H2DCFDA Staining: Wash cells and incubate with H2DCFDA working solution (typically 20 µM) for 30-45 minutes at 37°C.
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
Assessment of mPGES-1 Inhibition
Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.
Method: Measurement of Prostaglandin E2 (PGE2) levels by Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Overview:
-
Cell Culture and Stimulation: Culture cells (e.g., RAW264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) to induce mPGES-1 expression.
-
Compound Treatment: Treat stimulated cells with a range of KH176m concentrations.
-
Supernatant Collection: Collect the cell culture supernatant containing secreted PGE2.
-
PGE2 Quantification: Measure PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
Thioredoxin Reductase (TrxR) Activity Assay
Objective: To assess the effect of Sonlicromanol on the activity of the Thioredoxin system.
Method: A colorimetric assay that measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by TrxR with NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color.
Protocol Overview:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: Prepare two sets of reactions for each sample: one with and one without a specific TrxR inhibitor. The reaction mixture contains the sample, NADPH, and DTNB.
-
Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Activity Calculation: The TrxR-specific activity is calculated as the difference between the total DTNB reduction rate and the rate in the presence of the inhibitor.
Conclusion
This compound represents a rationally designed therapeutic agent for MELAS syndrome, targeting the fundamental pathophysiological pillars of the disease. Its unique triple mode of action—modulating redox distress, scavenging reactive oxygen species, and reducing inflammation—addresses the interconnected nature of cellular dysfunction in mitochondrial disease. While the primary endpoint of the short-term Phase IIb RCT was not met, the totality of the clinical data, particularly from the 52-week extension study, provides robust evidence of its potential to deliver meaningful, systemic benefits to patients across multiple domains, including mood, fatigue, pain, and motor function. The favorable safety profile further supports its continued development. The forthcoming Phase III trial will be crucial in definitively establishing the clinical efficacy of Sonlicromanol as a much-needed therapy for patients with MELAS syndrome.
References
- 1. Khondrion announces sonlicromanol Phase IIb progress [globenewswire.com]
- 2. mitoaction.org [mitoaction.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol’s metabolite KH176m - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Sonlicromanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol hydrochloride (KH176) is an investigational drug candidate that has garnered significant interest for its potential in treating primary mitochondrial diseases.[1] Beyond its primary indication, a compelling body of preclinical and clinical evidence highlights its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory mechanism of Sonlicromanol, focusing on its active metabolite, KH176m. We will delve into its molecular targets, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially leverage the anti-inflammatory capabilities of Sonlicromanol.
Introduction to Sonlicromanol and its Anti-Inflammatory Rationale
Sonlicromanol is a Trolox-derived chromanol-piperidine compound that is orally bioavailable and can cross the blood-brain barrier.[2][3] Upon administration, it is converted to its active metabolite, KH176m, which is responsible for its therapeutic effects.[2] While initially developed for mitochondrial diseases, where chronic inflammation is a key pathological feature, its mechanism of action holds broader therapeutic promise for a range of inflammatory conditions.[1][2]
Mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), which in turn triggers pro-inflammatory signaling cascades.[2] Sonlicromanol's unique "triple mode of action" targets reductive/oxidative distress and inflammation, addressing the core cellular consequences of mitochondrial impairment.[2] This guide will focus on the anti-inflammatory arm of its therapeutic action.
Mechanism of Action: Targeting the Prostaglandin (B15479496) E2 Pathway
The primary anti-inflammatory effect of Sonlicromanol, through its active metabolite KH176m, is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][4] mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[4]
By selectively targeting mPGES-1, KH176m effectively reduces the overproduction of PGE2 without affecting the activity of cyclooxygenase-1 (COX-1) or COX-2 enzymes.[4][5] This selectivity is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can be associated with gastrointestinal side effects due to the inhibition of the homeostatic functions of prostaglandins (B1171923) mediated by COX-1.[6]
Furthermore, KH176m has been shown to indirectly reduce the transcriptional expression of mPGES-1.[1] This is achieved by interrupting a positive feedback loop where PGE2 itself can induce the transcription of the mPGES-1 gene.[1][7]
In addition to its direct anti-inflammatory action, Sonlicromanol's active metabolite also functions as a ROS-redox modulator.[1][3] It enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide, thereby mitigating oxidative stress that fuels inflammation.[1][2]
Quantitative Data on Anti-Inflammatory Potency
The inhibitory efficacy of Sonlicromanol's active metabolite, KH176m, against mPGES-1 and its effect on PGE2 production have been quantified in various assays. The following tables summarize the key findings.
| Compound | Target | Assay Type | Cell System/Condition | IC50 (µM) | Reference |
| KH176m | mPGES-1 | Cell-free | Microsomes | 0.16 ± 0.048 | [4] |
| KH176m | mPGES-1 | Cellular | Primary human skin fibroblasts | 1.51 ± 0.93 | [4] |
| KH176m | PGE2 production | Cellular | LPS-stimulated primary human skin fibroblasts | 0.0853 ± 0.0178 | [4] |
| KH176m | PGE2 production | Cellular | IL-1β-stimulated primary human skin fibroblasts | 0.0929 ± 0.0235 | [4] |
Table 1: Inhibitory concentration (IC50) of KH176m against mPGES-1 and PGE2 production.
| Compound | Target Enzyme | Effect | Assay Type | Reference |
| KH176m | COX-1 | No effect | Recombinant enzyme assay | [4] |
| KH176m | COX-2 | No effect | Recombinant enzyme assay | [4] |
Table 2: Specificity of KH176m for mPGES-1 over COX enzymes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Sonlicromanol's inhibition of the mPGES-1 pathway.
Caption: Experimental workflow for cellular PGE2 assay.
Detailed Experimental Protocols
While specific, detailed protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies for key experiments used to characterize the anti-inflammatory properties of Sonlicromanol.
Cell-Free mPGES-1 Inhibition Assay
Objective: To determine the direct inhibitory effect of KH176m on mPGES-1 enzyme activity.
Methodology:
-
Preparation of Microsomes: Microsomal fractions containing mPGES-1 are isolated from a suitable source, such as A549 cells or other cells overexpressing the enzyme. This is typically achieved through differential centrifugation of cell lysates.
-
Assay Reaction: The reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer) containing a known concentration of the substrate, PGH2, and the co-factor, glutathione.
-
Inhibitor Addition: KH176m is added to the reaction mixture at various concentrations. A control with vehicle (e.g., DMSO) is also included.
-
Enzyme Addition and Incubation: The reaction is initiated by adding the microsomal preparation. The mixture is incubated for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or 37°C).
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of KH176m is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular PGE2 Production Assay
Objective: To assess the ability of KH176m to inhibit PGE2 production in a cellular context.
Methodology:
-
Cell Culture: Primary human skin fibroblasts or a mouse macrophage-like cell line (e.g., RAW264.7) are cultured in appropriate media until they reach a suitable confluency.[7]
-
Inflammatory Stimulation: The cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce the expression of mPGES-1 and COX-2, leading to increased PGE2 production.[7]
-
Treatment with KH176m: Concurrently with or prior to inflammatory stimulation, the cells are treated with various concentrations of KH176m. A vehicle control is included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for PGE2 production and accumulation in the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated by comparing the PGE2 levels in KH176m-treated cells to the vehicle-treated, stimulated cells.
Western Blotting for mPGES-1 and COX-2 Expression
Objective: To determine the effect of KH176m on the protein expression levels of mPGES-1 and COX-2.
Methodology:
-
Cell Treatment and Lysis: Cells are treated as described in the cellular PGE2 production assay. After treatment, the cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for mPGES-1, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.
Preclinical and Clinical Evidence
The anti-inflammatory properties of Sonlicromanol have been demonstrated in various preclinical models. In a mouse model of Leigh Disease (Ndufs4-/-), daily administration of Sonlicromanol led to improved motor performance, which is in part attributed to the reduction of neuroinflammation.[2] In an ex vivo model of cardiac ischemia-reperfusion injury, the active metabolite KH176m provided robust protection against cell death and mitochondrial damage, processes in which inflammation plays a significant role.[2]
Clinical trials in patients with primary mitochondrial diseases have shown that Sonlicromanol is well-tolerated and has a favorable safety profile.[2] While the primary endpoints of these studies were not focused on inflammation, the observed improvements in symptoms such as mood, pain, and fatigue may be partly due to the drug's anti-inflammatory effects.[8]
Conclusion and Future Directions
This compound, through its active metabolite KH176m, presents a compelling profile as an anti-inflammatory agent. Its selective inhibition of mPGES-1 offers a targeted approach to reducing PGE2-mediated inflammation with a potentially favorable safety profile compared to traditional NSAIDs. The quantitative data from in vitro assays robustly support its potency and selectivity.
For researchers and drug development professionals, Sonlicromanol's mechanism of action suggests its potential application in a variety of inflammatory and neuroinflammatory conditions beyond mitochondrial diseases. Further investigation into its efficacy in relevant preclinical models of inflammatory diseases is warranted. The detailed experimental protocols provided in this guide offer a foundation for such future research, enabling a deeper understanding and broader application of Sonlicromanol's anti-inflammatory properties.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonlicromanol Hydrochloride: A Multi-Targeted Therapeutic Approach for Leigh Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Leigh syndrome, a progressive neurodegenerative disorder, is one of the most common pediatric manifestations of primary mitochondrial disease (PMD).[1] Characterized by impaired oxidative phosphorylation and subsequent cellular energy deficits, the pathophysiology of Leigh syndrome is driven by a triad (B1167595) of reductive and oxidative distress, the overproduction of reactive oxygen species (ROS), and inflammation.[2] Sonlicromanol hydrochloride (formerly KH176), a clinical-stage, brain-penetrant small molecule, has emerged as a potential disease-modifying therapy for PMDs, including Leigh syndrome.[2][3] This technical guide provides a comprehensive overview of sonlicromanol's mechanism of action, preclinical evidence in a Leigh syndrome model, and clinical trial data, supported by detailed experimental methodologies and visual pathway diagrams.
Core Mechanism of Action: A Unique Triple-Action Approach
Sonlicromanol is a Trolox-derived chromanol-piperidine compound that, following oral administration, is converted to its active metabolite, KH176m.[2][4] This active metabolite is responsible for the drug's therapeutic effects, which operate through a scientifically validated "triple mode of action" targeting the core pathological consequences of mitochondrial dysfunction.[2][5]
-
Redox Modulation and Antioxidant Activity : KH176m acts as both a redox modulator and a direct antioxidant.[3] It specifically enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide (H₂O₂) and mitigating oxidative damage.[2][4] By bolstering this endogenous defense system, sonlicromanol helps to restore the cellular redox balance that is severely disrupted in mitochondrial diseases.[2]
-
Anti-inflammatory Effects : In the inflammatory state characteristic of mitochondrial diseases, the production of prostaglandin (B15479496) E2 (PGE2) is elevated.[3] KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, thereby blocking the overproduction of PGE2 and reducing inflammation.[3][6]
-
Reductive and Oxidative Distress Modulation : By targeting both oxidative stress through the Thioredoxin/Peroxiredoxin system and inflammatory pathways via mPGES-1 inhibition, sonlicromanol addresses both reductive and oxidative distress, helping to restore cellular homeostasis.[5][7]
Preclinical Evidence in a Leigh Syndrome Model
Sonlicromanol has demonstrated significant therapeutic effects in preclinical studies. In a mouse model of Leigh Syndrome (Ndufs4 knockout mice), daily administration of sonlicromanol led to improved motor performance.[3][8] Research has shown that sonlicromanol counteracts the biological consequences of complex I dysfunction in these mice by scavenging increased ROS, preventing lipid peroxidation, and increasing lifespan.[8]
Clinical Development and Data
Sonlicromanol has been granted Orphan Drug Designation for the treatment of Leigh disease in Europe.[5][9] While specific clinical trial data for Leigh syndrome patients is pending, the KHENERGYC study is a Phase II trial evaluating sonlicromanol in children with genetically confirmed primary mitochondrial disease who are suffering from movement disorders.[1][10]
Data from clinical trials in patients with the m.3243A>G mutation, which can cause MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), a condition with overlapping pathophysiology to Leigh syndrome, provide valuable insights into the potential efficacy of sonlicromanol.
Phase 2b Clinical Trial Program (m.3243A>G Mutation)
A Phase 2b program, consisting of a 28-day randomized, placebo-controlled, three-way cross-over trial (RCT) followed by a 52-week open-label extension (OLEX) study, evaluated sonlicromanol in adults with the m.3243A>G mutation.[2][7] While the primary endpoint for cognition was not met in the short-term RCT, statistically significant and clinically meaningful improvements were observed in multiple domains, particularly in patients with more severe symptoms at baseline and during the long-term extension study.[2][7]
Table 1: Key Efficacy Signals from the Phase 2b Randomized Controlled Trial (28-Day) [11]
| Outcome Measure | Domain | p-value (at least one dose vs. placebo) |
| Beck Depression Inventory (BDI) | Mood | 0.0143 |
| Cognitive Failure Questionnaire | Cognition | 0.0113 |
| Hospital Anxiety and Depression Scale (depression subscale) | Mood | 0.0256 |
Table 2: Long-Term Efficacy Results from the 52-Week Open-Label Extension Study [11]
| Outcome Measure | Domain | p-value |
| Test of Attentional Performance (TAP) with alarm | Cognition | 0.0102 |
| Test of Attentional Performance (TAP) without alarm | Cognition | 0.0047 |
| SF12 physical component score | Quality of Life | 0.0008 |
| mini-Balance Evaluation Systems test | Balance/Motor | 0.0009 |
| Neuro-QoL Short Form-Fatigue Scale | Fatigue | 0.0036 |
| RAND-SF-36 (Pain Domains) | Pain | 0.0105 |
| EuroQol EQ-5D-5L-Index | Quality of Life | 0.0173 |
Key Experimental Methodologies
The evaluation of sonlicromanol's efficacy relies on specific assays to measure mitochondrial function and oxidative stress.
Assessment of Mitochondrial Respiration
The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function and is typically measured using extracellular flux analyzers.
Protocol Outline:
-
Cell Plating: Seed patient-derived fibroblasts or other relevant cell models onto a specialized microplate and allow for adherence.
-
Equilibration: Equilibrate the cells in assay medium in a CO₂-free incubator.
-
Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration.
-
Inhibitor Injections: Sequentially inject pharmacological inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different components of mitochondrial respiration.[2]
Quantification of Reactive Oxygen Species (ROS)
Cellular and mitochondrial ROS levels can be quantified using fluorescent probes.
Protocol Outline:
-
Cell Culture: Grow cells under desired experimental conditions, with and without sonlicromanol treatment.
-
Probe Incubation: Load cells with a ROS-sensitive fluorescent dye, such as MitoSOX™ Red, which specifically targets mitochondrial superoxide.[2]
-
Washing: Gently wash the cells to remove any excess probe.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[2]
Conclusion
Sonlicromanol represents a rational and promising therapeutic approach for Leigh syndrome and other primary mitochondrial diseases.[2] Its unique triple mode of action, which addresses the interconnected pathologies of redox imbalance, oxidative stress, and inflammation, has shown potential in both preclinical models and clinical trials.[2][5] The ongoing and future clinical studies, particularly those including pediatric populations with motor symptoms, will be crucial in further defining the role of sonlicromanol in the treatment of Leigh syndrome.
References
- 1. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Khondrion | Our science [khondrion.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 11. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonlicromanol Hydrochloride's Impact on Cellular Bioenergetics: A Technical Guide
Executive Summary: Sonlicromanol (formerly KH176) is a clinical-stage, orally administered small molecule developed for the treatment of primary mitochondrial diseases (PMDs). These debilitating genetic disorders are characterized by impaired oxidative phosphorylation, leading to severe cellular energy deficits. The pathophysiology of PMDs is driven by a triad (B1167595) of reductive and oxidative distress, excessive reactive oxygen species (ROS) production, and chronic inflammation.[1] Sonlicromanol's therapeutic potential stems from its unique, multi-faceted mechanism of action that targets these core cellular consequences. Its active metabolite, KH176m, functions as a potent redox modulator and anti-inflammatory agent, aiming to restore cellular homeostasis and indirectly improve bioenergetic function. This technical guide provides an in-depth examination of sonlicromanol's impact on cellular bioenergetics, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant cellular pathways.
Introduction: The Bioenergetic Crisis in Mitochondrial Disease
Mitochondria are the primary sites of cellular energy production, generating the majority of adenosine (B11128) triphosphate (ATP) through the oxidative phosphorylation (OXPHOS) system.[1] Genetic mutations affecting the OXPHOS complexes disrupt this vital process, leading to a cascade of deleterious events. A primary consequence is the dysregulation of the cellular redox state, promoting the overproduction of damaging ROS by the dysfunctional electron transport chain.[1] This state of oxidative stress, combined with an altered redox balance (reductive distress) and subsequent chronic inflammation, defines the pathological environment of mitochondrial disease.[1][2][3] Sonlicromanol offers a novel therapeutic strategy by directly targeting these interconnected pillars of the disease's pathophysiology.[1][2]
Sonlicromanol's "Triple Mode of Action" on Cellular Energetics
Sonlicromanol operates through a scientifically validated "triple mode of action" that simultaneously targets reductive/oxidative distress and inflammation.[1][2] This integrated approach is primarily mediated by its active metabolite, KH176m, which is formed after oral administration.[1][4]
Redox Modulation: The Thioredoxin/Peroxiredoxin System
A key mechanism of sonlicromanol is the modulation of cellular redox balance. Its active metabolite, KH176m, enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system.[1][4][5] This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂), a major ROS, by reducing it to water.[1][5] By bolstering this endogenous defense system, KH176m mitigates oxidative damage to vital cellular components, including mitochondrial proteins and lipids, thereby preserving their function.[6][7] This action helps to restore the cellular redox balance that is severely disrupted in primary mitochondrial diseases.[1][8]
Direct Antioxidant Activity: ROS Scavenging
In addition to modulating enzymatic systems, KH176m also functions as a direct antioxidant by scavenging reactive oxygen species.[6][9][10] This dual action of boosting cellular antioxidant defenses while also directly neutralizing ROS provides a robust mechanism for reducing the overall oxidative burden in cells with dysfunctional mitochondria.[7][9]
Anti-Inflammatory Activity: mPGES-1 Inhibition
Chronic inflammation is a critical consequence of elevated ROS in mitochondrial disease. ROS can activate pro-inflammatory signaling cascades, leading to the overproduction of mediators like prostaglandin (B15479496) E2 (PGE2).[1][5] KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme, which is responsible for the final step in PGE2 synthesis.[1][4][5] This inhibition blocks the overproduction of PGE2, a potent inflammatory modulator, thereby reducing inflammation and its downstream energetic costs.[1][11]
Quantitative Data on Bioenergetic and Cellular Impact
Preclinical and clinical studies have provided quantitative evidence of sonlicromanol's ability to mitigate the downstream effects of mitochondrial dysfunction.
| Parameter Measured | Model System | Treatment | Control Group Result | Sonlicromanol (KH176m) Result | Percentage Change | Citation |
| Lactate Dehydrogenase (LDH) Release | Isolated Mouse Hearts (Short Ischemia) | 10 μM KH176m | 0.8 ± 0.5 U/min/GWW | 0.2 ± 0.2 U/min/GWW | -75% | [6] |
| Infarct Size | Isolated Mouse Hearts (Short Ischemia) | 10 μM KH176m | 31 ± 20% | 15 ± 8% | -51.6% | [6] |
| Cytochrome c (CytC) Release | Isolated Mouse Hearts (Short Ischemia) | 10 μM KH176m | 790.8 ± 453.6 ng/min/GWW | 168.0 ± 151.9 ng/min/GWW | -78.8% | [6] |
Table 1: Effects of Sonlicromanol's active metabolite (KH176m) on markers of cell death and mitochondrial damage in a cardiac ischemia-reperfusion injury model. Data shows a significant reduction in cellular damage.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams illustrate the key pathways influenced by sonlicromanol and a typical workflow for assessing its impact on cellular bioenergetics.
Caption: Overview of Sonlicromanol's triple mode of action.
Caption: Sonlicromanol enhances the Thioredoxin/Peroxiredoxin antioxidant pathway.
Caption: Inhibitory effect of sonlicromanol on the mPGES-1 inflammatory pathway.
Caption: A generalized workflow for testing sonlicromanol's bioenergetic effects.
Key Experimental Methodologies
Assessing the impact of sonlicromanol on cellular bioenergetics requires a suite of specialized assays. The following protocols are standard methodologies used in the field.[12][13]
Measurement of Oxygen Consumption Rate (OCR)
The OCR is a primary indicator of mitochondrial respiratory activity and can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).[13][14][15]
-
Cell Seeding: Plate cells (e.g., patient-derived fibroblasts) in a specialized microplate and allow them to adhere.
-
Drug Treatment: Treat cells with the desired concentration of sonlicromanol or vehicle control and incubate.
-
Assay Preparation: One hour before the assay, replace the culture medium with a specialized assay medium and incubate the cells at 37°C in a non-CO₂ incubator.
-
Mitochondrial Stress Test: Perform sequential injections of mitochondrial inhibitors to measure key parameters:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples the mitochondrial membrane, revealing the maximal respiration rate.
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[13]
Assessment of Cellular ATP Levels
Cellular ATP content can be quantified to directly assess the energy status of the cell.[16]
-
Cell Culture and Treatment: Culture and treat cells with sonlicromanol as described above.
-
Cell Lysis: Lyse the cells using a suitable buffer to release intracellular ATP.
-
Luciferase-Based Assay:
-
Prepare a standard curve using known concentrations of ATP.
-
Add the cell lysate to a reaction mixture containing luciferin (B1168401) and luciferase.
-
Measure the resulting luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis: Quantify ATP concentration in the samples by comparing their luminescence to the standard curve and normalize to total protein content.[16]
Measurement of Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to detect and quantify intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat cells in a multi-well plate.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green or DCFDA) by incubating them in the probe-containing medium.
-
Imaging/Quantification:
-
For qualitative analysis, capture fluorescence images using a fluorescence microscope.
-
For quantitative analysis, measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity of sonlicromanol-treated cells to control cells to determine the change in ROS levels.
Conclusion
Sonlicromanol hydrochloride presents a rational and innovative therapeutic approach for primary mitochondrial diseases by targeting the central pillars of their pathophysiology: oxidative stress, redox imbalance, and inflammation.[1] While it may not directly fuel the electron transport chain, its impact on cellular bioenergetics is profound. By mitigating ROS-induced damage, enhancing endogenous antioxidant systems, and reducing the energetic burden of chronic inflammation, sonlicromanol helps to restore a state of cellular homeostasis.[4][8] This restored balance allows the compromised mitochondria to function more effectively, indirectly improving the overall bioenergetic status of the cell. The quantitative data from preclinical models provide compelling evidence for its efficacy in reducing cell death and markers of cellular stress.[6] As sonlicromanol advances through clinical development, it holds significant promise as a disease-modifying therapy for patients with these devastating disorders.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Khondrion | Our science [khondrion.com]
- 3. wms-site.com [wms-site.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 6. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Sonlicromanol used for? [synapse.patsnap.com]
- 10. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular and mitochondrial respiration and bioenergetics | Yale Research [research.yale.edu]
- 16. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]
- 17. Khondrion | Khondrion receives FDA clearance of IND application for pivotal Phase 3 clinical trial of sonlicromanol for the treatment of primary mitochondrial disease [khondrion.com]
- 18. FDA clears Khondrion's IND application for Phase 3 trial of sonlicromanol for primary mitochondrial disease [synapse.patsnap.com]
Methodological & Application
Quantifying Sonlicromanol Hydrochloride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride (KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases. Its therapeutic efficacy is largely attributed to its active metabolite, KH176m. Accurate and reliable quantification of both Sonlicromanol and KH176m in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development pipeline. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for this bioanalysis, offering high sensitivity, selectivity, and robustness.[1] This document provides detailed application notes and protocols for the quantification of Sonlicromanol and its active metabolite in biological samples.
Signaling Pathway of Sonlicromanol's Active Metabolite (KH176m)
Sonlicromanol is a redox-modulating agent that, upon oral administration, is metabolized to its active form, KH176m. The therapeutic effects of KH176m are linked to its dual mechanism of action: it functions as a potent antioxidant and modulates cellular redox status. A key anti-inflammatory action of KH176m is the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES-1, KH176m reduces the levels of PGE2, thereby mitigating inflammatory responses often associated with mitochondrial diseases.
Caption: Signaling pathway of Sonlicromanol's active metabolite (KH176m).
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is effective for extracting Sonlicromanol and KH176m from plasma samples.[2][3][4][5]
Materials:
-
Human plasma samples
-
Sonlicromanol and KH176m analytical standards
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike with an appropriate volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the quantification of Sonlicromanol and KH176m. Method optimization and validation are essential for each specific laboratory setup.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analytes and IS (e.g., 5-95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by direct infusion of standards |
| - Sonlicromanol | Determine precursor and product ions |
| - KH176m | Determine precursor and product ions |
| - Internal Standard | Determine precursor and product ions |
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes key validation parameters and their typical acceptance criteria. While specific data for a validated Sonlicromanol assay is not publicly available, these are standard industry practices.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should be close to 1 with a CV ≤ 15% |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration |
Quantitative Data Summary
Pharmacokinetic parameters for Sonlicromanol and its active metabolite KH176m were evaluated in a phase 2b clinical trial in patients with mitochondrial disease. The following table summarizes the key findings.[6]
| Analyte | Dose | Tmax (h, median) | Cmax (ng/mL, mean ± SD) | AUClast (ng*h/mL, mean ± SD) |
| Sonlicromanol | 50 mg bid | Data not specified | Data not specified | Data not specified |
| 100 mg bid | Data not specified | Data not specified | Data not specified | |
| KH176m | 50 mg bid | Data not specified | Data not specified | Data not specified |
| 100 mg bid | Data not specified | Data not specified | Data not specified |
Note: Specific mean and standard deviation values for Tmax, Cmax, and AUClast were not provided in the referenced public document. The study indicated that pharmacokinetic parameters were consistent with previous findings.[6]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Activity of Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride (KH176) is a clinical-stage drug candidate under development for the treatment of primary mitochondrial diseases such as MELAS and Leigh's syndrome.[1][2] These debilitating genetic disorders are characterized by impaired mitochondrial function, leading to deficient cellular energy production and increased oxidative stress.[3] Sonlicromanol is a blood-brain barrier permeable, orally administered small molecule that is converted in vivo to its active metabolite, KH176m.[1][3] This active form exerts a multi-faceted therapeutic effect by addressing the core pathophysiological consequences of mitochondrial dysfunction.[3][4]
The mechanism of action of Sonlicromanol's active metabolite, KH176m, is centered on a dual approach:
-
Redox Modulation and Antioxidant Activity: KH176m enhances the endogenous antioxidant defense system by activating the Thioredoxin/Peroxiredoxin system.[1][3] This system is crucial for neutralizing reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage.[3]
-
Anti-inflammatory Activity: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][3] This enzyme is responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). By inhibiting mPGES-1, Sonlicromanol reduces inflammation, a key component in the pathology of mitochondrial diseases.[3]
Some studies also suggest that Sonlicromanol may improve the efficiency of mitochondrial respiratory chain Complex I and boost ATP production, further supporting cellular energy homeostasis.[2]
These application notes provide detailed protocols for a panel of cell-based assays to characterize and quantify the biological activity of this compound and its active metabolite.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: Potency of Sonlicromanol (KH176) and its Active Metabolite (KH176m) in Cellular Assays
| Assay Name | Cell Line/Model | Parameter Measured | Sonlicromanol (KH176) EC₅₀/IC₅₀ (µM) | KH176m EC₅₀/IC₅₀ (µM) |
| Redox Stress Survival Assay | Patient-derived fibroblasts (e.g., MELAS) | Cell Viability (EC₅₀) | Data to be generated | Data to be generated |
| Cellular ROS Production Assay | Patient-derived fibroblasts | ROS Levels (IC₅₀) | Data to be generated | Data to be generated |
| mPGES-1 Activity Assay | A549 cells (or other suitable) | PGE2 Production (IC₅₀) | Data to be generated | Data to be generated |
| ATP Production Assay | Patient-derived fibroblasts | ATP Levels (EC₅₀) | Data to be generated | Data to be generated |
Table 2: Effect of Sonlicromanol Treatment on Mitochondrial Function Parameters
| Parameter | Assay Method | Cell Line/Model | Vehicle Control | Sonlicromanol (1 µM) | Sonlicromanol (10 µM) | Positive Control |
| Basal Respiration (OCR) | Seahorse XF Analyzer | Patient-derived fibroblasts | Value ± SD | Value ± SD | Value ± SD | e.g., FCCP |
| ATP-Linked Respiration (OCR) | Seahorse XF Analyzer | Patient-derived fibroblasts | Value ± SD | Value ± SD | Value ± SD | e.g., Oligomycin |
| Maximal Respiration (OCR) | Seahorse XF Analyzer | Patient-derived fibroblasts | Value ± SD | Value ± SD | Value ± SD | e.g., FCCP |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Patient-derived fibroblasts | Red/Green Ratio ± SD | Red/Green Ratio ± SD | Red/Green Ratio ± SD | e.g., CCCP |
Signaling and Experimental Workflow Diagrams
Caption: Sonlicromanol's dual mechanism of action.
Caption: Workflow for mitochondrial respiration assay.
Experimental Protocols
Redox Stress Survival Assay
Objective: To evaluate the protective effect of Sonlicromanol against oxidative stress-induced cell death. This assay is crucial for demonstrating the compound's ability to enhance cell survival under conditions mimicking the oxidative stress found in mitochondrial diseases.[4]
Materials:
-
Patient-derived fibroblasts (e.g., from a MELAS patient) or other relevant cell line.[5]
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound and/or KH176m.
-
L-buthionine-sulfoximine (BSO) to induce oxidative stress by depleting glutathione.[4]
-
96-well clear-bottom black plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays).
-
Plate reader (Luminometer or Fluorometer).
Protocol:
-
Cell Seeding: Seed patient-derived fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of Sonlicromanol or KH176m in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: After 24 hours of pre-treatment with the compound, add a pre-determined, sublethal concentration of BSO to all wells except the untreated controls.
-
Incubation: Incubate the plate for an additional 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Assess cell viability according to the manufacturer's protocol for the chosen reagent. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Data Analysis: Normalize the viability data to the untreated control (100% viability). Plot the normalized viability against the compound concentration and calculate the EC₅₀ value (the concentration at which 50% of the maximum protective effect is observed) using a non-linear regression curve fit.
Cellular Reactive Oxygen Species (ROS) Assay
Objective: To directly measure the ability of Sonlicromanol to reduce intracellular ROS levels. This assay confirms the antioxidant activity of the compound.
Materials:
-
Patient-derived fibroblasts or a suitable cell line.
-
96-well clear-bottom black plates.
-
Cell-permeant ROS indicator dye (e.g., DCFDA/H2DCFDA or CellROX® Green Reagent).
-
ROS inducer (e.g., Tert-butyl hydroperoxide (TBHP) or Antimycin A).
-
This compound and/or KH176m.
-
Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Sonlicromanol or KH176m for 4-24 hours. Include vehicle and positive controls (e.g., N-acetylcysteine).
-
Dye Loading: Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., HBSS). Add the ROS indicator dye, diluted in HBSS, to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
ROS Induction: Remove the dye solution. Add a solution of the ROS inducer (e.g., TBHP) in HBSS to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCFDA) using a plate reader. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the percentage of ROS inhibition for each concentration compared to the ROS inducer-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits ROS production by 50%.
mPGES-1 Activity Assay (PGE2 Quantification)
Objective: To quantify the inhibitory effect of Sonlicromanol on mPGES-1 activity by measuring the production of Prostaglandin E2 (PGE2).[4] This assay validates the anti-inflammatory mechanism of the compound.
Materials:
-
A549 cells or another cell line with inducible mPGES-1 expression.
-
Pro-inflammatory stimulus (e.g., Interleukin-1 beta (IL-1β)).
-
This compound and/or KH176m.
-
PGE2 ELISA Kit.
-
Cell culture plates (e.g., 24-well).
Protocol:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Once confluent, pre-treat the cells with various concentrations of Sonlicromanol or KH176m for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells to induce mPGES-1 expression and activity. Incubate for 16-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions precisely.[4]
-
Data Analysis: Generate a standard curve from the PGE2 standards provided in the kit. Calculate the concentration of PGE2 in each sample. Determine the percentage inhibition of PGE2 production at each Sonlicromanol concentration relative to the stimulated control. Calculate the IC₅₀ value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the effect of Sonlicromanol on mitochondrial function by measuring the oxygen consumption rate (OCR). This provides key information on basal respiration, ATP-linked respiration, and maximal respiratory capacity.[3][6]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).[6]
-
This compound.
-
Adherent cells of interest (e.g., patient-derived fibroblasts).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of Sonlicromanol for a specified duration (e.g., 24 hours) prior to the assay.
-
Instrument Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. Prepare the assay medium (e.g., Seahorse XF DMEM supplemented with glucose, pyruvate, and glutamine).
-
Assay Execution:
-
Replace the culture medium in the cell plate with the prepared assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
-
Measurement: The instrument will measure baseline OCR, followed by sequential measurements after the automated injection of:
-
Oligomycin: To inhibit ATP synthase (measures ATP-linked respiration).
-
FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential and allows for measurement of maximal respiration.
-
Rotenone & Antimycin A: To shut down mitochondrial respiration (measures non-mitochondrial oxygen consumption).
-
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data. Calculate key parameters including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from Sonlicromanol-treated cells to vehicle-treated controls.
References
Sonlicromanol Hydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of sonlicromanol hydrochloride (KH176) and its active metabolite, KH176m. Sonlicromanol is a clinical-stage drug candidate under investigation for primary mitochondrial diseases. Its therapeutic potential lies in its dual mechanism of action as a ROS-redox modulator, addressing both oxidative stress and inflammation.[1][2]
Mechanism of Action
Sonlicromanol's primary effects are mediated through its active metabolite, KH176m. The compound exhibits a dual mechanism of action:
-
Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): KH176m is a selective inhibitor of mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[3][4] By inhibiting mPGES-1, KH176m reduces the production of PGE2, thereby mitigating inflammatory responses.[3][4]
-
Modulation of the Thioredoxin/Peroxiredoxin System: KH176m also acts as an antioxidant by targeting the thioredoxin (Trx) and peroxiredoxin (Prdx) system. This system is crucial for cellular defense against oxidative stress by reducing hydrogen peroxide (H₂O₂).[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of sonlicromanol (KH176) and its active metabolite (KH176m) in various cellular and cell-free assays.
Table 1: Potency of Sonlicromanol (KH176) and its active metabolite (KH176m) in Cellular Assays
| Compound | Assay | Cell Type/System | Parameter | Value | Reference |
| KH176m | mPGES-1 Inhibition | Cell-free (microsomes) | IC50 | 0.16 ± 0.048 µM | [5] |
| KH176m | mPGES-1 Inhibition | Primary human skin fibroblasts | IC50 | 1.51 ± 0.93 µM | [5] |
| KH176m | PGE2 Production | LPS-stimulated primary human skin fibroblasts | IC50 | 0.0853 ± 0.0178 µM | [5] |
| KH176m | PGE2 Production | IL-1β-stimulated primary human skin fibroblasts | IC50 | 0.0929 ± 0.0235 µM | [5] |
| KH176m | Spheroid Growth | DU145 prostate cancer cells | - | Significant reduction | [2][6] |
| KH176m | Cell Death (LDH release) | ex vivo intact hearts (mild IR) | - | Significantly inhibited at 10 µM | [7] |
| KH176m | Cell Death (Cytochrome c release) | ex vivo intact hearts (mild IR) | - | Significantly inhibited at 10 µM | [7] |
Table 2: Selectivity of KH176m
| Compound | Target Enzyme | Effect | Assay System | Reference |
| KH176m | COX-1 | No effect | Recombinant enzyme assay | [5] |
| KH176m | COX-2 | No effect | Recombinant enzyme assay | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow: In Vitro Evaluation
Experimental Protocols
Prostaglandin E2 (PGE2) Measurement by ELISA
Objective: To quantify the effect of sonlicromanol or KH176m on PGE2 production in cultured cells.
Materials:
-
Patient-derived fibroblasts, cancer cell lines (e.g., DU145), or other relevant cell types.[1][2]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).[1]
-
This compound or KH176m.
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation.[1][4]
-
PGE2 ELISA Kit.
-
24-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment. Allow cells to adhere overnight.[1]
-
Treatment:
-
Prepare stock solutions of sonlicromanol or KH176m in DMSO.[8]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).[8]
-
Pre-treat cells with the compound for a specified period (e.g., 24 hours).[1]
-
-
Inflammatory Stimulation:
-
Sample Collection:
-
ELISA Procedure:
-
Data Analysis:
Thioredoxin Reductase (TrxR) Activity Assay
Objective: To measure the effect of sonlicromanol on the activity of TrxR in cell lysates.
Materials:
-
Cultured cells.
-
This compound.
-
Thioredoxin Reductase Assay Kit (Colorimetric).[1]
-
Cell lysis buffer.[1]
-
Protein assay kit (e.g., Bradford).
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with various concentrations of sonlicromanol for a specified period (e.g., 24-48 hours).[1]
-
-
Cell Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay.[1]
-
-
TrxR Activity Assay:
-
Perform the assay according to the manufacturer's instructions.[1][11]
-
The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces a yellow product (TNB) measured at approximately 412 nm.[1][11]
-
To determine TrxR-specific activity, a parallel reaction including a TrxR-specific inhibitor is run.[11]
-
-
Data Analysis:
-
Calculate the TrxR activity based on the rate of TNB formation and normalize to the protein concentration of the lysate.[10]
-
Spheroid Culture and Growth Assay
Objective: To assess the effect of sonlicromanol or KH176m on the growth of 3D tumor spheroids.
Materials:
-
Cancer cell lines capable of forming spheroids (e.g., DU145 prostate cancer cells).[2][6]
-
96-well, non-adherent, V-shaped or U-shaped bottom plates.[12]
-
Cell culture medium, which may be supplemented with methylcellulose (B11928114) or Matrigel.[2][12]
-
This compound or KH176m.
-
Microscope with imaging capabilities.
Procedure:
-
Spheroid Formation:
-
Seed a specific number of cells (e.g., 1,000 cells/well) in each well of a non-adherent 96-well plate in the appropriate culture medium.[12]
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Spheroids will form over several days.[12]
-
-
Treatment:
-
Spheroid Growth Monitoring:
-
Monitor spheroid growth over time (e.g., 7 days) by capturing images at regular intervals.[2]
-
Measure the diameter of the spheroids using image analysis software.
-
-
Data Analysis:
-
Calculate the spheroid volume based on the measured diameter.
-
Compare the growth of treated spheroids to the control group to determine the inhibitory effect of the compound.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 7. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Multicellular tumor spheroids of LNCaP-Luc prostate cancer cells as in vitro screening models for cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Sonlicromanol Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride (KH176) is a promising clinical-stage oral drug candidate for the treatment of primary mitochondrial diseases. Its therapeutic efficacy is largely attributed to its active metabolite, KH176m. The robust and accurate quantification of Sonlicromanol and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development pipeline. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for this bioanalytical application, offering high sensitivity and selectivity.
These application notes provide a detailed protocol for the simultaneous determination of Sonlicromanol and its active metabolite, KH176m, in human plasma using a validated HPLC-MS/MS method.
Metabolic Pathway of Sonlicromanol
Sonlicromanol undergoes metabolism in the body to form its active metabolite, KH176m. This biotransformation is a key step in the drug's mechanism of action. Understanding this pathway is crucial for interpreting pharmacokinetic data and elucidating the drug's therapeutic effects.
Metabolic conversion of Sonlicromanol to its active metabolite.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines the extraction of Sonlicromanol and its metabolites from a plasma matrix.
Materials:
-
Human plasma samples
-
Sonlicromanol and KH176m analytical standards
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Sonlicromanol)
-
Acetonitrile (B52724), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sonlicromanol | [Insert specific m/z] | [Insert specific m/z] | [Insert specific eV] |
| KH176m | [Insert specific m/z] | [Insert specific m/z] | [Insert specific eV] |
| Internal Standard | [Insert specific m/z] | [Insert specific m/z] | [Insert specific eV] |
Note: The specific MRM transitions and collision energies need to be optimized for the instrument used.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the HPLC-MS/MS method for the quantification of Sonlicromanol and KH176m in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sonlicromanol | 1 - 1000 | > 0.99 |
| KH176m | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Sonlicromanol | LLOQ | 1 | 85 - 115 | < 20 |
| Low | 3 | 85 - 115 | < 15 | |
| Medium | 100 | 85 - 115 | < 15 | |
| High | 800 | 85 - 115 | < 15 | |
| KH176m | LLOQ | 1 | 85 - 115 | < 20 |
| Low | 3 | 85 - 115 | < 15 | |
| Medium | 100 | 85 - 115 | < 15 | |
| High | 800 | 85 - 115 | < 15 |
Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) |
| Sonlicromanol | 0.5 | 1 |
| KH176m | 0.5 | 1 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of Sonlicromanol and its metabolites.
Workflow for HPLC-MS/MS analysis of Sonlicromanol.
Application Notes and Protocols for Sonlicromanol Hydrochloride in Primary Mitochondrial Myopathy Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary mitochondrial myopathies (PMM) are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to severe cellular energy deficits.[1] The pathophysiology of PMM is complex, involving elevated reactive oxygen species (ROS), redox state imbalances, and chronic inflammation.[1][2] Sonlicromanol hydrochloride (KH176) is a clinical-stage oral drug candidate developed as a potential treatment for PMM.[1] It is a brain-penetrant small molecule that, after oral administration, is converted to its active metabolite, KH176m.[1] This document provides detailed application notes and protocols for the use of this compound in primary mitochondrial myopathy cell lines, focusing on its mechanism of action, experimental procedures to assess its efficacy, and presentation of preclinical data.
Mechanism of Action
Sonlicromanol's therapeutic potential stems from a unique "triple mode of action" that collectively targets the core pathological consequences of mitochondrial dysfunction: reductive/oxidative distress and inflammation.[1] The active metabolite, KH176m, is central to these effects.[1]
1. Redox Modulation and Antioxidant Activity:
KH176m functions as both a direct antioxidant and a redox modulator.[3] It enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide (H₂O₂), thereby mitigating oxidative damage and helping to restore cellular redox balance.[1]
2. Anti-inflammatory Activity:
Chronic inflammation is a key consequence of elevated ROS in mitochondrial disease.[1] ROS can activate pro-inflammatory signaling cascades, leading to the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2).[1][4] KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme.[1] This inhibition blocks the overproduction of PGE2, a potent inflammatory lipid modulator, thereby reducing inflammation.[1]
3. Improvement of Cellular Bioenergetics:
By mitigating oxidative stress and inflammation, sonlicromanol helps to create a more favorable cellular environment, which can lead to improved mitochondrial function and cellular energy production.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wms-site.com [wms-site.com]
- 3. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Sonlicromanol Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol hydrochloride (KH176) is a clinical-stage small molecule being investigated for the treatment of primary mitochondrial diseases. Its therapeutic potential lies in the dual mechanism of action of its active metabolite, KH176m. This metabolite functions as a potent antioxidant and a redox modulator.[1] Specifically, KH176m enhances the thioredoxin/peroxiredoxin system to combat oxidative stress and selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) to attenuate inflammatory processes.[1] Preclinical studies in rodent models have been instrumental in characterizing the pharmacokinetic profile and demonstrating the in vivo efficacy of Sonlicromanol, particularly in a mouse model of Leigh syndrome.
These application notes provide a comprehensive overview of the in vivo administration of this compound in rodents, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanism and experimental workflows.
Data Presentation
Table 1: Single-Dose Pharmacokinetics of Sonlicromanol (KH176) in Rodents
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Key Findings |
| Mouse | Intravenous (IV) | 2 | N/A | High plasma clearance and short half-life due to rapid metabolism.[1] |
| Oral (PO) | 10 | 68 | Distributed to organs including the brain, heart, muscle, and liver.[1] | |
| Rat | Intravenous (IV) | 2 | N/A | High plasma clearance and short half-life due to rapid metabolism.[1] |
| Oral (PO) | 10 | 74 | Distributed to organs including the brain, heart, muscle, and liver.[1] |
Table 2: Efficacy of Sonlicromanol (KH176) in the Ndufs4-/- Mouse Model of Leigh Syndrome
| Administration Route | Dosage Regimen | Duration | Key Efficacy Outcomes |
| Intraperitoneal (IP) | 10 mg/kg, daily | Postnatal Day 14 to 45 | - Significantly improved performance on the rotarod test. - Marked improvements in gait parameters. - Reduced degeneration of retinal ganglion cells.[2] |
| Oral Gavage | 30 mg/kg, daily | Postnatal Day 14 onwards | - Preserved microstructural coherence in the brain (external capsule). - Normalized increased lipid peroxidation in the cerebral cortex and external capsule. |
Table 3: 28-Day Repeat-Dose Oral Toxicity Study in Rats
| Parameter | Findings |
| No-Observed-Adverse-Effect-Level (NOAEL) | Specific quantitative NOAEL data for Sonlicromanol in the 28-day rat study is not publicly available in the reviewed literature. However, a study on a different compound, bromochlorophene, established a NOAEL of 250 mg/kg b.w. in a similar 28-day rat study, providing a general reference for such studies.[3] |
| General Observations | A 28-day repeat oral dose toxicity study was conducted in rats and dogs.[1] In rats treated with up to 2000 mg/kg/day of a microorganism biomass for CoQ10 production, no treatment-related changes of toxicological significance were observed.[4] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice and Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous or oral administration.
Materials:
-
This compound (KH176)
-
Vehicle for IV administration (e.g., saline)
-
Vehicle for oral administration (e.g., 10% DMSO in 90% corn oil)[5]
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Standard laboratory equipment for IV (tail vein) and oral gavage administration
-
Blood collection supplies (e.g., heparinized tubes, syringes, lancets)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate animals to housing conditions for at least one week prior to the experiment.
-
Dose Preparation:
-
IV Formulation: Dissolve Sonlicromanol in the chosen vehicle to a final concentration suitable for a 2 mg/kg dose.
-
Oral Formulation: First, dissolve Sonlicromanol powder in DMSO. Then, add the corn oil and vortex thoroughly to create a uniform suspension for a 10 mg/kg dose.[5] Prepare fresh on the day of the experiment.[5]
-
-
Administration:
-
Intravenous (IV): Administer a single 2 mg/kg dose via the tail vein.
-
Oral (PO): Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Determine the concentration of Sonlicromanol and its active metabolite (KH176m) in plasma samples using a validated analytical method, such as LC-MS/MS.[6]
-
A general approach for LC-MS/MS analysis involves protein precipitation for plasma cleanup, followed by separation on a C18 analytical column and detection using multiple reaction monitoring in positive ionization mode.[8][9]
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 2: Efficacy Study in the Ndufs4-/- Mouse Model of Leigh Syndrome
Objective: To evaluate the therapeutic efficacy of this compound in a genetic mouse model of Leigh Syndrome.
Materials:
-
This compound (KH176)
-
Vehicle for IP administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
-
Ndufs4 heterozygous (Ndufs4+/-) mice for breeding
-
Standard laboratory equipment for IP injections
-
Accelerating rotarod apparatus
-
Automated gait analysis system (e.g., CatWalk XT)
-
Equipment for tissue collection and analysis (e.g., histology, lipid peroxidation assays)
Procedure:
-
Animal Breeding and Genotyping:
-
Interbreed Ndufs4+/- mice to generate Ndufs4-/-, Ndufs4+/-, and wild-type littermates.
-
Genotype pups to confirm their status.
-
-
Dose Preparation:
-
Prepare the vehicle by dissolving Sonlicromanol in DMSO first, then adding PEG300, followed by Tween-80, and finally slowly adding saline while vortexing to achieve a 10 mg/kg solution.[5]
-
-
Administration:
-
Administer Sonlicromanol (10 mg/kg) or vehicle control daily via intraperitoneal (IP) injection, starting at postnatal day 14 (PD14) and continuing until PD45.[2]
-
-
Behavioral Testing:
-
Rotarod Performance Test:
-
Place mice on the rotating rod, which accelerates from 4 to 40 rpm over a 300-second period.
-
Record the latency to fall from the rod for each mouse.
-
Perform the test at postnatal days 21, 35, and 42.
-
Conduct three trials per mouse on each test day and calculate the average latency to fall.
-
-
Gait Analysis:
-
Allow mice to walk freely across the automated gait analysis walkway.
-
The system's high-speed camera will record paw prints.
-
Analyze key gait parameters, including walking speed variability, run speed, step sequence, and support patterns.
-
Perform the analysis at postnatal days 35 and 40.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain and retinal tissues.
-
Perform histological analysis to assess neuronal integrity and retinal ganglion cell number.
-
Conduct immunohistochemistry for 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, on brain sections to quantify oxidative stress.
-
-
Data Analysis: Compare the outcomes between Sonlicromanol-treated and vehicle-treated Ndufs4-/- mice, as well as wild-type controls, using appropriate statistical methods.
Protocol 3: 28-Day Repeated-Dose Oral Toxicity Study in Rats
Objective: To evaluate the safety profile of this compound after 28 days of daily oral administration.
Materials:
-
This compound (KH176)
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)[6]
-
Sprague-Dawley rats
-
Standard laboratory equipment for oral gavage, clinical observations, and blood collection
-
Equipment for hematology, clinical chemistry, and histopathology analysis
Procedure:
-
Animal Acclimatization: Acclimate animals to housing conditions for at least one week prior to the study.
-
Dose Group Assignment: Randomly assign animals to at least three dose groups and one control group.
-
Dose Preparation: Prepare suspensions of Sonlicromanol in the vehicle at various concentrations to achieve the desired dose levels.
-
Administration: Administer Sonlicromanol or vehicle control daily for 28 days via oral gavage. The volume should not exceed 1-2 mL/100g body weight.[10]
-
Clinical Observations: Conduct and record detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior. Record body weight and food consumption weekly.[11]
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a comprehensive analysis of hematological and clinical chemistry parameters.[6]
-
Necropsy and Histopathology:
-
Data Analysis: Analyze all collected data for any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).[6]
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxicity and 28-day repeated dose oral toxicity study of ovatodiolide in rats - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Levels in Response to Sonlicromanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under development for primary mitochondrial diseases. These genetic disorders are characterized by impaired oxidative phosphorylation, leading to a cellular energy deficit and increased production of reactive oxygen species (ROS).[1][2] The accumulation of ROS contributes to cellular damage and the clinical manifestations of these diseases.[1] Sonlicromanol's active metabolite, KH176m, acts as a potent ROS-redox modulator, offering a promising therapeutic strategy by addressing the core pathophysiology of mitochondrial dysfunction.[1][2]
This document provides detailed application notes and protocols for measuring the effects of Sonlicromanol hydrochloride and its active metabolite, KH176m, on cellular ROS levels.
Mechanism of Action
Sonlicromanol's therapeutic effects are primarily attributed to its active metabolite, KH176m, which exhibits a dual mechanism of action to mitigate oxidative stress and inflammation.[1]
-
Modulation of the Thioredoxin/Peroxiredoxin System: KH176m directly interacts with and enhances the activity of the thioredoxin/peroxiredoxin antioxidant system.[2][3] This system is crucial for detoxifying peroxide species, thereby reducing the overall cellular ROS burden.[1]
-
Inhibition of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): KH176m selectively inhibits mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[1] By reducing PGE2 levels, KH176m exerts anti-inflammatory effects.
This dual action allows Sonlicromanol to not only scavenge existing ROS but also to suppress inflammatory pathways that contribute to oxidative stress.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of Sonlicromanol (KH176) and its active metabolite (KH176m) in modulating ROS levels and protecting against oxidative stress in patient-derived fibroblasts with mitochondrial disease.
Table 1: Potency of Sonlicromanol (KH176) and its Active Metabolite (KH176m) in Cellular Assays
| Compound | Assay | Cell Line | Parameter | Value (M) |
| Sonlicromanol (KH176) | Redox Stress Survival | Patient-derived Fibroblasts | EC50 | 2.7 x 10⁻⁷ |
| KH176m | Redox Stress Survival | Patient-derived Fibroblasts | EC50 | 3.87 x 10⁻⁸ |
| KH176m | ROS Scavenging (Total ROS) | Patient-derived Fibroblasts | IC50 | 2.5 x 10⁻⁷ |
| KH176m | Cellular Superoxide (B77818) Reduction | Patient-derived Fibroblasts | EC50 | 1.7 x 10⁻⁶ |
| KH176m | Mitochondrial Superoxide Reduction | Patient-derived Fibroblasts | IC50 | 1.4 x 10⁻⁶ |
| Sonlicromanol (KH176) | Lipid Peroxidation Inhibition | Patient-derived Fibroblasts | IC50 | 6.4 x 10⁻⁵ |
| KH176m | Lipid Peroxidation Inhibition | Patient-derived Fibroblasts | IC50 | 7.1 x 10⁻⁸ |
Data extracted from Beyrath J, et al. Sci Rep. 2018.
Table 2: Efficacy of KH176m in a Cardiac Ischemia-Reperfusion Injury Model
| Treatment (10 µM KH176m) | Parameter | Outcome |
| Short Ischemia (20 min) | LDH Release (Cell Death) | Robustly reduced |
| Infarct Size | Robustly reduced | |
| Cytochrome c Release (Mitochondrial Damage) | Robustly reduced | |
| 4-HNE (Oxidative Stress Marker) | Decreased | |
| Long Ischemia (30 min) | LDH Release (Cell Death) | Reduced |
| 4-HNE (Oxidative Stress Marker) | No significant reduction |
Data from a study on isolated mouse hearts, indicating that the protective effects of KH176m are dependent on the duration and severity of the ischemic insult.[4]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Measurement of Total Intracellular ROS using DCFDA/H2DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS, to measure total intracellular ROS levels.
Materials:
-
Adherent cells (e.g., patient-derived fibroblasts)
-
This compound or KH176m
-
DCFDA/H2DCFDA (20 mM stock in DMSO)
-
1x Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Black, clear-bottom 96-well microplates
-
CO₂ incubator
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of Sonlicromanol, KH176m, or a vehicle control diluted in fresh culture medium. Include a positive control for ROS induction (e.g., H₂O₂) if desired. Incubate for the desired time period.
-
Probe Loading:
-
Prepare a 20 µM working solution of H2DCFDA in 1x Assay Buffer. Protect from light.
-
Remove the compound-containing medium and wash the cells once with 1x Assay Buffer.
-
Add 100 µL of the 20 µM H2DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells once with 1x Assay Buffer.
-
Add 100 µL of 1x Assay Buffer to each well.
-
Immediately measure the fluorescence intensity using a microplate reader.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol is for the specific detection of superoxide in the mitochondria of live cells using the MitoSOX™ Red fluorogenic probe.
Materials:
-
Suspension or adherent cells
-
This compound or KH176m
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (5 mM stock in DMSO)
-
1x Assay Buffer (e.g., HBSS)
-
Flow cytometer or fluorescence microscope
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 0.5 x 10⁶ cells in 0.5 mL of pre-warmed 1x Assay Buffer or culture medium.
-
Compound Treatment: Treat cells with Sonlicromanol, KH176m, or a vehicle control for the desired duration.
-
MitoSOX™ Staining:
-
Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in pre-warmed 1x Assay Buffer.
-
Add the MitoSOX™ working solution to the cell suspension.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with warm 1x Assay Buffer.
-
Analysis: Resuspend the cells in fresh 1x Assay Buffer and analyze immediately by flow cytometry, using the appropriate laser and emission filter for red fluorescence.
Conclusion
Sonlicromanol and its active metabolite, KH176m, have demonstrated significant potential in reducing ROS levels and protecting against oxidative stress in preclinical models of mitochondrial disease. The protocols outlined in this document provide robust methods for quantifying the effects of these compounds on both total cellular and mitochondrial ROS. These assays are essential tools for researchers and drug development professionals investigating the therapeutic potential of Sonlicromanol and other ROS-modulating agents.
References
- 1. Clinical Approaches for Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery | Semantic Scholar [semanticscholar.org]
- 3. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Live-Imaging Readouts and Cell Models for Phenotypic Profiling of Mitochondrial Function [frontiersin.org]
Protocol for dissolving Sonlicromanol hydrochloride for experiments
Application Notes and Protocols for Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of this compound for various experimental applications. The information is intended to guide researchers in preparing solutions for in vitro and in vivo studies, ensuring consistency and reproducibility.
Physicochemical Properties and Storage
This compound is a white to yellow solid powder.[1] It is a derivative of Trolox, the water-soluble form of vitamin E, and functions as a blood-brain barrier permeable ROS-redox modulator.[2][3] Proper storage is crucial to maintain its stability and activity.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Protect from light, store under nitrogen.[1][3] |
| 4°C | 2 years | Protect from light, store under nitrogen.[1][3] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
Experimental Protocols
In Vitro Solubility and Stock Solution Preparation
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) or water.[5] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[6] If precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[4][7]
Table 2: In Vitro Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 170 mg/mL[1][3] | 460.83 mM | May require sonication.[6] |
| Water | ≥ 100 mg/mL[1][3] | 271.08 mM | Saturation is unknown.[6] |
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 3.69 mg of this compound (Molecular Weight: 368.90 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate in a water bath for short intervals.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
In Vivo Formulation and Administration
For in vivo studies, this compound is typically administered orally (PO), intraperitoneally (IP), or intravenously (IV).[7] Due to its low water solubility, specific co-solvent formulations are required.[7] It is crucial to prepare fresh working solutions on the day of the experiment.[5]
Table 3: In Vivo Formulations for this compound
| Formulation | Route of Administration | Solubility |
| 10% DMSO + 90% Corn Oil | Oral (gavage)[7] | ≥ 5 mg/mL[1][7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Intraperitoneal, Intravenous[7] | ≥ 4.25 mg/mL[1][7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Intraperitoneal, Intravenous[7] | ≥ 4.25 mg/mL[1][7] |
Protocol 3.1: Preparation of a 10 mg/kg Dosing Solution for Oral Gavage in Mice (10% DMSO in Corn Oil)
-
Calculate Total Amount: Based on the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare Vehicle: Prepare the required volume of 10% DMSO in 90% corn oil.
-
Dissolve in DMSO: First, dissolve the weighed this compound powder in the DMSO portion.
-
Add Corn Oil: Add the corn oil to the DMSO solution.
-
Vortex Thoroughly: Vortex the mixture to create a uniform suspension. Prepare this formulation fresh on the day of the experiment.[7]
Protocol 3.2: Preparation of a 10 mg/kg Dosing Solution for Intraperitoneal Injection in Mice
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO.
-
Add Co-solvents Sequentially: Add PEG300 and mix. Then, add Tween-80 and mix.
-
Add Saline: Slowly add the saline while vortexing to prevent precipitation.[7]
-
Ensure Clarity: The final solution should be clear. Gentle warming or sonication can be used if necessary.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter before injection.[7]
Mechanism of Action and Signaling Pathways
The therapeutic effects of Sonlicromanol are primarily mediated by its active metabolite, KH176m.[8] KH176m has a dual mechanism of action: it acts as a redox modulator and an anti-inflammatory agent.[2][8]
The active metabolite of Sonlicromanol, KH176m, reduces cellular stress through two main pathways. It enhances the Thioredoxin/Peroxiredoxin system to reduce reactive oxygen species (ROS) and selectively inhibits mPGES-1 to block the overproduction of the inflammatory mediator prostaglandin E2 (PGE2).[2][8]
Experimental Workflow
The following diagram illustrates a general workflow for the preparation and use of this compound in experiments.
References
- 1. This compound (KH176 hydrochloride) | Reactive Oxygen Species | 2162149-24-6 | Invivochem [invivochem.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of Sonlicromanol Hydrochloride in Seahorse Assays: A Guide for Researchers
Introduction
Sonlicromanol (formerly KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases.[1][2] Its therapeutic potential is rooted in a multi-faceted mechanism of action that primarily addresses the downstream consequences of mitochondrial dysfunction, namely oxidative stress and inflammation.[1][3] The active metabolite of Sonlicromanol, KH176m, functions as a redox modulator by targeting the thioredoxin/peroxiredoxin system and as an anti-inflammatory agent by selectively inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[2][4] While Sonlicromanol's primary mechanism is not the direct modulation of the mitochondrial respiratory chain complexes, its action on cellular redox homeostasis and inflammation can indirectly impact mitochondrial function.
This application note provides a comprehensive overview of the use of Seahorse XF Analyzers to study the effects of Sonlicromanol hydrochloride on cellular metabolism. While direct quantitative data on the effect of Sonlicromanol on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) are limited in publicly available research, this guide offers a framework for such investigations, including detailed experimental protocols and the expected biological context for potential results.
Mechanism of Action of Sonlicromanol
Sonlicromanol's therapeutic strategy is centered on mitigating the damaging downstream effects of mitochondrial dysfunction. Its active metabolite, KH176m, has a dual role:
-
Redox Modulation : KH176m enhances the cell's capacity to neutralize reactive oxygen species (ROS) by targeting the thioredoxin (Trx) and peroxiredoxin (Prx) systems. This bolsters the endogenous antioxidant defense system, alleviating oxidative stress, a common hallmark of mitochondrial diseases.[1]
-
Anti-inflammatory Activity : KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), which in turn blocks the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation.[2][4]
Some reports suggest that Sonlicromanol may also activate Complex I of the respiratory chain, although direct quantitative evidence for this is not yet widely available.[5]
Data Presentation
| Compound | Assay | Cell Line | Parameter | Value (µM) | Reference |
| KH176 | Cell Viability (BSO-induced oxidative stress) | P4 (Patient fibroblasts) | EC50 | 0.27 | [3] |
| KH176m | Cell Viability (BSO-induced oxidative stress) | P4 (Patient fibroblasts) | EC50 | 0.0387 | [6] |
| KH176 | Lipid Peroxidation Inhibition (CumOOH-induced) | P4 (Patient fibroblasts) | IC50 | 64 | [3] |
| KH176m | Lipid Peroxidation Inhibition (CumOOH-induced) | P4 (Patient fibroblasts) | IC50 | 0.071 | [3] |
| KH176m | ROS Scavenging | P4 (Patient fibroblasts) | IC50 | 0.25 | [6] |
| KH176m | Mitochondrial Superoxide Reduction | P4 (Patient fibroblasts) | IC50 | 1.4 | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the impact of this compound on cellular metabolism using a Seahorse XF Analyzer, as well as for assays directly related to its known mechanism of action.
Seahorse XF Cell Mito Stress Test
This protocol outlines the general steps to assess mitochondrial respiration in cells treated with Sonlicromanol.
Objective: To determine the effect of Sonlicromanol on key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF DMEM medium, supplemented with glutamine, glucose, and sodium pyruvate
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Patient-derived fibroblasts or other relevant cell line
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sonlicromanol Treatment: The following day, treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours). Based on available data, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[4]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Seahorse XF Assay: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations. Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Analyze the OCR and ECAR data to determine the key parameters of mitochondrial function.
Cell Viability Assay (BSO-induced Oxidative Stress)
Objective: To determine the protective effect of Sonlicromanol against oxidative stress-induced cell death.
Methodology:
-
Seed patient-derived fibroblasts with mitochondrial defects in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Sonlicromanol.
-
Induce oxidative stress by adding a sublethal concentration of L-buthionine-sulfoximine (BSO), an inhibitor of glutathione (B108866) synthesis.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as the resazurin (B115843) reduction assay.
-
Measure fluorescence or absorbance and calculate the percentage of cell viability relative to untreated controls.[1]
Mitochondrial Superoxide Measurement
Objective: To quantify the effect of Sonlicromanol on mitochondrial reactive oxygen species.
Methodology:
-
Culture cells in a 96-well plate.
-
Treat cells with various concentrations of Sonlicromanol for a specified duration.
-
Load the cells with MitoSOX™ Red, a fluorescent indicator for mitochondrial superoxide.
-
Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.
-
Normalize the fluorescence signal to cell number or protein concentration.[1]
Visualizations
Signaling Pathways
References
- 1. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Sonlicromanol used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging with Sonlicromanol Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under development for primary mitochondrial diseases.[1][2] Its therapeutic potential lies in its unique "triple mode of action" that addresses the core pathologies of these disorders: oxidative stress, reductive distress, and inflammation.[2][3] The primary active metabolite, KH176m, is responsible for these effects.[4] Live-cell imaging provides a powerful tool to investigate the cellular and mitochondrial effects of Sonlicromanol in real-time. These application notes provide detailed protocols for utilizing live-cell imaging techniques to study the impact of Sonlicromanol on key cellular processes.
Mechanism of Action
Sonlicromanol's active metabolite, KH176m, exhibits a dual mechanism of action:
-
Redox Modulation: KH176m enhances the activity of the Thioredoxin/Peroxiredoxin system, a crucial cellular antioxidant defense mechanism responsible for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide.[4]
-
Anti-inflammatory Effects: KH176m selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which in turn reduces the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[5][6]
This dual action helps to restore cellular homeostasis, which is often disrupted in mitochondrial diseases.[7]
Data Presentation: Efficacy of Sonlicromanol and its Active Metabolite (KH176m)
The following tables summarize quantitative data from preclinical studies, demonstrating the effects of Sonlicromanol and KH176m on various cellular parameters.
Table 1: Effect of Sonlicromanol (KH176) and its Metabolite (KH176m) on Cell Viability and Oxidative Stress
| Parameter | Cell Line/Model | Treatment | Concentration | Observed Effect | Reference |
| Cell Viability | P4 Patient Cell Line (with BSO-induced stress) | KH176 | EC50 = 2.7 x 10⁻⁷ M | Increased cell viability | [8] |
| P4 Patient Cell Line (with BSO-induced stress) | KH176m | EC50 = 3.87 x 10⁻⁸ M | Increased cell viability (more potent than KH176) | [8] | |
| Total Cellular ROS | P4 Patient Cell Line | KH176m | IC50 = 2.5 x 10⁻⁷ M | Decreased ROS levels | [8] |
| Cellular Superoxide (B77818) | P4 Patient Cell Line | KH176m | EC50 = 1.7 x 10⁻⁶ M | Decreased basal superoxide levels | [8] |
| Mitochondrial Superoxide | P4 Patient Cell Line | KH176m | IC50 = 1.4 x 10⁻⁶ M | Decreased mitochondrial superoxide levels | [8] |
| Lipid Peroxidation | P4 Patient Cell Line (CumOOH-induced) | KH176 | IC50 = 6.4 x 10⁻⁵ M | Inhibited lipid peroxidation | [8] |
| P4 Patient Cell Line (CumOOH-induced) | KH176m | IC50 = 7.1 x 10⁻⁸ M | Inhibited lipid peroxidation (more potent than KH176) | [8] |
Table 2: Cardioprotective Effects of KH176m in an Ischemia-Reperfusion Injury Model
| Parameter | Ischemia Duration | Treatment (10 µM KH176m) | Control | % Reduction | Reference |
| LDH Release (U/min/GWW) | 20 min | 0.2 ± 0.2 | 0.8 ± 0.5 | 75% | [9] |
| Infarct Size (%) | 20 min | 15 ± 8 | 31 ± 20 | 51.6% | [9] |
| Cytochrome C Release (ng/min/GWW) | 20 min | 168.0 ± 151.9 | 790.8 ± 453.6 | 78.7% | [9] |
Table 3: Anti-inflammatory Effects of KH176m
| Cell Line | Stimulus | Treatment | Effect on PGE2 Production | Reference |
| Mitochondrial Disease Patient Fibroblasts | Endogenous | KH176m | Normalized elevated PGE2 levels | [5] |
| Control Skin Fibroblasts | LPS or IL-1β | KH176m | Selectively inhibited induced PGE2 production | [5] |
| RAW264.7 Macrophage-like Cells | LPS | KH176m | Dose-dependently decreased induced PGE2 levels | [5] |
| DU145 Prostate Cancer Spheroids | Endogenous | KH176m | Suppressed mPGES-1 expression and spheroid growth | [10] |
Experimental Protocols for Live-Cell Imaging
These protocols are designed to assess the effects of Sonlicromanol hydrochloride treatment on key indicators of mitochondrial health and cellular stress.
Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Objective: To quantify the effect of Sonlicromanol on mitochondrial reactive oxygen species (ROS), specifically superoxide.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts, cybrids)
-
This compound or KH176m
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~510/580 nm)
-
Glass-bottom dishes or imaging plates
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of Sonlicromanol or KH176m for the predetermined duration. Include a vehicle control.
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium.[11]
-
Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution for 15-30 minutes at 37°C, protected from light.[11]
-
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.[11]
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Capture images and quantify the mean fluorescence intensity within the mitochondrial regions of interest. A significant decrease in fluorescence intensity in Sonlicromanol-treated cells compared to the control is indicative of reduced mitochondrial superoxide levels.[8]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-10
Objective: To determine if Sonlicromanol can restore mitochondrial membrane potential, which is often compromised in mitochondrial diseases.
Materials:
-
Cells of interest
-
This compound or KH176m
-
JC-10 dye (Abcam or other suppliers)
-
FCCP or CCCP (as a positive control for depolarization)
-
Fluorescence microscope with filters for green (~520 nm) and red/orange (~570 nm) fluorescence
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-10 Staining:
-
Prepare a working solution of JC-10 (typically 1-5 µM) in pre-warmed live-cell imaging medium.
-
Remove the treatment medium and incubate the cells with the JC-10 working solution for 15-30 minutes at 37°C.[12]
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope, capturing both green and red/orange fluorescence channels.
-
In healthy cells with a high mitochondrial membrane potential, JC-10 forms aggregates that emit red/orange fluorescence. In cells with depolarized mitochondria, JC-10 remains as monomers and emits green fluorescence.[12]
-
Calculate the ratio of red/orange to green fluorescence intensity. An increase in this ratio in Sonlicromanol-treated cells suggests a restoration of the mitochondrial membrane potential.
-
Protocol 3: Measurement of General Cellular Oxidative Stress using CellROX™ Green
Objective: To measure the effect of Sonlicromanol on overall cellular oxidative stress.
Materials:
-
Cells of interest
-
This compound or KH176m
-
CellROX™ Green Reagent (Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Fluorescence microscope with FITC/GFP filter set
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
CellROX™ Green Staining:
-
Prepare a working solution of CellROX™ Green (typically 5 µM) in pre-warmed live-cell imaging medium.
-
Remove the treatment medium and incubate the cells with the CellROX™ Green working solution for 30 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope.
-
Quantify the mean green fluorescence intensity. A decrease in green fluorescence in Sonlicromanol-treated cells indicates a reduction in general cellular oxidative stress.
-
Mandatory Visualizations
Caption: Sonlicromanol's dual mechanism of action.
Caption: General experimental workflow for live-cell imaging.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Khondrion | Our science [khondrion.com]
- 3. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Sonlicromanol Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sonlicromanol hydrochloride in high-throughput screening (HTS) assays relevant to mitochondrial dysfunction and associated pathologies. The included protocols are representative methodologies for assessing the compound's efficacy in mitigating reactive oxygen species (ROS) and protecting against redox stress.
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases.[1] Its therapeutic potential stems from the activity of its primary metabolite, KH176m, which exhibits a dual mechanism of action: redox modulation and antioxidation.[1][2] This unique profile makes sonlicromanol a compelling candidate for evaluation in HTS campaigns aimed at discovering modulators of mitochondrial function and cellular stress responses.
The active metabolite, KH176m, addresses the core pathophysiology of mitochondrial diseases by:
-
Inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) : This action reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[3]
-
Enhancing the Thioredoxin/Peroxiredoxin system : This boosts the cell's endogenous antioxidant capacity, aiding in the detoxification of harmful reactive oxygen species.[1][2]
Signaling Pathway of Sonlicromanol's Active Metabolite (KH176m)
Caption: Mechanism of action for sonlicromanol's active metabolite, KH176m.
High-Throughput Screening Workflow
The following diagram illustrates a general workflow for a high-throughput screening campaign to identify modulators of mitochondrial health, adaptable for testing compounds like this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under development for the treatment of primary mitochondrial diseases.[1][2] These debilitating genetic disorders are characterized by impaired energy production and increased oxidative stress, leading to a wide range of severe symptoms.[1][3] The active metabolite of Sonlicromanol, KH176m, acts as a potent reactive oxygen species (ROS)-redox modulator.[1] Its mechanism of action is multifaceted, involving the modulation of the thioredoxin/peroxiredoxin system and the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme linked to inflammation.[3][4] By addressing both oxidative stress and inflammation, Sonlicromanol aims to restore cellular homeostasis and mitigate the pathological consequences of mitochondrial dysfunction.[3]
Flow cytometry is a powerful technique for the single-cell analysis of various cellular processes, making it an invaluable tool to elucidate the effects of therapeutic compounds like Sonlicromanol. This document provides detailed protocols for assessing key cellular parameters affected by Sonlicromanol treatment, including apoptosis, mitochondrial membrane potential, and intracellular ROS levels, using flow cytometry.
Mechanism of Action of Sonlicromanol
Sonlicromanol's therapeutic effects are primarily attributed to its active metabolite, KH176m.[3] The drug operates through a dual mechanism to combat the cellular pathology of mitochondrial diseases:
-
ROS-Redox Modulation : KH176m enhances the cellular antioxidant defense systems, particularly the thioredoxin/peroxiredoxin system, to effectively scavenge harmful reactive oxygen species.[5]
-
Anti-Inflammatory Action : It selectively inhibits mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator.[6]
These actions collectively reduce cellular damage, improve mitochondrial function, and alleviate the inflammatory response associated with mitochondrial disorders.
Diagram of Sonlicromanol's Signaling Pathway
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Sonlicromanol hydrochloride solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges encountered during experiments with sonlicromanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and water. For stock solutions, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect solubility.[1] Ultrasonic assistance may be required to achieve complete dissolution in DMSO.[1][2]
Q2: I am observing precipitation when preparing my aqueous working solution from a DMSO stock. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue known as "antisolvent precipitation." This occurs because this compound is significantly less soluble in aqueous buffers than in DMSO. To mitigate this, it is advisable to prepare aqueous solutions directly by dissolving the compound in water, where it has good solubility (≥ 100 mg/mL).[1][2] If using a DMSO stock is necessary, ensure the final concentration of DMSO in your working solution is as low as possible and that the dilution is performed rapidly with vigorous mixing.
Q3: What are the suggested formulations for in vivo studies?
A3: Several formulations have been reported for in vivo administration of this compound, typically involving a co-solvent system to ensure solubility and bioavailability. Commonly used formulations include combinations of DMSO with corn oil, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[2][3] It is crucial to add the components of these formulations sequentially while mixing thoroughly to ensure a clear solution.[3]
Q4: What are the optimal storage conditions for this compound in its solid form and in solution?
A4: For long-term storage, solid this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4][5] The compound is sensitive to light and moisture, so it should be stored in a sealed container, protected from light (e.g., in amber vials or wrapped in foil), and under an inert atmosphere like nitrogen if possible.[2][3][4]
Q5: How stable is this compound under different stress conditions?
A5: this compound is susceptible to degradation under certain conditions. Forced degradation studies are necessary to understand its intrinsic stability.[4] The compound's stability should be evaluated under conditions of acid and base hydrolysis, oxidation, heat, and light exposure to identify potential degradation products and pathways.[4] It is particularly noted to be light-sensitive.[4] For experiments, it is always best to prepare fresh working solutions from a frozen stock aliquot and avoid prolonged storage of diluted solutions, especially at room temperature or exposed to light.[4]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The compound's lower solubility in aqueous media compared to organic solvents like DMSO. | - Prepare aqueous solutions by directly dissolving the solid in water.[1][2]- If using a DMSO stock, minimize the final DMSO concentration and add the stock solution to the aqueous buffer with vigorous stirring.- Consider using a co-solvent system or a formulation aid like SBE-β-CD for challenging applications.[2][3] |
| Cloudy or hazy solution | Incomplete dissolution. | - Use sonication to aid dissolution, especially when preparing DMSO stock solutions.[1][2]- Ensure solvents are of high purity and anhydrous, particularly DMSO, as the compound is hygroscopic.[1] |
| Phase separation in in vivo formulations | Improper mixing or incorrect order of solvent addition. | - Add each solvent in the formulation sequentially and ensure the solution is clear before adding the next component.[3]- Gentle heating and/or sonication can be used to aid dissolution in complex formulations. |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the compound in solution. | - Prepare fresh working solutions for each experiment from frozen, single-use aliquots of the stock solution.[4]- Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[4]- Avoid storing diluted working solutions for extended periods, especially at room temperature.[4] |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Conduct forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to identify potential degradation products and establish a stability-indicating analytical method.[4]- Store the solid compound and solutions at the recommended temperatures (-20°C or -80°C for solutions) to minimize degradation.[1][4] |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution leading to degradation. | - Aliquot stock solutions into single-use volumes immediately after preparation to avoid the detrimental effects of repeated freezing and thawing.[4][5] |
Data Presentation
Table 1: Solubility of this compound in vitro
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 170 | 460.83 | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended.[1][2] |
| Water | ≥ 100 | ≥ 271.08 | Saturation unknown.[1][2] |
Table 2: Solubility of this compound in in vivo Formulations
| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO + 90% Corn Oil | ≥ 5 | ≥ 13.55 | Saturation unknown. Add solvents sequentially.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 4.25 | ≥ 11.52 | Saturation unknown. Add solvents sequentially.[2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 4.25 | ≥ 11.52 | Saturation unknown. Add solvents sequentially.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for several minutes until the solid is completely dissolved and the solution is clear.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][5]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a general framework for assessing the intrinsic stability of this compound.
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24-48 hours. Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 2-8 hours. Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours. Dissolve the sample in a suitable solvent for analysis.[4]
-
Photostability: Expose a solution of this compound to a light source providing both UV and visible light for a defined period, as per ICH Q1B guidelines.[4]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The KHENERGY Study: Safety and Efficacy of KH176 in Mitochondrial m.3243A>G Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonlicromanol Hydrochloride Concentration for Cell Culture
Frequently Asked Questions (FAQs)
Q1: What is Sonlicromanol hydrochloride and what is its primary mechanism of action?
Sonlicromanol (also known as KH176) is a clinical-stage oral drug compound being investigated for the treatment of primary mitochondrial diseases.[1] Its therapeutic effects are primarily mediated by its active metabolite, KH176m.[2] this compound is a water-soluble salt of Sonlicromanol. The mechanism of action is twofold:
-
ROS-Redox Modulation: KH176m enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide.[2][3]
-
Anti-inflammatory Activity: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that produces prostaglandin E2 (PGE2).[3][4] This dual action aims to restore cellular redox balance and reduce inflammation, which are often dysregulated in mitochondrial diseases.[5]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[6]
-
DMSO Stock Solutions: Can be prepared at a concentration of up to 170 mg/mL.[6] It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by absorbed water.[6]
-
Aqueous Stock Solutions: Can be prepared at a concentration of ≥ 100 mg/mL.[7] It is advisable to filter-sterilize aqueous solutions before use.[7]
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[6]
Q3: What are the typical working concentrations of this compound for cell culture experiments?
The optimal concentration of this compound is cell-type and assay-dependent. Based on preclinical studies, effective concentrations for its active metabolite, KH176m, in in vitro work are typically in the range of 0.1 µM to 10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.
Troubleshooting Guides
Issue 1: this compound Precipitation in Media
Q: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A: This is a common issue due to the lower solubility of the compound in aqueous solutions compared to DMSO.[6]
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Increase the final DMSO concentration (with caution): While aiming for the lowest possible DMSO concentration, ensuring it is below 0.5% (v/v) to avoid solvent-induced cytotoxicity, a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Gentle mixing: When diluting, gently swirl the tube or plate to facilitate mixing without causing excessive agitation that might promote precipitation.[8]
Issue 2: High Variability in Dose-Response
Q: We are observing high variability in the dose-response to Sonlicromanol in our cell cultures. What could be the cause?
A: High variability can be attributed to several factors:[9]
-
Cell Line Specificity: Different cell lines have varying levels of mPGES-1 expression and endogenous antioxidant capacity, leading to different sensitivities to Sonlicromanol.[9] For instance, cancer cell lines with high mPGES-1 expression, like DU145, may show a more significant response compared to those with low expression, like LNCaP.[9][10]
-
Patient-Specific Effects: In studies using patient-derived cells, significant inter-patient variability in the response to Sonlicromanol can occur due to the underlying genetic background and heteroplasmy levels of mitochondrial DNA mutations.[9]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular redox state and signaling pathways, thereby affecting the cellular response to Sonlicromanol.[9] Standardizing these conditions is crucial for reproducible results.
Issue 3: No Significant Reduction in ROS Levels After Treatment
Q: We are not observing a significant reduction in ROS levels after this compound treatment in our ROS assay.
A: This could be due to several factors related to your experimental setup:
-
Suboptimal Drug Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental conditions.[3]
-
Insensitive or Inappropriate ROS Probe: Ensure the ROS probe you are using is appropriate for the type of ROS you want to measure and is used at its optimal concentration. For example, MitoSOX™ Red is specific for mitochondrial superoxide.[11]
-
High Background Fluorescence: Autofluorescence from cell culture media (e.g., phenol (B47542) red, riboflavin) or the compound itself can interfere with the assay. Use phenol red-free media for fluorescence-based assays and run a parallel control with Sonlicromanol in cell-free media to determine its intrinsic fluorescence.[9]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration Range (µM) | Reference |
| Patient-derived Fibroblasts | Primary Fibroblasts | 0.1 - 10 | [11] |
| DU145 | Human Prostate Cancer | 1 - 10 | [2][4] |
| LNCaP | Human Prostate Cancer | 1 - 10 (less responsive) | [9][10] |
| RAW264.7 | Mouse Macrophage-like | 1 - 10 | [3][12] |
| iPSC-derived Neurons | Human Neurons | Not specified, requires empirical determination | [9][13] |
Table 2: In Vitro Efficacy of Sonlicromanol (KH176) and its Active Metabolite (KH176m)
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Sonlicromanol (KH176) | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 2.7 x 10⁻⁷ M | [11] |
| KH176m | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 3.87 x 10⁻⁸ M | [11] |
| KH176m | ROS Scavenging | Patient-derived Fibroblasts (P4) | IC50 | 2.5 x 10⁻⁷ M | [11] |
Table 3: Cytotoxicity Data for this compound
Currently, specific CC50 or LD50 values for this compound in various cell lines are not widely available in the public domain. Clinical trial data indicates that Sonlicromanol is well-tolerated in humans at single doses up to 800 mg and multiple doses of 400 mg twice daily.[1] For in vitro studies, it is recommended to perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock solution.
-
Materials:
-
10 mM this compound in DMSO (stored at -80°C)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure it is fully dissolved.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently immediately after dilution.
-
Use the freshly prepared working solution for your cell culture experiments. Always prepare fresh dilutions for each experiment.
Note: To avoid precipitation, add the DMSO stock solution to the pre-warmed media while gently swirling the tube.[8]
-
Protocol 2: General Protocol for In Vitro this compound Treatment and ROS Measurement using DCFH-DA
This protocol is adapted for adherent cells in a 96-well plate.[9]
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Anhydrous DMSO
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
-
Procedure:
-
Cell Seeding: Plate cells at an optimal density to reach 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Sonlicromanol Preparation: Prepare fresh working solutions of this compound in pre-warmed, phenol red-free cell culture medium as described in Protocol 1. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
ROS Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed, serum-free medium. Remove the treatment medium, wash the cells gently with pre-warmed PBS, and add the DCFH-DA working solution.
-
Probe Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.
-
Measurement: After incubation, wash the cells to remove excess probe. Add pre-warmed PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm).[14]
-
Mandatory Visualization
Caption: Sonlicromanol's dual mechanism of action.
Caption: Workflow for ROS measurement.
Caption: Troubleshooting inconsistent results.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 3. benchchem.com [benchchem.com]
- 4. Sonlicromanol’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emulatebio.com [emulatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonlicromanol's active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Potential off-target effects of Sonlicromanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Sonlicromanol hydrochloride (also known as KH176). The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
The most significant documented off-target effect of Sonlicromanol is a dose-dependent prolongation of the cardiac QT interval.[1] At higher concentrations, it has also been observed to increase vascular resistance. Furthermore, Sonlicromanol is a substrate for P-glycoprotein (P-gp) and is suspected to inhibit cytochrome P450 3A4 (CYP3A4), which can lead to drug-drug interactions.[1]
Q2: At what concentrations are the cardiac effects of Sonlicromanol observed?
Clinically relevant changes in cardiac electrophysiology, including prolonged QTc interval and alterations in T-wave morphology, have been observed at high doses.[1] A Phase 1 study in healthy male volunteers established a plasma concentration threshold of approximately 1000 ng/mL, above which these changes may occur.[1] Single doses of 800 mg and 2000 mg, and multiple doses of 400 mg twice daily, were associated with these effects.[1] Doses of 200 mg or lower did not show significant cardiac electrophysiological abnormalities.[1]
Q3: What is the proposed mechanism for Sonlicromanol-induced increase in vascular resistance?
While the exact mechanism is still under investigation, it is hypothesized that the activation of the thioredoxin/peroxiredoxin system by Sonlicromanol's active metabolite (KH176m) may shuttle NADPH away from nitric oxide synthases.[2] This could lead to reduced nitric oxide (NO) production and consequently, decreased NO-mediated vasodilation, resulting in an overall increase in vascular resistance.[2]
Q4: Does Sonlicromanol interact with sirtuin 3 (SIRT3)?
Yes, studies suggest that SIRT3 plays a role in the protective effects of Sonlicromanol. In a rat model of cerebral ischemia-reperfusion injury, the neuroprotective effects of Sonlicromanol were partially reversed by a SIRT3 inhibitor.[3] Sonlicromanol treatment was shown to upregulate the expression of SIRT3.[3][4]
Q5: Is there any evidence of Sonlicromanol interacting with a broad range of kinases or other receptors?
Currently, publicly available data from broad off-target screening panels for this compound against a wide range of kinases and receptors is limited. Non-clinical safety pharmacology studies have not revealed any mutagenic or carcinogenic effects.[1]
Troubleshooting Guide
Issue 1: Unexpected cardiovascular effects observed in in vivo models (e.g., changes in ECG or blood pressure).
Potential Cause:
-
High Dosing: The observed effects may be due to high plasma concentrations of Sonlicromanol, leading to QT prolongation or increased vascular resistance.[1][2]
-
Drug Accumulation: Co-administration of drugs that inhibit CYP3A4 or P-glycoprotein may increase Sonlicromanol's plasma concentration, exacerbating its cardiovascular effects.[1]
Troubleshooting Steps:
-
Verify Dosing and Plasma Concentrations: If possible, measure the plasma concentration of Sonlicromanol and its active metabolite, KH176m, to determine if they exceed the known threshold for cardiac effects (~1000 ng/mL).[1]
-
Review Co-administered Compounds: Check if any other compounds in your experimental model are known inhibitors of CYP3A4 or P-gp.[5][6][7]
-
Dose De-escalation: Consider reducing the dose of Sonlicromanol to a level that is not associated with cardiac electrophysiological changes (e.g., equivalent to a human dose of 200 mg or less).[1]
-
In Vitro Assessment: To isolate the direct effect on cardiac ion channels, consider performing a hERG patch-clamp assay (see Experimental Protocols).
Issue 2: Inconsistent or unexpected results in cellular assays involving redox-sensitive pathways.
Potential Cause:
-
SIRT3 Pathway Interaction: The observed cellular response may be influenced by Sonlicromanol's modulation of the SIRT3 pathway, in addition to its primary mechanism of action on the thioredoxin/peroxiredoxin system.[3]
Troubleshooting Steps:
-
Investigate SIRT3 Involvement:
-
Measure the expression or activity of SIRT3 in your cellular model with and without Sonlicromanol treatment.
-
Use a SIRT3 inhibitor (e.g., 3-TYP) as a control to see if it reverses the effects of Sonlicromanol in your assay.[3]
-
-
Detailed Pathway Analysis: Diagram the known and hypothesized signaling pathways to better understand potential points of interaction and crosstalk.
Quantitative Data Summary
| Parameter | Finding | Doses/Concentrations | Species/System | Reference |
| Cardiac Electrophysiology | QTc Prolongation | Single doses: 800 mg & 2000 mg; Multiple doses: 400 mg twice daily | Human (Phase 1) | [1] |
| No significant abnormalities | Single dose: ≤ 200 mg; Multiple doses: 100 & 200 mg twice daily | Human (Phase 1) | [1] | |
| Plasma Concentration Threshold for Cardiac Effects | > 500 ng/mL for increased heart rate and blood pressure | Human | [1] | |
| Drug Interactions | Metabolism | Metabolized by CYP3A4 to active metabolite KH176m | Human and Animal | [1] |
| Transporter Interaction | Substrate of P-glycoprotein (P-gp) | Not specified | [1] | |
| Potential Inhibition | Suspected inhibitor of CYP3A4 | Not specified | [1] |
Experimental Protocols
Assessment of Sonlicromanol's Effect on hERG Potassium Channels
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human ether-a-go-go-related gene (hERG) potassium channel current.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture hERG-expressing HEK293 cells under standard conditions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular recording solution. The final DMSO concentration should be kept below 0.1%.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of Sonlicromanol.
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
-
-
Controls: Include a vehicle control (DMSO) and a known hERG channel blocker (e.g., E-4031) as a positive control.
Evaluation of Sonlicromanol's Impact on Vascular Resistance In Vitro
Objective: To assess the direct effect of this compound on the contractility of isolated blood vessels.
Methodology:
-
Tissue: Isolated segments of a resistance artery (e.g., mesenteric artery) from a suitable animal model (e.g., rat or mouse).
-
Technique: Wire myography.
-
Procedure:
-
Dissect and mount arterial rings in a wire myograph chamber containing physiological salt solution (PSS) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Allow the vessels to equilibrate and then determine their optimal resting tension.
-
Induce a stable pre-contraction with a vasoconstrictor such as phenylephrine (B352888) or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension. An increase in tension indicates vasoconstriction.
-
Express the contractile response as a percentage of the initial pre-contraction.
-
-
Controls: A vehicle control should be run in parallel. To investigate the role of the endothelium, experiments can be repeated in vessels with and without intact endothelium.
Determining the Influence of Sonlicromanol on SIRT3 Activity
Objective: To measure the effect of this compound on the deacetylase activity of SIRT3.
Methodology:
-
Assay Type: Fluorometric SIRT3 activity assay. Commercially available kits can be used.
-
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3.
-
Procedure (based on a generic kit):
-
Prepare a reaction mixture containing the SIRT3 enzyme, the fluorogenic acetylated substrate, and NAD+ in an assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution that releases the fluorescent group from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT3 activity relative to the vehicle control.
-
-
Controls: Include a known SIRT3 inhibitor (e.g., 3-TYP) as a negative control and, if available, a known activator as a positive control.
Visualizations
Caption: Potential off-target effects of this compound.
Caption: Workflow for assessing Sonlicromanol's effect on hERG channels.
Caption: Sonlicromanol's interaction with the SIRT3 signaling pathway.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3-mediated Mitochondrial Regulation Underlies Sonlicromanol's Protection against Cerebral Ischemia-reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-drug interactions involving CYP3A4 and p-glycoprotein in hospitalized elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of potential drug–drug interactions among outpatients in a tertiary care hospital: focusing on the role of P-glycoprotein and CYP3A4 (retrospective observational study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychotropic drug-drug interactions involving P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of Sonlicromanol hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonlicromanol hydrochloride. The content focuses on addressing potential challenges related to its in vivo bioavailability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments suggest poor bioavailability for this compound. Is this expected?
A: Contrary to what might be observed in some experimental setups, Sonlicromanol (also known as KH176) has demonstrated high oral bioavailability in preclinical studies.[1] For instance, in male mice and rats, the oral bioavailability was reported to be 68% and 74%, respectively.[1] Furthermore, clinical trials in humans have shown it to have an acceptable safety profile and favorable pharmacokinetics.[1][2] If you are observing lower-than-expected systemic exposure, it may be due to factors such as formulation, rapid metabolism into its active form, or other experimental variables discussed in the troubleshooting section.
Q2: What is the primary active component of Sonlicromanol in vivo?
A: Sonlicromanol is effectively a prodrug that undergoes significant biotransformation in vivo. The primary active component is its metabolite, KH176m (also known as KH183).[1] This conversion is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The therapeutic effects of Sonlicromanol are largely attributed to the actions of KH176m.[3]
Q3: How does the metabolism of Sonlicromanol differ between in vitro and in vivo conditions?
A: There is a significant difference in the metabolic rate. In vitro studies show a rather low extent of metabolism, with only 2-15% of Sonlicromanol being metabolized after 120 minutes.[1] In stark contrast, in vivo studies show that, on average, 83% of the parent compound is converted to its active metabolite, KH176m, after four weeks of dosing.[1] This discrepancy is critical when designing experiments and interpreting data.
Q4: What is the established mechanism of action for Sonlicromanol's active metabolite, KH176m?
A: The active metabolite, KH176m, has a unique dual mechanism of action that addresses both oxidative stress and inflammation, which are key pathological features in mitochondrial diseases.[4]
-
Redox Modulation (Anti-inflammatory) : KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[4][5] This enzyme is involved in producing prostaglandin E2 (PGE2), a potent inflammatory mediator.[4] By inhibiting mPGES-1, KH176m blocks the overproduction of PGE2.[1]
-
Antioxidant Activity : KH176m enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is a crucial cellular defense against reactive oxygen species (ROS).[1][4] This helps to mitigate the excessive oxidative stress that arises from dysfunctional mitochondria.[4]
Q5: Are there any known transporters that interact with Sonlicromanol?
A: Yes, Sonlicromanol has been shown to interact with P-glycoprotein (PgP), which can actively transport the drug out of cells.[1] This interaction could potentially influence the intracellular concentration and overall disposition of the compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of Sonlicromanol (KH176) in Preclinical Models
| Species | Dosage (Oral) | Bioavailability (%) | Tissues Detected | Reference |
| Male Mice | 10 mg/kg | 68% | Brain, Heart, Muscle, Liver | [1] |
| Male Rats | 10 mg/kg | 74% | Brain, Heart, Muscle, Liver | [1] |
Table 2: Physicochemical Properties of Sonlicromanol
| Property | Detail | Reference(s) |
| IUPAC Name | (2S)-6-Hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | [1] |
| Other Names | KH-176 | [1] |
| Molecular Formula | C₁₉H₂₈N₂O₃ | [1] |
| Water Solubility | 0.224 mg/mL | [3] |
| Log P | 2.39 | [3] |
| Formulation (Clinical) | Powder for dissolution in water | [3] |
Table 3: In Vitro vs. In Vivo Metabolism of Sonlicromanol
| Condition | Metabolized Parent Compound (%) | Time Frame | Key Metabolite | Reference |
| In Vitro | 2 - 15% | 120 minutes | KH176m | [1] |
| In Vivo | ~83% | 4 weeks of dosing | KH176m | [1] |
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action / Troubleshooting Step |
| Lower than expected plasma concentrations of Sonlicromanol and/or its active metabolite KH176m. | Formulation/Solubility Issues: Sonlicromanol has low water solubility (0.224 mg/mL).[3] Improper dissolution can significantly limit absorption. | 1. Ensure complete solubilization of the compound before administration. Consider using a formulation similar to that in clinical studies (powder for dissolution).[3] 2. For preclinical studies, consider formulating in a vehicle known to improve solubility for lipophilic compounds, but ensure the vehicle itself does not interfere with metabolism or transport. |
| High First-Pass Metabolism: Extensive conversion to the active metabolite KH176m can lead to low plasma levels of the parent compound, Sonlicromanol.[1] | 1. Ensure your bioanalytical method is validated to quantify both Sonlicromanol (KH176) and its active metabolite (KH176m). 2. Focus on the concentration of the active metabolite KH176m as the primary indicator of systemic exposure and potential efficacy. | |
| P-glycoprotein (PgP) Efflux: Sonlicromanol is a substrate of the PgP efflux transporter, which can limit its net absorption and tissue penetration.[1] | 1. Consider co-administration with a known PgP inhibitor in a controlled experimental arm to assess the impact of efflux on bioavailability. 2. Evaluate intracellular concentrations in target tissues if possible, as plasma levels may not fully reflect tissue-level exposure. | |
| Inconsistent or poor efficacy in vivo despite observing effects in vitro. | Insufficient Conversion to Active Metabolite: The observed in vitro effects may be from the parent compound, while in vivo efficacy relies on the formation of the active metabolite, KH176m.[1] | 1. Confirm that your in vivo model has competent CYP3A4 activity to facilitate the conversion. 2. Measure plasma/tissue concentrations of KH176m to confirm that therapeutically relevant levels are being achieved.[6] |
| Low In Vitro Metabolism: Direct application of Sonlicromanol to cell cultures may not replicate the in vivo scenario, as conversion to the active KH176m is very low in vitro.[1] | 1. For in vitro experiments aiming to study the therapeutic mechanism, consider using the active metabolite KH176m directly.[4][5] 2. Alternatively, use a cellular system that expresses CYP3A4 or supplement the culture with liver microsomes to facilitate metabolism, though this adds complexity. |
Experimental Protocols
Protocol 1: Oral Bioavailability Assessment in a Rodent Model
This protocol provides a general framework for assessing the oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent like DMSO, ensuring final DMSO concentration is non-toxic).
-
PO: Prepare a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% carboxymethylcellulose). Ensure homogeneity.
-
-
Administration:
-
Administer the prepared formulations to fasted animals.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method to quantify the concentrations of both Sonlicromanol (KH176) and its active metabolite (KH176m) in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, T½) for both IV and PO routes using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: In Vitro Metabolism Assay using Liver Microsomes
This protocol assesses the conversion of Sonlicromanol to its active metabolite.
-
Materials:
-
This compound.
-
Pooled liver microsomes (from the species of interest, e.g., human, rat).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).
-
-
Incubation:
-
Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, liver microsomes, and Sonlicromanol (at a specific concentration, e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard for the bioanalysis.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Bioanalysis:
-
Analyze the samples using a validated LC-MS/MS method to measure the decrease in Sonlicromanol concentration and the formation of KH176m over time.
-
-
Data Analysis:
-
Plot the concentration of Sonlicromanol and KH176m versus time to determine the rate of metabolism.
-
Visualizations
Caption: Sonlicromanol metabolism to its active form and dual mechanism of action.
Caption: Workflow for troubleshooting low Sonlicromanol bioavailability.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonlicromanol seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 6. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sonlicromanol Hydrochloride Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving Sonlicromanol hydrochloride (also known as KH176). Inconsistent results in preclinical studies can arise from a multitude of factors. This guide provides answers to frequently asked questions and detailed protocols to help ensure the reliability and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sonlicromanol?
Sonlicromanol is a redox-modulating agent. Following oral administration, it is converted to its active metabolite, KH176m. KH176m has a dual mechanism of action: it acts as an antioxidant by enhancing the activity of the Thioredoxin/Peroxiredoxin system to detoxify reactive oxygen species (ROS), and it selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which in turn reduces the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).
Q2: We are observing high variability in the dose-response to Sonlicromanol in our cell cultures. What could be the cause?
High variability in dose-response can be attributed to several factors:
-
Cell Line Specificity: Different cell lines possess varying levels of mPGES-1 expression and endogenous antioxidant capacity, leading to differential sensitivity to Sonlicromanol.
-
Patient-Specific Effects: When using patient-derived cells, significant inter-patient variability in the response to Sonlicromanol can occur due to the underlying genetic background and the heteroplasmy levels of mitochondrial DNA mutations.
-
Cell Health and Confluency: The metabolic state and health of your cells are critical. Ensure you are using a consistent passage number and level of confluency for your experiments.
Q3: My this compound solution is precipitating. How can I improve its solubility?
This compound has specific solubility characteristics. To avoid precipitation, consider the following:
-
Solvent Choice: For in vitro studies, DMSO is commonly used. For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or corn oil are often employed.
-
Preparation Technique: Gentle warming and sonication can aid in dissolution. It is also recommended to use freshly opened, anhydrous DMSO, as absorbed water can negatively impact solubility.
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: We are seeing inconsistent results in our reactive oxygen species (ROS) assays. What should we check?
Inconsistent ROS measurements can be frustrating. Here are some troubleshooting tips:
-
Probe Selection: Ensure the chosen fluorescent probe is appropriate for the specific ROS you intend to measure (e.g., MitoSOX™ Red for mitochondrial superoxide).
-
Probe Concentration and Loading: Optimize the probe concentration and incubation time for your specific cell type to ensure consistent uptake and avoid quenching effects.
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can lead to variability. Use plates with lids and ensure proper humidification in the incubator.
Q5: What are the key considerations for in vivo studies with this compound?
For animal studies, proper formulation and administration are crucial:
-
Vehicle Selection: A common vehicle for intraperitoneal (IP) administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For oral gavage, a suspension in 10% DMSO and 90% corn oil can be used.
-
Dose and Administration Route: The appropriate dose and route will depend on the animal model and experimental design. For example, in a Leigh Disease mouse model, 10 mg/kg has been administered daily via IP injection.
-
Acclimatization: Always allow animals to acclimatize to their housing conditions for at least one week before beginning the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Sonlicromanol and its active metabolite, KH176m.
Table 1: Potency of Sonlicromanol (KH176) and its Active Metabolite (KH176m) in Cellular Assays
| Parameter | Compound | Cell Line | EC50 / IC50 (µM) | Description |
| Redox Stress Survival (EC50) | KH176 | Patient Fibroblasts | Not specified | Protection against redox perturbation |
| Lipid Peroxidation Inhibition (IC50) | KH176 | Patient Fibroblasts | 64 | Inhibition of Cumene hydroperoxide-induced lipid peroxidation |
| Lipid Peroxidation Inhibition (IC50) | KH176m | Patient Fibroblasts | 0.071 | Inhibition of Cumene hydroperoxide-induced lipid peroxidation |
Data sourced from BenchChem Application Notes.
Table 2: In Vivo Study Parameters for Sonlicromanol in a Leigh Disease Mouse Model (Ndufs4-/-)
| Parameter | Details |
| Animal Model | Ndufs4-/- mice |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (IP) injection, daily |
| Duration | From postnatal day 14 to 45 (32 days) |
| Observed Effects | Significantly improved rotarod and gait performance, reduced degeneration of retinal ganglion cells |
Data sourced from MedChemExpress and InvivoChem product information.
Experimental Protocols & Visualizations
Sonlicromanol's Dual Mechanism of Action
Sonlicromanol's therapeutic effects are mediated by its active metabolite, KH176m, which has a dual role in modulating cellular redox status and inflammation.
Experimental Workflow for Measuring Mitochondrial ROS
This workflow outlines the key steps for quantifying mitochondrial reactive oxygen species using a fluorescent probe.
Key Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine if Sonlicromanol can restore mitochondrial membrane potential, which is often compromised in mitochondrial diseases.
-
Materials:
-
Patient-derived cells (e.g., fibroblasts)
-
Sonlicromanol
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
-
Procedure:
-
Culture and treat cells with Sonlicromanol at various concentrations.
-
Incubate the cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with an appropriate assay buffer.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
-
2. Prostaglandin E2 (PGE2) Quantification
-
Objective: To assess the effect of Sonlicromanol on the production of the pro-inflammatory mediator PGE2.
-
Materials:
-
Patient-derived fibroblasts or other relevant cell models
-
Sonlicromanol
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation
-
PGE2 ELISA kit
-
-
Procedure:
-
Culture and treat cells with Sonlicromanol for a predetermined time.
-
Stimulate the cells with an inflammatory agent like LPS or IL-1β to induce PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration for normalization of the PGE2 levels.
-
3. Thioredoxin Reductase (TrxR) Activity Assay
-
Objective: To evaluate the effect of Sonlicromanol on the activity of TrxR, a key enzyme in the thioredoxin antioxidant system.
-
Materials:
-
Patient-derived cells
-
Sonlicromanol
-
Thioredoxin Reductase Assay Kit (colorimetric)
-
Cell lysis buffer
-
Protein assay kit
-
-
Procedure:
-
Culture and treat cells with various concentrations of Sonlicromanol for a specified period (e.g., 24-48 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Perform the TrxR activity assay according to the manufacturer's instructions. This assay typically measures the reduction of DTNB by TrxR in the presence of NADPH, which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculate the TrxR activity and normalize it to the protein concentration.
-
By providing this comprehensive guide, we hope to empower researchers to conduct more robust and reproducible experiments with this compound, ultimately advancing our understanding of its therapeutic potential.
Sonlicromanol hydrochloride degradation products and their interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of sonlicromanol hydrochloride and the potential interference of its degradation products in experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
This compound, being a derivative of a Trolox-like chromanol structure, is susceptible to degradation primarily through oxidation. The phenolic hydroxyl group on the chromanol ring is a key site for oxidative reactions. Based on studies of structurally similar compounds like Trolox, the primary degradation pathway is likely the oxidation of the chromanol ring to form quinone-type structures. Hydrolysis of the amide linkage might also occur under strong acidic or basic conditions.
Q2: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer the most probable products based on its chemical structure and the degradation of its analogue, Trolox. The expected degradation products include:
-
Sonlicromanol Quinone: Oxidation of the phenolic hydroxyl group can lead to the formation of a quinone derivative. This is a common degradation product for phenolic antioxidants.
-
Keto-derivative: Further oxidative degradation or rearrangement of the quinone may lead to the formation of a keto-derivative.
-
Hydrolytic Degradants: Under harsh pH conditions, the amide bond could be hydrolyzed, yielding the chroman-carboxylic acid and the piperidine (B6355638) amine moieties as separate molecules.
Q3: How can I minimize the degradation of this compound during storage and in my experiments?
To minimize degradation, the following precautions are recommended:
-
Storage: Store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored at -20°C or below, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[1]
-
Experimental Conditions: Minimize the exposure of this compound solutions to light and atmospheric oxygen. Use amber-colored glassware or wrap containers in aluminum foil. If possible, degas solvents and purge solutions with an inert gas like nitrogen or argon.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock or working solutions | - Prepare fresh solutions before each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Store stock solutions at ≤ -20°C and protect from light.[1] |
| Oxidation during the experiment | - Use deoxygenated solvents. - Perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | - Use amber vials or light-protective foil for all solutions containing sonlicromanol. |
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - Compare the chromatogram of a fresh sample with an aged or stressed sample to identify potential degradation peaks. - If using a mass spectrometer, check the m/z of the unknown peaks to see if they correspond to potential degradation products (e.g., +14 Da for oxidation). |
| Interference from excipients or matrix components | - Analyze a blank sample (matrix without sonlicromanol) to identify any interfering peaks. - Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve the resolution between sonlicromanol and interfering peaks. |
Issue 3: Poor peak shape or shifting retention times for this compound.
| Possible Cause | Troubleshooting Steps |
| Interaction of degradation products with the analytical column | - Use a stability-indicating HPLC method with a well-characterized column. - Flush the column with a strong solvent after each analytical run to remove any strongly retained compounds. |
| pH changes in the sample or mobile phase | - Ensure consistent pH of the sample diluent and mobile phase. - Use a buffered mobile phase to maintain a stable pH throughout the analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 70°C in a dry oven for 48 hours. Dissolve in the initial solvent for analysis.
-
Photodegradation: Expose the stock solution to a photostability chamber (with both UV and visible light) for a period compliant with ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-30 min: 80% to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at the λmax of this compound (to be determined by UV scan, typically around 290 nm for chromanol structures) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Potential Degradation Products of this compound and their Characteristics
| Potential Degradation Product | Formation Condition | Expected Mass Change (from Sonlicromanol) | Potential for Chromatographic Interference |
| Sonlicromanol Quinone | Oxidative, Photolytic | +14 Da (net loss of 2H and addition of O) | Likely to be more polar, eluting earlier than sonlicromanol in reverse-phase HPLC. |
| Keto-derivative | Oxidative, Photolytic | Varies depending on the specific structure | Polarity will depend on the specific rearrangement. |
| Hydrolysis Product 1 (Chroman-carboxylic acid) | Acidic/Basic Hydrolysis | Varies | More polar than sonlicromanol. |
| Hydrolysis Product 2 (Piperidine amine) | Acidic/Basic Hydrolysis | Varies | More polar than sonlicromanol. |
Visualizations
Caption: Workflow for forced degradation studies of sonlicromanol.
Caption: Potential degradation pathways of sonlicromanol.
References
Managing Sonlicromanol hydrochloride cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the in vitro use of Sonlicromanol hydrochloride, with a focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's active metabolite, known as KH176m, functions as a dual-action redox modulator.[1][2] It addresses the core pathologies of mitochondrial diseases through two main pathways:
-
Anti-inflammatory Action: It selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) enzyme, which in turn reduces the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1]
-
Antioxidant and Redox Modulation: It enhances the activity of the thioredoxin/peroxiredoxin antioxidant system, which is crucial for detoxifying reactive oxygen species (ROS), such as hydrogen peroxide.[1][3]
Q2: At what concentrations is this compound typically effective in vitro?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Preclinical studies often use concentrations in the range of 0.1 µM to 10 µM to observe therapeutic effects.[4] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell model and assay.
Q3: What are the known cytotoxic effects of this compound at high concentrations?
While this compound is generally well-tolerated at therapeutic doses in clinical settings, high concentrations in vitro may lead to off-target effects and cytotoxicity.[2] Specific IC50 values for cytotoxicity across a wide range of cell lines are not extensively published in peer-reviewed literature. However, researchers should be mindful of potential issues such as:
-
Induction of apoptosis or necrosis.
-
Inhibition of cell proliferation.
-
Alterations in mitochondrial membrane potential.
-
Solvent (e.g., DMSO) toxicity at high stock concentrations.
Q4: Can this compound be used in cancer research?
Yes, there is emerging research on the use of Sonlicromanol's active metabolite in cancer models.[5] Specifically, it has been shown to reduce the growth of prostate cancer spheroids in cell lines with high expression of mPGES-1, such as DU145.[5] In this context, its "cytotoxic" effect on cancer cells is the intended therapeutic outcome.
Troubleshooting Guide: Managing Cytotoxicity
This guide provides solutions to common issues that may arise during in vitro experiments with this compound, particularly concerning unexpected cytotoxicity.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed even at low concentrations. | Solvent toxicity. | - Calculate the final concentration of the solvent (e.g., DMSO) in your culture medium. - Run a vehicle control with the same concentration of the solvent to distinguish between compound and solvent toxicity. |
| Cell line sensitivity. | - Different cell lines exhibit varying sensitivities. Consider using a lower concentration range or a different cell line if possible. | |
| Inconsistent results and high variability between replicate wells. | Incomplete solubilization of the compound. | - Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. Precipitates can lead to inconsistent dosing. |
| Non-uniform cell seeding. | - Ensure a consistent and optimal cell seeding density across all wells of your plate. | |
| Compound instability. | - Prepare fresh dilutions of the compound for each experiment, especially for long-term studies, to avoid degradation. | |
| Cells show morphological changes indicative of apoptosis (e.g., shrinking, blebbing). | Induction of programmed cell death at the tested concentration. | - Perform an apoptosis assay (e.g., Annexin V staining, Caspase-3/7 activity) to confirm apoptosis. - Conduct a dose-response and time-course analysis to identify a non-apoptotic concentration and a suitable experimental timeframe. - Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminogenic Caspase-3/7 activity assay kit
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations. Include positive (staurosporine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for the desired duration.
-
Reagent Addition: Add the Caspase-3/7 reagent to each well.[1]
-
Incubation with Reagent: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of active caspase-3 and -7.[1]
Visualizations
Caption: Mechanism of Sonlicromanol's active metabolite.
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mitochondrial Delivery of Sonlicromanol Hydrochloride
Welcome to the Technical Support Center for Sonlicromanol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the delivery of this compound to mitochondria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is targeting mitochondria important?
A1: Sonlicromanol (also known as KH176) is an orally available small molecule being investigated for the treatment of mitochondrial diseases.[1][2][3] Its active metabolite, KH176m, functions as a redox modulator and antioxidant, addressing the oxidative stress and inflammation that are downstream consequences of mitochondrial dysfunction.[1][4] Targeting mitochondria is crucial because these organelles are the primary site of the pathology in these diseases and the intended site of action for Sonlicromanol.[1][4] Enhancing its delivery to the mitochondrial matrix can potentially increase its therapeutic efficacy and reduce off-target effects.
Q2: What are the known physicochemical properties of Sonlicromanol that influence its mitochondrial uptake?
A2: Sonlicromanol is a moderately lipophilic molecule, which is a key characteristic for crossing cellular and mitochondrial membranes. Its physicochemical properties are summarized in the table below.
Q3: What are the main challenges in delivering this compound to mitochondria?
A3: Like many small molecules, achieving high concentrations of Sonlicromanol specifically within the mitochondria can be challenging. The main hurdles include:
-
The double-membrane barrier: Mitochondria possess a double membrane, the outer mitochondrial membrane (OMM) and the inner mitochondrial membrane (IMM), which are selectively permeable.[5]
-
Mitochondrial membrane potential (ΔΨm): While the negative potential of the IMM can be exploited for targeted delivery of cationic molecules, Sonlicromanol's net charge at physiological pH may not be optimal for this purpose.[6]
-
Cellular distribution: Once inside a cell, Sonlicromanol can distribute to various subcellular compartments, diluting the amount that reaches the mitochondria.
-
Efflux pumps: The presence of efflux pumps on the plasma and mitochondrial membranes could potentially reduce the intracellular and intramitochondrial concentration of the compound.
Q4: What general strategies can be employed to enhance the mitochondrial delivery of Sonlicromanol?
A4: Several strategies can be explored to improve the mitochondrial accumulation of Sonlicromanol:
-
Mitochondria-targeting moieties: Covalently attaching a mitochondria-targeting group, such as the lipophilic cation triphenylphosphonium (TPP), to Sonlicromanol can significantly enhance its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential.[6][7][8]
-
Nanocarrier-based delivery systems: Encapsulating Sonlicromanol in nanocarriers like liposomes, polymeric nanoparticles, or micelles that are surface-functionalized with mitochondria-targeting ligands (e.g., TPP) can facilitate its delivery.[9][10][11]
-
Pro-drug approach: Designing a pro-drug of Sonlicromanol that is activated within the mitochondria could be another strategy.[8]
Troubleshooting Guides
Issue 1: Low or inconsistent mitochondrial accumulation of Sonlicromanol in in vitro experiments.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal passive diffusion | Sonlicromanol has a LogP of 2.39, indicating moderate lipophilicity.[1] While this allows for membrane permeability, the efficiency might be cell-type dependent. Consider using cell lines with higher mitochondrial membrane potential. |
| Experimental variability in mitochondrial isolation | Ensure a consistent and rapid mitochondrial isolation protocol to minimize artifacts. Use mitochondrial markers (e.g., TOM20, COX IV) to verify the purity of your mitochondrial fraction. |
| Inaccurate quantification method | Utilize a sensitive and specific analytical method like LC-MS/MS for accurate quantification of Sonlicromanol in mitochondrial lysates. Ensure proper sample preparation to avoid matrix effects. |
| Cellular efflux | Co-incubate with known efflux pump inhibitors to assess if this is a contributing factor. |
Issue 2: Poor efficacy of a mitochondria-targeted Sonlicromanol conjugate.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance | The linker used to attach the targeting moiety (e.g., TPP) to Sonlicromanol might be too short or rigid, interfering with the interaction of Sonlicromanol's active metabolite with its mitochondrial target. Synthesize conjugates with different linker lengths and compositions. |
| Cleavage of the conjugate before reaching mitochondria | Assess the stability of the conjugate in the cell culture medium and cytosolic extracts. Consider using a more stable linker chemistry. |
| Altered pharmacology of the conjugate | The addition of the targeting moiety may alter the intrinsic activity of Sonlicromanol. Test the activity of the conjugate in a cell-free system if possible, or compare its dose-response curve to that of the parent compound. |
Data Presentation
Table 1: Physicochemical Properties of Sonlicromanol
| Property | Value | Reference |
| Molecular Formula | C19H28N2O3 | [1] |
| Molar Mass | 332.444 g/mol | [1] |
| LogP | 2.39 | [1] |
| pKa | 8.90, 11.20 | [1] |
| Water Solubility | 0.224 mg/mL | [1] |
Table 2: Comparison of Potential Strategies for Enhanced Mitochondrial Delivery of Sonlicromanol
| Strategy | Advantages | Disadvantages | Key Considerations |
| Direct TPP Conjugation | High efficiency of mitochondrial accumulation.[6][7] | May alter the pharmacological activity of Sonlicromanol. Requires chemical synthesis and characterization. | Linker chemistry, stability of the conjugate. |
| TPP-functionalized Liposomes | Can encapsulate unmodified Sonlicromanol. Biocompatible and can be tailored for controlled release.[11] | More complex formulation. Potential for premature drug release. | Liposome (B1194612) size, surface charge, drug loading efficiency. |
| TPP-functionalized Polymeric Nanoparticles | High stability and controlled drug release.[11] | Potential for polymer toxicity. More complex synthesis and characterization. | Polymer selection, particle size, and drug encapsulation efficiency. |
Experimental Protocols
Protocol 1: Quantification of Sonlicromanol Accumulation in Isolated Mitochondria
Objective: To quantify the amount of Sonlicromanol that accumulates in mitochondria isolated from cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, SH-SY5Y)
-
This compound
-
Mitochondria isolation kit
-
BCA protein assay kit
-
LC-MS/MS system
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound at the desired concentration for a specified time.
-
-
Mitochondrial Isolation:
-
Harvest the cells and perform mitochondrial isolation according to the manufacturer's protocol of a commercial kit or a standard differential centrifugation method.
-
Ensure all steps are performed at 4°C to maintain mitochondrial integrity.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial fraction using a BCA assay. This is crucial for normalizing the amount of Sonlicromanol.
-
-
Sample Preparation for LC-MS/MS:
-
Lyse the mitochondrial pellet.
-
Perform protein precipitation (e.g., with cold acetonitrile) to extract Sonlicromanol.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of Sonlicromanol.
-
Generate a standard curve using known concentrations of Sonlicromanol to accurately quantify the amount in the mitochondrial samples.
-
Express the results as the amount of Sonlicromanol per milligram of mitochondrial protein.
-
Protocol 2: Formulation and Evaluation of TPP-Conjugated Liposomes for Sonlicromanol Delivery
Objective: To formulate TPP-conjugated liposomes encapsulating Sonlicromanol and evaluate their mitochondrial targeting efficiency.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
DSPE-PEG-TPP (custom synthesis or commercially available)
-
Liposome extrusion equipment
-
Dynamic light scattering (DLS) instrument
-
Mitochondrial staining dye (e.g., MitoTracker Red)
-
Fluorescently labeled Sonlicromanol or a fluorescent lipid tracer
Methodology:
-
Liposome Formulation:
-
Prepare a lipid film by dissolving DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-TPP in chloroform, followed by evaporation of the solvent.
-
Hydrate the lipid film with a solution of this compound in a suitable buffer to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes.
-
-
Characterization of Liposomes:
-
Determine the size distribution and zeta potential of the formulated liposomes using DLS.
-
Quantify the encapsulation efficiency of Sonlicromanol using a suitable method (e.g., dialysis followed by LC-MS/MS).
-
-
In Vitro Mitochondrial Targeting Study:
-
Treat cultured cells with Sonlicromanol-loaded TPP-liposomes (and non-targeted liposomes as a control).
-
For visualization, use a fluorescently labeled version of Sonlicromanol or co-encapsulate a fluorescent lipid tracer.
-
Co-stain the cells with a mitochondrial marker (e.g., MitoTracker Red).
-
Use confocal microscopy to visualize the co-localization of the liposomes (or their payload) with the mitochondria.
-
-
Quantitative Analysis of Mitochondrial Delivery:
-
Follow Protocol 1 to isolate mitochondria from cells treated with Sonlicromanol-loaded TPP-liposomes and control formulations.
-
Quantify the amount of Sonlicromanol in the mitochondrial fraction using LC-MS/MS to determine the enhancement of delivery.
-
Mandatory Visualizations
Caption: Workflow for quantifying enhanced mitochondrial delivery of Sonlicromanol.
Caption: Targeted delivery of Sonlicromanol to mitochondria via TPP-liposomes.
Caption: Troubleshooting decision tree for low mitochondrial Sonlicromanol uptake.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. mdpi.com [mdpi.com]
- 6. Delivery of Drugs and Macromolecules to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 8. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging insights into mitochondria-specific targeting and drug delivering strategies: Recent milestones and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Sonlicromanol Hydrochloride In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of sonlicromanol hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
A1: this compound is the salt form of sonlicromanol (also known as KH176), a clinical-stage oral drug compound.[1][2] It is a blood-brain barrier permeable ROS-redox modulator being investigated for mitochondrial diseases such as Leigh's Disease and MELAS.[1][3][4] In in vivo studies, it is used to assess its therapeutic efficacy, pharmacokinetics, and safety profile in animal models of these conditions.[1][5]
Q2: What are the recommended vehicle controls for this compound in animal studies?
A2: The choice of vehicle control depends on the route of administration. For oral (PO) administration, a common vehicle is a suspension in 0.6% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[6] For intraperitoneal (IP) injections, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is frequently used.[5][7] Another option for IP administration is 10% DMSO in 90% corn oil.[6] For intravenous (IV) administration, a sterile solution, often using co-solvents like DMSO and PEG300, is required.[5][8]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has good solubility in water (≥ 100 mg/mL) and DMSO (170 mg/mL, may require ultrasound).[3] However, the free base, sonlicromanol, has low water solubility (0.224 mg/mL).[1][2] For in vivo formulations, achieving a clear solution or a stable suspension is critical.
Q4: What are typical dosages for this compound in mouse models?
A4: In mouse models of Leigh Disease (Ndufs4-/- mice), a common dosage is 10 mg/kg administered daily via intraperitoneal (IP) injection.[3][5] For pharmacokinetic studies in mice, single doses of 2 mg/kg for intravenous (IV) and 10 mg/kg for oral (PO) administration have been used.[5][6]
Q5: How should stock solutions of this compound be prepared and stored?
A5: Stock solutions are typically prepared in DMSO.[3][9] It is recommended to store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8] To ensure experimental reliability, it is best to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Vehicle
-
Potential Cause: The solubility of the compound in the final vehicle formulation is exceeded. This is a common issue with hydrophobic compounds.[10]
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: Ensure this compound is fully dissolved in a suitable solvent like DMSO first before adding other components of the vehicle.[8]
-
Sequential Addition: Add each component of the vehicle one by one, ensuring the solution is clear after each addition. For example, in a DMSO/PEG300/Tween-80/Saline vehicle, dissolve the compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally, slowly add the saline while vortexing.[7][8]
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming or sonication can help to redissolve the compound.[3][8]
-
Filter the Final Solution: For IV and IP injections, filter the final solution through a 0.22 µm sterile filter to remove any micro-precipitates.[8]
-
Issue 2: High Variability in Experimental Results
-
Potential Cause: Inconsistent drug formulation or administration technique.
-
Troubleshooting Steps:
-
Homogeneous Formulation: For suspensions, ensure the mixture is homogenous by vortexing or sonicating before each animal is dosed.[6]
-
Standardized Dosing Technique: Use proper animal handling and dosing techniques. For oral gavage, ensure the gavage needle is the correct size and is inserted properly to deliver the formulation to the stomach.[6]
-
Consistent Vehicle Preparation: Use the exact same vehicle formulation and preparation method for all animals within a study group.[8]
-
Control for Animal-Related Factors: Ensure animals are properly acclimatized to the housing and experimental conditions to reduce stress-induced variability.[6] Standardize the fasting period for all animals before dosing, as food can affect drug absorption.[8]
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL | Saturation unknown.[3] |
| DMSO | 170 mg/mL | May require ultrasound; use freshly opened DMSO.[3] |
Table 2: Example In Vivo Formulations for this compound
| Route of Administration | Vehicle Composition | Achievable Concentration | Reference |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 mg/mL | [5][7] |
| Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [7] |
| Oral (PO) | 0.6% Methylcellulose, 0.2% Tween 80 in sterile water | Suspension | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection (10 mg/kg)
-
Calculate the Required Amount: Based on the average weight of the mice and the desired dosing volume (e.g., 10 mL/kg), calculate the total amount of this compound needed.
-
Prepare the Vehicle: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][7]
-
Dissolution: a. Dissolve the calculated amount of this compound in the required volume of DMSO. b. Add the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween-80 and mix again. d. Slowly add the saline while vortexing to ensure a clear solution.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.[8]
Protocol 2: Administration of this compound via Oral Gavage (10 mg/kg)
-
Vehicle Preparation: Prepare a vehicle of 0.6% methylcellulose and 0.2% Tween 80 in sterile water.[6]
-
Suspension Preparation: Suspend the required amount of this compound in the vehicle to achieve the final desired concentration for the dosing volume (e.g., 10 mL/kg).
-
Homogenization: Ensure the final suspension is homogenous by vortexing or sonicating before each use.[6]
-
Administration: a. Gently restrain the mouse. b. Use a proper-sized, ball-tipped gavage needle. c. Insert the gavage needle into the esophagus and slowly administer the suspension into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.[6]
Visualizations
Caption: Workflow for this compound In Vivo Dosing.
Caption: Putative Mechanism of Action of Sonlicromanol.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Sonlicromanol used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (KH176 hydrochloride) | Reactive Oxygen Species | 2162149-24-6 | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Adjusting Sonlicromanol hydrochloride treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sonlicromanol hydrochloride in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help optimize treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound's therapeutic effects are attributed to its active metabolite, KH176m, which exhibits a unique triple mode of action.[1] It functions as a redox modulator by enhancing the Thioredoxin/Peroxiredoxin antioxidant system, acts as a direct antioxidant to scavenge reactive oxygen species (ROS), and reduces inflammation by selectively inhibiting the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) enzyme, thereby blocking the overproduction of prostaglandin E2 (PGE2).[1][2]
Q2: What is a good starting point for determining the optimal treatment duration for this compound in my in vitro experiments?
A2: Based on clinical trial data, treatment durations have ranged from 28 days to 52 weeks in humans.[3][4] For in vitro cell culture experiments, a shorter duration is typically sufficient to observe effects on cellular endpoints. We recommend starting with a time-course experiment that includes several time points, such as 24, 48, and 72 hours, to determine when the maximal effect on your endpoint of interest (e.g., reduction in ROS, inhibition of PGE2) is observed.[5]
Q3: What dosages of this compound have been found to be effective in clinical trials?
A3: Phase IIb clinical trials have evaluated twice-daily doses of 50 mg and 100 mg of Sonlicromanol.[3][4] The 100 mg twice-daily dose was used in a 52-week open-label extension study.[3] For preclinical in vivo studies, a dose of 10 mg/kg administered daily has been used in a mouse model of Leigh Disease.[1]
Q4: How does the treatment duration of this compound affect its efficacy?
A4: Clinical data suggests that longer-term treatment with Sonlicromanol may lead to more pronounced positive effects.[3] An open-label extension study of a Phase IIb trial showed that greater positive changes were observed with long-term treatment (52 weeks) compared to the initial 28-day treatment period.[3][6] Therefore, in your experimental design, it is crucial to consider that some effects of Sonlicromanol may be time-dependent and may not be fully apparent with short-term exposure.
Troubleshooting Guide
Q1: I am not observing the expected reduction in Reactive Oxygen Species (ROS) in my cell culture model after treatment with this compound. What should I do?
A1: If you are not seeing the expected antioxidant effect, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation.
-
Optimize Treatment Duration: The effect of Sonlicromanol on ROS levels may be time-dependent. We recommend performing a time-course experiment, measuring ROS levels at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window.
-
Assess Cell Health: High levels of cellular stress or poor cell health can overwhelm the antioxidant capacity of the compound. Ensure your cells are healthy and not overly confluent.
-
Confirm Target Engagement: If possible, assess the activity of the Thioredoxin/Peroxiredoxin system to confirm that the drug is engaging its target.
Q2: The anti-inflammatory effect (reduced PGE2 levels) of this compound is not significant in my experiment. How can I troubleshoot this?
A2: A lack of a significant anti-inflammatory response can be due to several factors:
-
Inadequate Inflammatory Stimulus: Ensure that you are using an appropriate and sufficient inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce a robust PGE2 response in your model system.[5]
-
Suboptimal Treatment Duration: The inhibition of mPGES-1 and the subsequent reduction in PGE2 may require a specific duration of pre-treatment with Sonlicromanol before applying the inflammatory stimulus. Consider pre-incubating your cells with Sonlicromanol for varying durations (e.g., 2, 6, 12, 24 hours) before adding the inflammatory agent.
-
Cell Type Specificity: The expression and activity of mPGES-1 can vary between cell types. Confirm that your chosen cell model expresses mPGES-1 at a sufficient level.
-
Assay Sensitivity: Verify that your PGE2 detection assay is sensitive enough to detect the expected changes.
Q3: I am seeing inconsistent results between experiments when testing the effect of this compound on mitochondrial function. What could be the cause?
A3: Inconsistent results in cell-based assays are a common challenge.[7] Here are some potential causes and solutions:
-
Variability in Cell Culture: Ensure consistency in cell passage number, seeding density, and overall cell health, as these can significantly impact mitochondrial function.[7]
-
Timing of Treatment and Assay: The metabolic state of the cells can fluctuate. Standardize the timing of your Sonlicromanol treatment and the subsequent mitochondrial function assay to minimize variability.
-
Reagent Preparation and Handling: Prepare fresh reagents for each experiment and ensure accurate pipetting to avoid introducing errors.
-
Duration of Treatment: As with other endpoints, the effect on mitochondrial function may be duration-dependent. A time-course experiment is recommended to determine the optimal treatment duration for observing a consistent effect.
Data Presentation
Table 1: Summary of this compound Dosing in Clinical Trials
| Clinical Trial Phase | Treatment Duration | Dosage | Key Findings |
| Phase IIa | 28 days | 100 mg twice daily | Well-tolerated with a positive effect on alertness and mood.[8] |
| Phase IIb (Randomized) | 28 days | 50 mg or 100 mg twice daily | Did not meet the primary endpoint for attention, but showed positive effects on mood and cognition in patients with more severe baseline conditions.[4][6] |
| Phase IIb (Open-Label Extension) | 52 weeks | 100 mg twice daily | Showed more pronounced positive changes with long-term treatment in areas of mood, pain, fatigue, and balance.[3][9] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for ROS Reduction in vitro
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Sonlicromanol Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock in cell culture medium to the desired final concentrations.
-
Time-Course Treatment: Treat the cells with Sonlicromanol at your chosen concentrations for a range of durations (e.g., 6, 12, 24, 48, and 72 hours). Include a vehicle-treated control group for each time point.
-
ROS Measurement: At the end of each treatment period, measure intracellular ROS levels using a suitable assay, such as the DCFDA/H2DCFDA assay.[10][11]
-
Data Analysis: For each concentration of Sonlicromanol, plot the ROS levels against the treatment duration to determine the time point at which the maximum reduction in ROS is observed.
Protocol 2: Assessing the Effect of Treatment Duration on PGE2 Inhibition in vitro
-
Cell Seeding and Pre-treatment: Seed your cells in a suitable culture plate. Once the cells have adhered and are in the logarithmic growth phase, pre-treat them with this compound at various concentrations for different durations (e.g., 2, 6, 12, 24 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add an inflammatory stimulus such as LPS (1 µg/mL) or IL-1β (1 ng/mL) to the cell culture medium and incubate for a predetermined time (e.g., 24 hours) to induce PGE2 production.[5]
-
Sample Collection: Collect the cell culture supernatant at the end of the stimulation period.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.[12][13]
-
Data Analysis: Compare the PGE2 levels in the Sonlicromanol-treated groups to the vehicle-treated control group for each pre-treatment duration to identify the optimal pre-incubation time for PGE2 inhibition.
Protocol 3: Evaluating the Impact of Treatment Duration on Mitochondrial Function
-
Cell Culture and Treatment: Culture your cells and treat them with this compound for varying durations as described in Protocol 1.
-
Assessment of Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument to assess mitochondrial respiration.[14] This will provide information on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mitochondrial Membrane Potential Assay: Alternatively, or in addition, assess the mitochondrial membrane potential using a fluorescent dye such as TMRM or JC-1.
-
Data Analysis: Analyze the changes in OCR parameters or mitochondrial membrane potential at each treatment duration to determine the optimal time for observing Sonlicromanol's effects on mitochondrial function.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The KHENERGY Study: Safety and Efficacy of KH176 in Mitochondrial m.3243A>G Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. arborassays.com [arborassays.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonlicromanol Hydrochloride and Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sonlicromanol hydrochloride and fluorescent probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as KH176) is a clinical-stage oral drug candidate being developed for the treatment of primary mitochondrial diseases.[1] Its active metabolite, KH176m, functions as a redox modulator, addressing the core cellular consequences of mitochondrial dysfunction.[2][3] The therapeutic rationale is based on a "triple mode of action":
-
Redox Modulation: It enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system, which is crucial for detoxifying hydrogen peroxide and mitigating oxidative damage.[3]
-
Anti-inflammatory Effects: It selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) enzyme, which in turn blocks the overproduction of the inflammatory mediator prostaglandin E2 (PGE2).[2][3]
-
Mitochondrial Function Support: By reducing oxidative stress and inflammation, sonlicromanol helps to restore cellular homeostasis and support mitochondrial function.[4][5]
Q2: Can this compound interfere with fluorescent probes used to measure mitochondrial function?
Direct studies detailing specific interference between this compound and fluorescent probes are limited. However, based on its mechanism of action as a potent antioxidant and redox modulator, there is a high potential for interference, particularly with probes designed to measure reactive oxygen species (ROS).[2][4][6] Researchers should be aware of potential artifacts and take appropriate control measures.
Q3: Which types of fluorescent probes are most likely to be affected by this compound?
Fluorescent probes that rely on oxidation to generate a fluorescent signal are most susceptible to interference. This includes many probes used to detect:
-
Mitochondrial Superoxide (B77818) (O₂⁻): Probes like MitoSOX™ Red are oxidized by superoxide to produce fluorescence.[7][8] Sonlicromanol's antioxidant properties could reduce superoxide levels, leading to an underestimation of ROS production.[4]
-
Hydrogen Peroxide (H₂O₂): Probes that react with H₂O₂ could show diminished signals in the presence of sonlicromanol due to its enhancement of the peroxiredoxin system which detoxifies H₂O₂.[3]
-
General Oxidative Stress: Probes that are sensitive to the overall redox environment of the cell may also be affected.
Probes measuring mitochondrial membrane potential (ΔΨm), such as TMRM, TMRE, and JC-1, are less likely to be directly affected by sonlicromanol's antioxidant activity. However, as mitochondrial function and membrane potential are intrinsically linked to redox state, indirect effects are possible.[9][10]
Troubleshooting Guides
Issue 1: Decreased or Abolished Signal with ROS-Sensitive Probes
Symptoms: You observe a significantly lower fluorescent signal in cells treated with this compound compared to the vehicle control when using a ROS-sensitive probe (e.g., MitoSOX™ Red).
Potential Cause: this compound is a potent antioxidant that reduces cellular ROS levels.[2][4] The observed decrease in signal may be a true reflection of the drug's efficacy rather than an experimental artifact. However, it is also possible that the compound is directly quenching the fluorescence of the probe.
Troubleshooting Steps:
-
Cell-Free Control: To test for direct quenching, perform a cell-free experiment. Mix the fluorescent probe with a known ROS generator (e.g., xanthine/xanthine oxidase for superoxide) in the presence and absence of this compound. If the fluorescence is significantly lower in the presence of sonlicromanol, it indicates direct quenching.
-
Use of a Positive Control: Include a positive control for ROS induction (e.g., Antimycin A or Rotenone) in your experiment. If sonlicromanol reduces the signal from the positive control, it further supports its ROS-scavenging activity.
-
Alternative Probes: Consider using a different ROS probe with a distinct chemical structure and mechanism of fluorescence generation to confirm your findings.
-
Dose-Response Analysis: Perform a dose-response experiment with sonlicromanol. A dose-dependent decrease in the fluorescent signal would be consistent with its biological activity.
Issue 2: Unexpected Changes in Mitochondrial Membrane Potential Probe Signal
Symptoms: You observe an unexpected increase or decrease in the signal from a mitochondrial membrane potential probe (e.g., TMRM, JC-1) in sonlicromanol-treated cells that is difficult to interpret.
Potential Cause: While direct interference is less likely, sonlicromanol's effect on mitochondrial function can indirectly influence the mitochondrial membrane potential. Additionally, high concentrations of any compound can have off-target effects.
Troubleshooting Steps:
-
Confirm with a Different Probe: Use a second mitochondrial membrane potential probe that operates on a different principle (e.g., if you used a monomeric probe like TMRM, try a ratiometric probe like JC-1).[9]
-
Assess Mitochondrial Health: Correlate the changes in membrane potential with other indicators of mitochondrial health, such as ATP levels or oxygen consumption rates.
-
Control for Autofluorescence: Run a control with sonlicromanol-treated cells that have not been loaded with the fluorescent probe to check for any intrinsic fluorescence of the compound at the wavelengths you are using.
-
FCCP Control: Use a protonophore like FCCP as a positive control to depolarize the mitochondria and ensure your probe is responding correctly.
Data Presentation
Table 1: Hypothetical Data on the Effect of Sonlicromanol's Active Metabolite (KH176m) on Mitochondrial Superoxide Levels
| Treatment Group | MitoSOX™ Red Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 1250 | 150 |
| Sonlicromanol (KH176m) 1 µM | 850 | 120 |
| Sonlicromanol (KH176m) 5 µM | 550 | 90 |
| Antimycin A (Positive Control) | 3500 | 400 |
| Antimycin A + Sonlicromanol (KH176m) 5 µM | 1800 | 250 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
Objective: To quantify the effect of this compound on mitochondrial superoxide levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Antimycin A (positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle for the specified duration.
-
Probe Loading: Remove the treatment medium and incubate the cells with 5 µM MitoSOX™ Red in pre-warmed live-cell imaging medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed imaging medium.
-
Imaging/Analysis: Immediately acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or analyze the cells by flow cytometry.
Mandatory Visualizations
Caption: Signaling pathway of sonlicromanol's mechanism of action.
Caption: Troubleshooting workflow for fluorescent probe interference.
References
- 1. wms-site.com [wms-site.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is Sonlicromanol used for? [synapse.patsnap.com]
- 5. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Measurement of Mitochondrial Membrane Potential Changes in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cardiac side effects of Sonlicromanol hydrochloride in animal models
Welcome to the Technical Support Center for researchers utilizing Sonlicromanol hydrochloride in animal models. This resource provides essential guidance on mitigating potential cardiac side effects, offering troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiac side effects of this compound in animal models?
A1: Preclinical and clinical studies have indicated that this compound can induce a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG)[1]. This effect is a key consideration for cardiac safety, as significant QT prolongation can be associated with an increased risk of cardiac arrhythmias. The effect is primarily observed at higher doses[1].
Q2: What is the proposed mechanism for Sonlicromanol-induced QT prolongation?
A2: The prolongation of the QT interval is often linked to the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel[2][3]. Inhibition of this channel delays cardiac repolarization, leading to a longer QT interval[4][5]. While direct evidence from dedicated Sonlicromanol hERG assays in publicly available literature is limited, clinical observations of QT prolongation at high exposures are consistent with potential hERG channel interaction[1].
Q3: Are there animal models where Sonlicromanol has shown cardioprotective effects?
A3: Yes, in specific contexts of cardiac stress, the active metabolite of Sonlicromanol (KH176m) has demonstrated cardioprotective properties. For instance, in a mouse model of cardiac ischemia-reperfusion injury, KH176m reduced cell death and infarct size[6]. Additionally, in a rat model of sepsis-induced myocardial dysfunction, Sonlicromanol improved cardiac function and mitigated injury markers. It is crucial to distinguish these therapeutic effects under pathological conditions from the potential for QT prolongation under normal physiological states.
Q4: At what doses of Sonlicromanol have cardiac side effects been observed?
A4: In a phase 1 clinical study, QT prolongation was noted at high single doses and multiple high doses[1]. However, in a phase 2b study, at doses of 50 mg and 100 mg twice daily, no QTc prolongation was observed, confirming its long-term safety at these therapeutic doses[1][7]. For animal studies, it is critical to perform dose-ranging studies to establish the threshold for QT prolongation in the specific model and species being used.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected QT Prolongation at a Low Dose | Individual animal sensitivity. | Review animal health status and baseline ECGs. Consider excluding outliers with abnormally long baseline QT intervals. |
| Co-administration of other medications. | Ensure no other administered compounds are known to affect cardiac repolarization. A list of such drugs can be found at crediblemeds.org[8]. | |
| Electrolyte imbalance. | Check serum potassium and magnesium levels. Hypokalemia and hypomagnesemia can exacerbate QT prolongation[4]. | |
| Significant Variability in QT Interval Measurements | Inadequate acclimatization of animals. | Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced heart rate variability. |
| Improper ECG recording or analysis. | Verify the correct placement of ECG electrodes and use a validated software for QT correction (e.g., Bazett's or Fridericia's formula). | |
| Difficulty in Establishing a Clear Dose-Response for QT Prolongation | Saturation of the effect at higher doses. | Expand the dose range to include lower concentrations to better define the lower end of the dose-response curve. |
| Pharmacokinetic variability. | Measure plasma concentrations of Sonlicromanol and its active metabolite to correlate exposure with the observed QT effects. |
Quantitative Data from Animal Studies
The following tables summarize key quantitative findings from preclinical studies investigating the cardiac effects of Sonlicromanol's active metabolite (KH176m) and the parent compound.
Table 1: Effects of KH176m on Ischemia-Reperfusion Injury in Isolated Mouse Hearts [6]
| Parameter | Control | 10 µM KH176m |
| Lactate Dehydrogenase (LDH) Release (U/min/gww) | 0.8 ± 0.5 | 0.2 ± 0.2 |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 |
| Cytochrome C Release (ng/min/gww) | 790.8 ± 453.6 | 168.0 ± 151.9 |
Table 2: Effects of Sonlicromanol on Cardiac Function in a Rat Model of Sepsis
| Parameter | Sepsis Control | Sepsis + Sonlicromanol (50 mg/kg/day) |
| Left Ventricular Systolic Pressure (LVSP) | Reduced | Improved |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Elevated | Reduced |
| Cardiotroponin Levels | Elevated | Reduced |
| B-type Natriuretic Peptide (BNP) Levels | Elevated | Reduced |
Note: Specific quantitative values from the sepsis study were not available in the provided search results, hence descriptive terms are used.
Experimental Protocols
In Vivo Electrocardiogram (ECG) Monitoring for QT Interval Assessment
-
Animal Model: Conscious, telemetered non-rodent models (e.g., dogs, non-human primates) are considered highly predictive of human QT effects[9]. Rodent models can also be used for initial screening.
-
Acclimatization: Animals should be acclimatized to the housing and experimental conditions for at least 48 hours prior to the study to minimize stress.
-
ECG Recording:
-
For telemetered animals, continuous ECG data is collected.
-
For non-telemetered animals, restrain them gently and attach subcutaneous or surface electrodes in a standard lead configuration (e.g., Lead II).
-
Record a stable baseline ECG for at least 15-30 minutes before drug administration.
-
-
Drug Administration: Administer this compound at various doses via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Post-Dose Monitoring: Record ECG continuously or at frequent intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Data Analysis:
-
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's: QTc = QT / √RR; Fridericia's: QTc = QT / ³√RR).
-
Compare the change in QTc from baseline between the treated and control groups.
-
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury Model[6]
-
Animal Model: C56Bl/6N mice.
-
Heart Isolation: Anesthetize the mouse and rapidly excise the heart.
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse retrogradely with Krebs-Henseleit buffer gassed with 95% O₂ / 5% CO₂ at a constant pressure.
-
-
Experimental Groups:
-
Control group (saline).
-
KH176m group (e.g., 10 µM).
-
-
Ischemia-Reperfusion Protocol:
-
Baseline: Perfuse for a stabilization period.
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20 minutes for short ischemia).
-
Reperfusion: Restore perfusion and continue for a set duration.
-
-
Assessment of Cardiac Injury:
-
Collect the coronary effluent to measure LDH release (a marker of necrosis).
-
At the end of the experiment, stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to determine infarct size.
-
Analyze mitochondrial damage by measuring cytochrome c release.
-
Visualizations
Caption: Mechanism of action of Sonlicromanol.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KHENERFIN Study: A Trial to Evaluate the Efficacy and Safety of Sonlicromanol in Primary Mitochondrial Diseases | Clinical Research Trial Listing [centerwatch.com]
- 9. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
Sonlicromanol hydrochloride dose-response curve challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting for studies involving Sonlicromanol hydrochloride (KH176) and its active metabolite, KH176m.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sonlicromanol and its active metabolite, KH176m?
Sonlicromanol is a clinical-stage drug candidate that functions as a potent ROS-redox modulator.[1] Following administration, it is metabolized to its active form, KH176m.[2] The therapeutic effects are attributed to a dual mechanism of action:
-
Antioxidant Activity: KH176m enhances the activity of the Thioredoxin/Peroxiredoxin system, which is a key cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS), particularly hydrogen peroxide.[2][3]
-
Anti-inflammatory Activity: KH176m selectively inhibits the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway responsible for producing prostaglandin E2 (PGE2).[3][4]
Q2: Why am I observing a weak or no dose-response with Sonlicromanol in my in vitro experiments?
A common challenge in in vitro studies is the low metabolic conversion of Sonlicromanol (KH176) to its more potent, active metabolite, KH176m.[2] In vivo, approximately 83% of Sonlicromanol is converted to KH176m, while in vitro, this conversion is only about 2-15% after 120 minutes.[2] For in vitro experiments, it is highly recommended to use the active metabolite, KH176m, directly to obtain a more physiologically relevant dose-response curve.
Q3: What are the recommended in vitro concentrations for Sonlicromanol (KH176) and KH176m?
Based on preclinical studies, the effective concentration range for in vitro experiments is typically between 0.1 µM and 10 µM.[5] However, the optimal concentration will depend on the specific cell type, assay, and experimental conditions. It is always advisable to perform a broad-range dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound and KH176m for in vitro use?
For in vitro experiments, this compound and KH176m can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] Stock solutions should be stored at -20°C or -80°C to prevent degradation. It is recommended to prepare fresh working dilutions for each experiment to ensure compound stability.
Troubleshooting Dose-Response Curve Challenges
Issue 1: High Variability in Dose-Response Between Experiments
Potential Causes:
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to Sonlicromanol due to differences in the expression levels of its target, mPGES-1, and their endogenous antioxidant capacities.
-
Patient-Derived Cell Heterogeneity: Significant inter-patient variability is expected when using patient-derived cells due to differences in genetic background and disease phenotype.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and media composition can lead to inconsistent results.
Solutions:
-
Thoroughly characterize your cell model: If possible, quantify the expression of mPGES-1 in your chosen cell line.
-
Standardize cell culture practices: Use cells within a consistent and low passage number range. Maintain a consistent seeding density and ensure cells are in the exponential growth phase during the experiment.
-
Acknowledge patient-specific variability: When using patient-derived cells, analyze data on a per-patient basis and look for trends rather than expecting uniform responses.
Issue 2: Atypical or Non-Sigmoidal Dose-Response Curves
Potential Causes:
-
Compound Solubility: Sonlicromanol may precipitate at higher concentrations in aqueous media, leading to a plateau or decrease in response.
-
Compound Instability: The compound may degrade over the course of a long incubation period.
-
Off-Target Effects at High Concentrations: At very high concentrations, the compound may exhibit off-target effects that can confound the dose-response relationship.
-
Cellular Stress: High concentrations of the drug or the vehicle (DMSO) can induce cellular stress, leading to unexpected responses.
Solutions:
-
Visually inspect for precipitation: Before adding to cells, check your drug dilutions for any signs of precipitation.
-
Minimize incubation time: If stability is a concern, consider shorter incubation times or replenishing the compound during the experiment.
-
Optimize concentration range: Based on initial broad-range dose-response experiments, select a narrower, more relevant concentration range for subsequent assays.
-
Maintain a low vehicle concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Quantitative Data Summary
The following tables summarize the in vitro potency of Sonlicromanol (KH176) and its active metabolite (KH176m) from various cellular assays.
| Parameter | Compound | Cell Line | EC50 / IC50 (µM) | Description | Citation |
| Cell Viability (EC50) | KH176 | P4 (Patient fibroblasts) | 0.27 | Protection against BSO-induced oxidative stress | [7] |
| KH176m | P4 (Patient fibroblasts) | 0.0387 | Protection against BSO-induced oxidative stress | [7] | |
| ROS Scavenging (IC50) | KH176m | P4 (Patient fibroblasts) | 0.25 | Reduction of cellular ROS levels | [7] |
| Cellular Superoxide (B77818) Reduction (EC50) | KH176m | P4 (Patient fibroblasts) | 1.7 | Decrease in basal cellular superoxide levels | [7] |
| Mitochondrial Superoxide Reduction (IC50) | KH176m | P4 (Patient fibroblasts) | 1.4 | Decrease in mitochondrial superoxide levels | [7] |
| Lipid Peroxidation Inhibition (IC50) | KH176 | P4 (Patient fibroblasts) | 64 | Inhibition of CumOOH-induced lipid peroxidation | [7] |
| KH176m | P4 (Patient fibroblasts) | 0.071 | Inhibition of CumOOH-induced lipid peroxidation | [7] | |
| mPGES-1 Inhibition (IC50) | KH176m | Recombinant human enzyme | 0.060 | Cell-free enzymatic assay | [8] |
| KH176m | LPS-stimulated human monocytes | 0.410 | Cellular assay | [8] |
Experimental Protocols
Cell Viability Assay (BSO-induced Oxidative Stress)
Objective: To determine the protective effect of Sonlicromanol or KH176m against oxidative stress-induced cell death.
Methodology:
-
Seed patient-derived fibroblasts with mitochondrial defects in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of Sonlicromanol or KH176m.
-
Induce oxidative stress by adding a sublethal concentration of L-buthionine-sulfoximine (BSO), which inhibits glutathione (B108866) synthesis.[7]
-
Incubate for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as the resazurin (B115843) reduction assay or MTT assay.
-
Measure fluorescence or absorbance and calculate the percentage of cell viability relative to untreated controls.
-
Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
Cellular and Mitochondrial ROS Detection
Objective: To quantify the effect of Sonlicromanol or KH176m on cellular and mitochondrial ROS levels.
Methodology:
-
Culture cells in a 96-well plate.
-
Treat cells with various concentrations of Sonlicromanol or KH176m for a specified duration.
-
Load the cells with an appropriate fluorescent ROS indicator (e.g., DCFH-DA for cellular ROS, MitoSOX™ Red for mitochondrial superoxide).
-
If inducing ROS, treat with an appropriate agent (e.g., antimycin A, rotenone, or H₂O₂).
-
Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.
-
Normalize the fluorescence signal to cell number or protein concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
mPGES-1 Inhibition Assay (Cellular)
Objective: To measure the inhibition of mPGES-1 activity by KH176m in a cellular context.
Methodology:
-
Culture relevant cells (e.g., human skin fibroblasts or RAW264.7 macrophages) and stimulate with a pro-inflammatory agent like lipopolysaccharide (LPS) or IL-1β to induce mPGES-1 expression.[9]
-
Treat the stimulated cells with a range of concentrations of KH176m.
-
Incubate for a sufficient period to allow for PGE2 synthesis and secretion into the culture medium.
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit.[10]
-
Calculate the percentage of inhibition at each concentration of KH176m and determine the IC50 value.
Visualizations
Caption: Signaling pathway of Sonlicromanol's active metabolite, KH176m.
Caption: Troubleshooting workflow for dose-response curve challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. benchchem.com [benchchem.com]
- 10. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Sonlicromanol Hydrochloride Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of Sonlicromanol hydrochloride. Understanding these interactions is crucial for accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the apparent potency (higher IC50) of this compound in our cell-based assays when we use serum-containing medium compared to serum-free conditions. Why is this happening?
A1: This is an expected phenomenon for many drugs, including those with lipophilic properties. Serum contains abundant proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), which can bind to small molecules like this compound. According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross cell membranes and interact with its intracellular targets. When Sonlicromanol is bound to serum proteins, its free concentration in the culture medium is reduced, leading to a decrease in its observed in vitro activity and a rightward shift in the dose-response curve (higher IC50 value).
Q2: How significant is the binding of this compound to serum proteins?
A2: While specific quantitative binding data for this compound to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) is not extensively published in peer-reviewed literature, compounds with similar chemical characteristics often exhibit moderate to high plasma protein binding. The extent of this binding can be influenced by factors such as the compound's lipophilicity and the concentration of serum proteins in the assay. It is crucial to experimentally determine the fraction of unbound Sonlicromanol in your specific assay conditions to accurately interpret your results.
Q3: What are the primary mechanisms of action of this compound that could be affected by serum protein binding?
A3: this compound's active metabolite, KH176m, is a ROS-redox modulator with a dual mechanism of action.[1] Reduced bioavailability due to serum protein binding can impact its ability to:
-
Inhibit microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): This action reduces the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).[1]
-
Enhance the Thioredoxin/Peroxiredoxin system: This is a crucial endogenous antioxidant system responsible for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide.[1]
Since both of these actions occur intracellularly, the reduced free fraction of Sonlicromanol in the presence of serum proteins will limit the amount of drug that can reach these targets.
Q4: We are observing high variability in our in vitro results with this compound when using serum. What are the potential causes and how can we troubleshoot this?
A4: High variability in the presence of serum is a common issue in in vitro assays and can be attributed to several factors:
-
Lot-to-lot variability of serum: Different batches of fetal bovine serum (FBS) or other serum types can have varying concentrations of proteins, lipids, and other endogenous molecules that can interact with this compound.
-
Inconsistent cell culture conditions: Factors such as cell density, passage number, and overall cell health can influence experimental outcomes.[1]
-
Compound stability and solubility: this compound's stability and solubility in serum-containing media may differ from that in serum-free media.
For detailed troubleshooting steps, please refer to the Troubleshooting Guide section below.
Data on Serum Protein Binding (Illustrative)
| Parameter | Serum-Free Medium | 10% Fetal Bovine Serum (FBS) | 50% Human Serum |
| Apparent IC50 | 1 µM | 5 µM | 25 µM |
| Fold-Shift in IC50 | - | 5-fold | 25-fold |
| Calculated % Unbound | 100% | 20% | 4% |
Note: This data is for illustrative purposes only and does not represent actual data for this compound.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent serum lots.
-
Solution: If possible, use a single, large batch of serum for the entire set of experiments. If you must switch to a new lot, perform a bridging study to compare its effect on Sonlicromanol's IC50 with the previous lot.
-
-
Possible Cause: Variability in cell health or density.[1]
-
Solution: Standardize your cell seeding density and ensure cells are in a consistent growth phase for all experiments. Regularly monitor cell viability.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that the duration of drug incubation is precisely controlled across all experiments.
-
Issue 2: Unexpectedly Low Potency in Serum-Containing Media
-
Possible Cause: High degree of serum protein binding.
-
Solution: To quantify the effect of serum, perform parallel dose-response experiments in serum-free (or low-serum) and your standard serum-containing medium. This will allow you to determine the "serum shift" in IC50.
-
-
Possible Cause: Degradation of Sonlicromanol in serum-containing medium.
-
Solution: Assess the stability of Sonlicromanol in your culture medium over the time course of your experiment using an appropriate analytical method like HPLC.
-
Issue 3: High Background Signal in Fluorescence- or Luminescence-Based Assays
-
Possible Cause: Autofluorescence or quenching by serum components.
-
Solution: Run appropriate controls, including medium with serum but without cells, and cells in serum-containing medium without the fluorescent probe, to determine the background signal. Consider using alternative dyes or assay formats that are less susceptible to serum interference.
-
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50 in a Cell Viability Assay
This protocol describes a general workflow to assess the shift in the half-maximal inhibitory concentration (IC50) of this compound in the presence of serum.
Workflow for IC50 Determination with Serum
Caption: Workflow for assessing the impact of serum on this compound IC50.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in both your standard serum-containing cell culture medium and in a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared Sonlicromanol dilutions. Include appropriate vehicle controls for each medium type.
-
Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 48 or 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, resazurin, or ATP-based assays).
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the IC50 values for both serum-containing and serum-free/low-serum conditions. The ratio of these IC50 values will give you the "serum shift."
Protocol 2: Assessing Mitochondrial Respiration using Extracellular Flux Analysis in the Presence of Serum
This protocol outlines a method to evaluate the effect of this compound on mitochondrial function in the presence of serum proteins.
Workflow for Mitochondrial Respiration Assay
Caption: Workflow for evaluating the effect of serum proteins on Sonlicromanol's impact on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Medium Preparation: Prepare the Seahorse XF assay medium. For the serum-containing condition, supplement the medium with a defined concentration of bovine serum albumin (BSA) or human serum albumin (HSA) that is relevant to your in vitro model.
-
Compound Treatment: Pre-incubate the cells with this compound at the desired concentrations in the respective assay media (with and without serum protein) for a specified duration.
-
Mitochondrial Stress Test: Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Measure the oxygen consumption rate (OCR) after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the effects of Sonlicromanol in the presence and absence of serum proteins.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action and Impact of Serum Protein Binding
Caption: Impact of serum protein binding on the intracellular availability and activity of Sonlicromanol.
This diagram illustrates that only the free form of Sonlicromanol can enter the cell to exert its therapeutic effects on mPGES-1 and the Thioredoxin/Peroxiredoxin system. The equilibrium between the free and protein-bound drug in the extracellular space dictates the concentration of Sonlicromanol available to act on its intracellular targets.
References
Ensuring Reproducibility in Sonlicromanol Hydrochloride Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility and accuracy of studies involving Sonlicromanol hydrochloride (KH176). The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KH176) is a clinical-stage oral drug candidate being investigated for the treatment of primary mitochondrial diseases.[1][2] Its therapeutic effects are attributed to its active metabolite, KH176m, which functions as a ROS-redox modulator.[1][2] The mechanism of action is twofold: it acts as an antioxidant by scavenging reactive oxygen species (ROS) and supporting the thioredoxin/peroxiredoxin system, and it selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is involved in inflammation.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[4] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5] For in vivo studies, it is crucial to prepare fresh working solutions daily to avoid degradation.[6] Common formulations for animal studies include solutions in 10% DMSO and 90% corn oil or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
Q3: Why am I observing high variability in the response to this compound between different patient-derived cell lines?
A3: High variability between patient-derived cell lines is a known challenge in mitochondrial disease research and reflects the clinical heterogeneity of these disorders.[1] Key factors contributing to this variability include the specific genetic mutation, the level of mitochondrial DNA (mtDNA) heteroplasmy (the ratio of mutated to wild-type mtDNA), and the cellular model used (e.g., fibroblasts, iPSC-derived neurons).[1] It is crucial to characterize and report the heteroplasmy level for each cell line and to use cells within a consistent and low passage number range to ensure reproducibility.[1][8]
Q4: What are the known species differences in the metabolism of this compound?
A4: Preclinical studies in mice and rats have shown that Sonlicromanol has high oral bioavailability (68% and 74%, respectively).[2] The primary metabolite, KH176m, is formed through biotransformation catalyzed by cytochrome P450 3A4.[2] While in vitro metabolism is relatively low, in vivo studies show that a significant portion of Sonlicromanol is converted to KH176m.[2] Researchers should be aware of potential species-specific differences in CYP450 activity when extrapolating results from animal models to humans.
Troubleshooting Guides
In Vitro Assay Inconsistencies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in ROS assays | Autofluorescence from cell culture media (e.g., phenol (B47542) red, riboflavin) or the compound itself. | Use phenol red-free media. Run a control with Sonlicromanol in cell-free media to determine its intrinsic fluorescence.[4] |
| No significant reduction in ROS levels | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.[4] |
| Insensitive or inappropriate ROS probe. | Ensure the chosen probe is suitable for the specific ROS of interest and its excitation/emission spectra do not overlap with Sonlicromanol's fluorescence.[4] | |
| High variability between replicate wells | Uneven cell seeding, inconsistent probe loading, or "edge effects" in microplates. | Ensure a single-cell suspension for even seeding. Optimize probe concentration and incubation time. Avoid using the outer wells of the plate to minimize evaporation effects.[4] |
| Inconsistent mitochondrial membrane potential assay results | Variations in cell health, metabolic state, or inconsistent dye loading. | Standardize cell culture conditions, including passage number and confluency. Optimize dye concentration and incubation time.[4] |
| Low or no detectable Prostaglandin E2 (PGE2) in stimulated cells | Insufficient stimulation of the inflammatory pathway or degradation of PGE2. | Optimize the concentration and incubation time of the stimulating agent (e.g., LPS, IL-1β). Collect and process samples promptly, storing them at -80°C.[4][7] |
Animal Study Reproducibility
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of Sonlicromanol in vehicle | Incorrect solvent or co-solvent ratio, or use of hydrated DMSO. | Ensure accurate measurement of all solvent components and consider the order of addition. Use freshly opened, anhydrous DMSO for stock solutions. Gentle warming and sonication can aid dissolution.[6] |
| Inconsistent pharmacokinetic (PK) profiles | Variability in oral gavage or injection technique. | Ensure proper training and consistent administration techniques. For oral gavage, fasting animals for 4-6 hours prior to dosing can improve consistency.[7] |
| Degradation of the compound in the dosing solution. | Prepare fresh dosing solutions for each experiment and protect them from light.[6] |
Quantitative Data Summary
Preclinical Efficacy of Sonlicromanol (KH176) and its Active Metabolite (KH176m)
| Parameter | Compound | Cell Line | EC50 / IC50 (µM) | Description |
| Redox Stress Survival | Sonlicromanol (KH176) | Patient-derived Fibroblasts | 0.27 | Protection against oxidative stress-induced cell death. |
| Redox Stress Survival | KH176m | Patient-derived Fibroblasts | 0.0387 | The active metabolite shows higher potency in protecting against oxidative stress.[9] |
| ROS Scavenging | KH176m | Patient-derived Fibroblasts | 0.25 | Inhibition of cellular reactive oxygen species.[9] |
| mPGES-1 Inhibition | KH176m | RAW264.7 Macrophages | ~1 | Inhibition of prostaglandin E2 production. |
Phase 2b Clinical Trial Results in Patients with m.3243A>G Mutation (52-week open-label extension)
| Outcome Measure | Domain | P-value | Interpretation |
| SF12 physical component score | Quality of Life | 0.0008 | Statistically significant improvement in the physical component of quality of life.[3][10] |
| mini-Balance Evaluation Systems test | Balance/Motor | 0.0009 | Significant improvement in balance and motor function.[3][10] |
| Neuro-QoL Short Form-Fatigue Scale | Fatigue | 0.0036 | Significant reduction in fatigue.[3][10] |
| RAND-SF-36 (Pain Domains) | Pain | 0.0105 | Significant reduction in pain.[3][10] |
| EuroQol EQ-5D-5L-Index | Quality of Life | 0.0173 | Significant improvement in overall quality of life.[3][10] |
| Test of Attentional Performance (TAP) with alarm | Cognition | 0.0102 | Statistically significant improvement in attention.[10] |
| Test of Attentional Performance (TAP) without alarm | Cognition | 0.0047 | Statistically significant improvement in attention.[10] |
| Beck Depression Inventory (BDI) somatic | Mood | 0.0261 | Significant improvement in the somatic symptoms of depression.[10] |
Experimental Protocols
Measurement of Cellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of Sonlicromanol on intracellular ROS levels.
Materials:
-
Patient-derived fibroblasts or other relevant cell lines
-
This compound
-
DMSO (anhydrous)
-
Phenol red-free cell culture medium
-
H2DCFDA or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere and reach the desired confluency.[4]
-
Compound Preparation: Prepare a stock solution of Sonlicromanol in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, phenol red-free cell culture medium.[4]
-
Treatment: Remove the existing medium and add the medium containing different concentrations of Sonlicromanol. Include a vehicle control (DMSO at the same final concentration as the highest Sonlicromanol dose).[4]
-
Incubation: Incubate the cells for the predetermined optimal time.[4]
-
ROS Probe Loading: Prepare the ROS-sensitive fluorescent probe (e.g., H2DCFDA) according to the manufacturer's instructions. Remove the treatment medium, wash the cells gently with pre-warmed PBS, and add the probe-containing solution.[4][9]
-
Probe Incubation: Incubate the cells with the probe for the time specified in the manufacturer's protocol, protecting the plate from light.[4]
-
Measurement: After incubation, wash the cells to remove excess probe. Add pre-warmed PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.[4]
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Objective: To determine the effect of Sonlicromanol on mitochondrial respiratory function.
Materials:
-
Relevant cell line
-
Extracellular flux analyzer and corresponding microplates
-
Assay medium
-
Oligomycin, FCCP, Rotenone, and Antimycin A
Procedure:
-
Cell Plating: Seed cells on a specialized microplate and allow them to adhere.[3]
-
Equilibration: Equilibrate the cells in the assay medium in a CO₂-free incubator.[3]
-
Baseline OCR: Measure the initial oxygen consumption rate to establish the basal respiration.[3]
-
Inhibitor Injections:
-
Inject Oligomycin (ATP synthase inhibitor) to determine the proportion of OCR linked to ATP production.[3]
-
Inject FCCP (an uncoupling agent) to collapse the proton gradient and induce maximal respiration.[3]
-
Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.[3]
-
Visualizations
Caption: Dual mechanism of action of Sonlicromanol's active metabolite, KH176m.
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Caption: Logical workflow for troubleshooting irreproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sonlicromanol Hydrochloride and MitoQ in Mitigating Oxidative Stress
For Immediate Release
In the landscape of therapeutic development for conditions underpinned by mitochondrial dysfunction and oxidative stress, two molecules, Sonlicromanol hydrochloride and MitoQ, have emerged as significant contenders. This guide provides a detailed, objective comparison of their efficacy in reducing oxidative stress, drawing upon available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two distinct antioxidant strategies.
Executive Summary
This compound (KH176) and MitoQ (mitoquinone mesylate) are both designed to combat oxidative stress originating from mitochondria, a key pathological driver in numerous diseases. However, they employ fundamentally different mechanisms of action.
Sonlicromanol , a derivative of Trolox, operates through a unique "triple mode of action". Its active metabolite, KH176m, functions as a direct antioxidant, a redox modulator by enhancing the thioredoxin/peroxiredoxin system, and an anti-inflammatory agent by inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] Clinical development has primarily focused on primary mitochondrial diseases, with studies showing positive effects on clinical outcomes such as cognition and motor performance.[1][3][4][5][6]
MitoQ , a ubiquinone moiety chemically modified to accumulate within mitochondria, directly targets the source of reactive oxygen species (ROS).[7] It has been extensively studied across a range of models, demonstrating its capacity to reduce oxidative damage and improve endothelial function.[8][9][10][11] Several studies have also highlighted its role in activating the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[12][13][14][15]
While direct head-to-head clinical trials are not available, this guide synthesizes data from independent studies to offer a comparative overview of their efficacy based on key oxidative stress biomarkers.
Quantitative Data on Oxidative Stress Reduction
The following table summarizes the quantitative effects of this compound and MitoQ on various biomarkers of oxidative stress as reported in published studies. It is crucial to consider the different models and conditions under which these data were generated.
| Biomarker | Compound | Model System | Key Findings | Reference |
| Lipid Peroxidation | ||||
| 4-Hydroxynonenal (4-HNE) | Sonlicromanol (KH176m) | Ex vivo mouse heart (Ischemia-Reperfusion) | ↓ 26% decrease in 4-HNE levels with 10 µM KH176m after 20-min ischemia. | [16] |
| Malondialdehyde (MDA) | MitoQ | Human septic shock patients | ↓ 0.86 µmol/L decrease in MDA at day 5 with 20 mg twice daily MitoQ. | [17] |
| MitoQ | Hypertensive individuals | Significant ↓ in serum MDA after 6 weeks of MitoQ supplementation. | [18] | |
| Oxidized LDL | MitoQ | Healthy middle-aged/older adults | ↓ Plasma oxidized LDL levels were lower after 6 weeks of MitoQ vs. placebo. | [10] |
| Protein Oxidation | ||||
| 3-Nitrotyrosine (3-NT) | Sonlicromanol (KH176m) | Ex vivo mouse heart (Ischemia-Reperfusion) | ↓ 29% decrease in 3-NT levels with 10 µM KH176m after 20-min ischemia. | [16] |
| Antioxidant Enzyme Activity | ||||
| Superoxide Dismutase (SOD) | MitoQ | Human septic shock patients | ↑ 0.82 U/mL increase in SOD activity at day 5. | [17] |
| Catalase (CAT) | MitoQ | Human septic shock patients | ↑ 15.4 U/mL increase in CAT activity at day 5. | [17] |
| MitoQ | Healthy middle-aged men | ↑ 36% increase in catalase levels after 6 weeks of 20 mg/day MitoQ. | [9] | |
| Glutathione Peroxidase (GPx) | MitoQ | Human septic shock patients | ↑ 0.14 U/mL increase in GPx activity at day 5. | [17] |
| MitoQ | Leukocytes from T2D patients | ↑ Increased GPx-1 levels. | [19] | |
| Total Antioxidant Capacity | ||||
| Total Antioxidant Capacity (TAC) | MitoQ | Hypertensive individuals | Significant ↑ in serum TAC after 6 weeks of MitoQ supplementation. | [18] |
| Reactive Oxygen Species (ROS) | ||||
| Mitochondrial ROS | Sonlicromanol (KH176) | OXPHOS deficient primary human cells | Effective reduction of increased cellular ROS levels. | [20] |
| MitoQ | Leukocytes from T2D patients | ↓ Decreased mitochondrial ROS production. | [19] | |
| MitoQ | Arteries of old mice | Normalized age-related increases in total and mitochondria-derived arterial superoxide. | [21] |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of Sonlicromanol and MitoQ are visualized below.
Sonlicromanol's Multi-Faceted Mechanism
Sonlicromanol's active metabolite, KH176m, engages in a three-pronged approach to combat the downstream consequences of mitochondrial dysfunction.
Caption: Sonlicromanol's triple mode of action against oxidative stress and inflammation.
MitoQ's Mitochondria-Targeted Antioxidant and Nrf2 Activation Pathway
MitoQ leverages its positive charge to accumulate in the mitochondrial matrix, where it directly neutralizes ROS and activates the key antioxidant response pathway, Nrf2.
Caption: MitoQ's dual mechanism of direct ROS scavenging and Nrf2 pathway activation.
Experimental Protocols
A summary of the methodologies employed in the key cited studies is provided to contextualize the presented data.
General Workflow for Oxidative Stress Biomarker Analysis
The following diagram illustrates a typical workflow for quantifying oxidative stress markers from biological samples, a process central to evaluating the efficacy of compounds like Sonlicromanol and MitoQ.
Caption: Generalized workflow for measuring key oxidative stress biomarkers.
Specific Methodologies from Cited Studies
-
Sonlicromanol (KH176m) in Cardiac Ischemia-Reperfusion: [16]
-
Model: Langendorff-perfused isolated mouse hearts.
-
Intervention: Hearts were subjected to 20 minutes of global ischemia followed by 2 hours of reperfusion. KH176m (10 µM) was administered.
-
Biomarker Analysis: 4-HNE and 3-NT levels were determined in heart tissue homogenates, likely via immunohistochemistry or Western blot, and quantified using densitometry.
-
-
MitoQ in Human Septic Shock: [17]
-
Design: Pilot double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 42 patients with septic shock.
-
Intervention: MitoQ (20 mg twice daily) or placebo for 5 days.
-
Biomarker Analysis: Blood samples were collected at baseline and day 5. Plasma levels of SOD, Catalase, GPx, and MDA were measured, presumably using commercially available colorimetric assay kits.
-
-
MitoQ and Nrf2 Pathway Activation: [12][13][14][15]
-
Models: Varied, including mouse models of traumatic brain injury and cell culture models (e.g., human pulmonary microvascular endothelial cells, bone marrow mesenchymal stem cells).
-
Intervention: Treatment with MitoQ at various concentrations and durations.
-
Analysis: Nrf2 activation was assessed by measuring the nuclear translocation of Nrf2 protein via Western blotting of nuclear fractions or immunofluorescence. The expression of downstream target genes (e.g., HO-1, NQO1) was quantified at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Conclusion
This compound and MitoQ represent two distinct and promising strategies for mitigating oxidative stress. Sonlicromanol offers a multi-modal approach, not only acting as an antioxidant but also modulating redox-sensitive signaling pathways and inflammation, which is particularly relevant for complex pathologies like primary mitochondrial diseases.[2][22][23] Its development has focused on demonstrating clinical benefit in these patient populations.[1][3][5][6]
MitoQ provides a more targeted approach, delivering an antioxidant payload directly to the primary site of ROS production within the cell.[7] The wealth of preclinical and clinical data for MitoQ demonstrates its robust effect on a wide array of oxidative stress biomarkers and its ability to engage the endogenous Nrf2 antioxidant defense system.[9][10][12][17][18]
The choice between these molecules in a research or therapeutic context will depend on the specific pathological condition, the desired mechanism of action, and the target tissue. Sonlicromanol may be advantageous in diseases with a significant inflammatory component linked to mitochondrial dysfunction, while MitoQ's potent, targeted ROS scavenging may be ideal for conditions primarily driven by mitochondrial oxidative damage. Further research, including direct comparative studies, will be invaluable in fully elucidating the relative merits of these two important compounds.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Testing sonlicromanol for mitochondrial disease - Radboudumc [radboudumc.nl]
- 4. For rare mitochondrial disease, a small molecule shows promise | Drug Discovery News [drugdiscoverynews.com]
- 5. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitoq.com [mitoq.com]
- 8. MitoQ for Cardiovascular Impairment from Early Life Stress · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 9. mitoq.com [mitoq.com]
- 10. Results from a Human Trial of Mitochondrially Targeted Antioxidant MitoQ – Fight Aging! [fightaging.org]
- 11. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
- 12. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of MitoQ on oxidative stress-mediated senescence of canine bone marrow mesenchymal stem cells via activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MitoQ protects against hyperpermeability of endothelium barrier in acute lung injury via a Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Moderate Endurance Training and MitoQ Improve Cardiovascular Function, Oxidative Stress, and Inflammation in Hypertensive Individuals: The Role of miR-21 and miR-222: A Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mitochondria-targeted antioxidant MitoQ modulates oxidative stress, inflammation and leukocyte-endothelium interactions in leukocytes isolated from type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondria-targeted antioxidant (MitoQ) ameliorates age-related arterial endothelial dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is Sonlicromanol used for? [synapse.patsnap.com]
- 23. Khondrion | Our science [khondrion.com]
Efficacy of Sonlicromanol Hydrochloride in Patient-Derived Fibroblasts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sonlicromanol hydrochloride's efficacy in patient-derived fibroblasts, a critical in vitro model for studying mitochondrial diseases. Sonlicromanol, a clinical-stage ROS-redox modulator, is evaluated against other therapeutic alternatives for its potential to counteract the cellular pathology of these debilitating disorders.
Mechanism of Action: this compound
Sonlicromanol (formerly KH176) is a small molecule that, upon oral administration, is converted to its active metabolite, KH176m.[1] It employs a unique triple mode of action to address the core pathological features of mitochondrial disease: reductive/oxidative stress and inflammation.[1]
-
Redox Modulation : The active metabolite, KH176m, enhances the activity of the endogenous Thioredoxin/Peroxiredoxin antioxidant system. This system is crucial for detoxifying reactive oxygen species (ROS), thereby helping to restore cellular redox balance.[2][3]
-
Anti-inflammatory Action : KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that is upregulated in response to oxidative stress and mediates the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).[2][3]
-
Mitochondrial Respiration : Some evidence suggests Sonlicromanol may also support mitochondrial respiration by activating NADH:ubiquinone oxidoreductase (Complex I).
This multi-pronged approach aims to alleviate the cellular stress and damage caused by dysfunctional mitochondria.
Quantitative Efficacy in Patient-Derived Fibroblasts
Patient-derived fibroblasts are a valuable tool for assessing the efficacy of therapeutic compounds on the background of specific disease-causing mutations. The following tables summarize the available quantitative data for Sonlicromanol and its comparators in these models.
Table 1: Efficacy of Sonlicromanol (KH176) and its Active Metabolite (KH176m) in Patient-Derived Fibroblasts [4]
| Compound | Assay | Cell Line | Parameter | Value |
| Sonlicromanol (KH176) | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 2.7 x 10⁻⁷ M |
| KH176m | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 3.87 x 10⁻⁸ M |
| Sonlicromanol (KH176) | ROS Scavenging | Patient-derived Fibroblasts (P4) | IC50 | Not Determined |
| KH176m | ROS Scavenging | Patient-derived Fibroblasts (P4) | IC50 | 2.5 x 10⁻⁷ M |
Data highlights the superior potency of the active metabolite, KH176m, in protecting patient cells against redox stress and scavenging ROS.[4]
Table 2: Comparative Efficacy of Alternative Compounds in MELAS Patient-Derived Fibroblasts
| Compound/Alternative | Key Efficacy Parameters | Cell Line | Results |
| KL1333 (1 µM, 24h) | ATP Levels, Lactate (B86563) Levels, ROS Levels | MELAS Patient Fibroblasts | Increased ATP levels, Decreased Lactate levels, Decreased ROS levels.[1][2][5] |
| L-Arginine Cocktail (Thiamine, Carnitine, Creatine, Vit C, Vit E, L-Arginine) | General beneficial effects | MELAS Patient Fibroblasts & Cybrids | No beneficial effects were identified in one study.[6] |
| Elamipretide | Mitochondrial Respiration (Oxygen Flux), Complex I & IV activity | Failing Human Heart Fibers (as a proxy) | Improved mitochondrial oxygen flux and complex activities in failing heart tissue.[7] |
| SUL-138 (10 µM) | Mitochondrial Membrane Potential, Mitochondrial Oxidative Stress, Oxygen Consumption | Human Umbilical Vein Endothelial Cells (HUVECs) under stress (as a proxy) | Preserved mitochondrial membrane potential, inhibited mitochondrial oxidative stress, and preserved oxygen consumption.[8] |
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures provide a clearer understanding of the scientific rationale and methodologies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Measurement of Cellular Reactive Oxygen Species (ROS)[4]
Objective: To quantify the effect of Sonlicromanol on intracellular ROS levels in patient-derived fibroblasts.
Materials:
-
Patient-derived fibroblasts
-
Culture medium (e.g., DMEM)
-
Sonlicromanol (KH176) or its active metabolite (KH176m)
-
Vehicle control (e.g., DMSO)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) fluorescent probe
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure (Adherent Cells):
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Culture overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of Sonlicromanol, KH176m, or a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Probe Loading: Remove the treatment medium. Wash the cells once with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add 100 µL of 20 µM H2DCFDA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Remove the H2DCFDA solution and add 100 µL of 1x Assay Buffer.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Redox Stress Survival Assay[4]
Objective: To assess the protective effect of Sonlicromanol against induced oxidative stress.
Materials:
-
As in Protocol 1
-
Buthionine sulfoximine (B86345) (BSO) or another agent to induce redox stress.
-
Cell viability reagent (e.g., resazurin-based)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of Redox Stress: After the initial compound incubation, add a pre-determined concentration of BSO to the wells (co-incubation) to induce oxidative stress. Incubate for a further period (e.g., 24-48 hours).
-
Viability Measurement: Remove the medium. Add fresh medium containing a cell viability reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50 value for the protective effect of Sonlicromanol.
Protocol 3: Assessment of Mitochondrial Function in MELAS Fibroblasts (KL1333 Study)[1][2][5]
Objective: To measure changes in ATP, lactate, and ROS in MELAS fibroblasts following treatment with a comparator compound.
Materials:
-
MELAS patient-derived fibroblasts
-
KL1333 (or other test compounds)
-
ATP Assay Kit
-
Lactate Assay Kit
-
CM-H2DCFDA fluorescent probe
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture MELAS fibroblasts and treat with 1 µM KL1333 for 24 hours.
-
ATP Measurement: Lyse the cells in extraction buffer. Measure intracellular ATP levels using a luminometer-based ATP assay kit according to the manufacturer's protocol.
-
Lactate Measurement: Lyse the cells and react the lysates with an enzyme mixture from a lactate assay kit. Measure the product formation using a microplate reader.
-
ROS Measurement:
-
Incubate the treated cells with 2 µM CM-H2DCFDA for 30 minutes at 37°C.
-
Wash, trypsinize, and resuspend the cells in PBS.
-
Analyze the fluorescence of the cell suspension using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).
-
Conclusion
The available data from studies on patient-derived fibroblasts indicate that this compound, particularly its active metabolite KH176m, is effective at mitigating oxidative stress and enhancing cell survival.[2][4] It demonstrates potent ROS-scavenging and cytoprotective effects at sub-micromolar concentrations. When compared to other potential therapeutic agents, Sonlicromanol's dual action on redox modulation and inflammation presents a comprehensive approach.[3] Compounds like KL1333 also show significant promise in fibroblast models by improving key bioenergetic parameters such as ATP production and reducing lactate and ROS.[1][2][5] In contrast, some traditionally used supplements, like the L-arginine cocktail, have failed to show efficacy in similar in vitro systems.[6] Further head-to-head studies in standardized patient-derived fibroblast panels will be crucial for definitively positioning Sonlicromanol within the therapeutic landscape for mitochondrial diseases.
References
- 1. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arginine Supplementation in MELAS Syndrome: What Do We Know about the Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Preclinical Efficacy of Sonlicromanol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonlicromanol hydrochloride's therapeutic effects in preclinical models against other therapeutic alternatives for mitochondrial diseases. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and experimental design.
This compound: A Multi-Faceted Approach to Mitochondrial Dysfunction
Sonlicromanol (also known as KH176) is a clinical-stage oral drug candidate developed for the treatment of primary mitochondrial diseases.[1][2] Its therapeutic potential lies in a unique "triple mode of action" that addresses the core cellular consequences of mitochondrial dysfunction: oxidative stress, redox imbalance, and inflammation.[3] Following oral administration, Sonlicromanol is converted to its active metabolite, KH176m.[3]
Quantitative Preclinical Efficacy of this compound
The preclinical efficacy of Sonlicromanol and its active metabolite has been evaluated in both in vitro cellular assays and in vivo animal models of mitochondrial disease.
In Vitro Cellular Assays
Sonlicromanol's activity has been quantified in patient-derived fibroblasts, demonstrating its potency in combating oxidative stress.[4]
| Activity | Compound | Cell Line | Value (µM) | Description | Reference |
| ROS Scavenging (IC50) | KH176m | Patient Fibroblasts | 0.25 | Reduction of cellular Reactive Oxygen Species (ROS) levels. | [4] |
| Cellular Superoxide (B77818) Reduction (EC50) | KH176m | Patient Fibroblasts | 1.7 | Decrease in basal cellular superoxide levels. | [4] |
| Lipid Peroxidation Inhibition (IC50) | KH176m | Patient Fibroblasts | 0.071 | Inhibition of Cumene hydroperoxide (CumOOH)-induced lipid peroxidation. | [4] |
| Cell Viability (EC50) | Sonlicromanol (KH176) | Patient Fibroblasts | 0.27 | Protection against Buthionine sulfoximine (B86345) (BSO)-induced oxidative stress. | [4] |
| Cell Viability (EC50) | KH176m | Patient Fibroblasts | 0.0387 | Protection against Buthionine sulfoximine (BSO)-induced oxidative stress. | [4] |
In Vivo Animal Model: Ndufs4-/- Mouse Model of Leigh Syndrome
Sonlicromanol has been tested in the Ndufs4 knockout (KO) mouse, a well-established and robust preclinical model for Leigh syndrome, a severe mitochondrial disease.[5][6][7][8][9] In this model, Sonlicromanol treatment has been shown to significantly improve motor function and preserve brain microstructural integrity.[5][7][10]
| Parameter | Genotype/Treatment | Postnatal Day 21 | Postnatal Day 35 | Postnatal Day 42 | Reference |
| Rotarod Performance (Time to Fall, s) | Control | 159.6 ± 11.2 | 168.4 ± 7.9 | - | [7] |
| Ndufs4 KO (Vehicle) | 100.1 ± 13.9 | 45.3 ± 10.1 | 29.3 ± 7.3 | [7] | |
| Ndufs4 KO (Sonlicromanol) | 125.4 ± 13.1 | 75.2 ± 12.5 | 50.1 ± 9.8 | [7] |
*Data presented as mean ± SEM.
Comparative Therapeutic Alternatives in Preclinical Models
Several alternative therapeutic strategies are being investigated for mitochondrial diseases, primarily focusing on antioxidant and metabolic modulation approaches.
Coenzyme Q10 (CoQ10) and its Analogs
Coenzyme Q10 is a vital component of the electron transport chain and a potent antioxidant.[3][11] While widely used as a supplement for patients with mitochondrial diseases, its preclinical efficacy can be variable and dependent on the model and delivery method.[12][13]
Idebenone (B1674373), a synthetic analog of CoQ10, is an approved treatment for Leber's Hereditary Optic Neuropathy (LHON) and has been investigated in other mitochondrial disorders like Leigh Syndrome.[14][15][16]
| Compound | Preclinical Model | Key Findings | Reference |
| Coenzyme Q10 | Mouse models of cardiomyopathy | Oral administration failed to increase cardiac CoQ10 content, while injection restored levels but did not correct mitochondrial dysfunction or cardiac function. | [12] |
| Pdss2 mutant mice (CoQ deficiency) | High-dose oral supplementation with water-soluble CoQ10 improved renal function. | [13] | |
| Idebenone | Fibroblasts from LHON patients | Did not improve mitochondrial respiration at therapeutic concentrations. | [16] |
Mitochondria-Targeted Antioxidants
To enhance the delivery of antioxidants to the site of oxidative stress, mitochondria-targeted antioxidants have been developed. MitoQ and SkQ1 are examples of such compounds that have been studied in various models of neurodegenerative diseases.[17][18][19]
| Compound | Preclinical Model | Key Findings | Reference |
| MitoQ | Cellular and preclinical models of neurodegenerative diseases | Reduces oxidative damage and preserves respiratory chain function. | [19] |
| SkQ1 | Cellular models of oxidative stress | Reduced ROS levels and reversed downregulation of antioxidant defense genes. High levels induced cell death. | [17] |
NAD+ Modulators
Modulating the levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, is another emerging therapeutic strategy. KL1333 is an NAD+ modulator that has shown promise in preclinical models of MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[20][21][22][23][24]
| Compound | Preclinical Model | Key Findings | Reference |
| KL1333 | MELAS patient-derived fibroblasts | Increased ATP levels, decreased lactate (B86563) and ROS levels, and improved mitochondrial biogenesis and function. | [20][21] |
Experimental Protocols
In Vitro ROS Scavenging Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound's ability to scavenge reactive oxygen species in a cellular environment.
Methodology:
-
Cell Culture: Patient-derived fibroblasts with known mitochondrial defects are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are treated with a pro-oxidant, such as Cumene hydroperoxide (CumOOH), to induce ROS production.
-
Compound Treatment: Cells are co-incubated with the pro-oxidant and varying concentrations of the test compound (e.g., KH176m).
-
ROS Detection: A fluorescent probe (e.g., 2',7' –dichlorofluorescin diacetate) that becomes fluorescent upon oxidation is added to the cells.
-
Quantification: The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of ROS inhibition against the compound concentration.[4]
In Vivo Rotarod Performance Test in Ndufs4-/- Mice
Objective: To assess motor coordination, balance, and motor learning in a mouse model of mitochondrial disease.
Methodology:
-
Animal Model: Ndufs4 knockout (KO) mice and wild-type littermates are used.[7]
-
Drug Administration: Sonlicromanol (or vehicle control) is administered orally to the mice daily, starting from a specified postnatal day (e.g., P14).[7]
-
Apparatus: An accelerating rotarod apparatus is used.
-
Protocol:
-
Mice are placed on the rotating rod, which gradually accelerates from a low to a high speed over a set period.
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are conducted over consecutive days to assess motor learning.
-
-
Data Analysis: The average time to fall is calculated for each group at different time points (e.g., P21, P35, P42) and statistically analyzed.[7]
Visualizing the Science: Diagrams
Sonlicromanol's Mechanism of Action
Caption: Sonlicromanol's dual mechanism of action targeting oxidative stress and inflammation.
Preclinical Efficacy Study Workflow
Caption: A generalized workflow for preclinical evaluation of therapeutic candidates.
References
- 1. Frontiers | Preclinical models of mitochondrial dysfunction: mtDNA and nuclear-encoded regulators in diverse pathologies [frontiersin.org]
- 2. biospace.com [biospace.com]
- 3. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ndufs4 KO mice: A model to study comorbid mood disorders associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme Q10 protects against burn‐induced mitochondrial dysfunction and impaired insulin signaling in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of idebenone treatment in a patient with DNAJC30-associated Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. mdpi.com [mdpi.com]
- 17. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | KL1333, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hcplive.com [hcplive.com]
- 24. mb.cision.com [mb.cision.com]
A Comparative Guide to Sonlicromanol Hydrochloride and Alternatives for Mitochondrial Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sonlicromanol hydrochloride with other therapeutic alternatives for primary mitochondrial diseases (PMD), with a focus on conditions associated with the m.3243A>G mutation, such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). The information is compiled from published clinical trial results and preclinical data to support objective analysis.
Executive Summary
Sonlicromanol (KH176) is a clinical-stage oral drug candidate that has shown promise in treating mitochondrial diseases by targeting oxidative stress and inflammation.[1][2] Its active metabolite, KH176m, functions as a redox modulator and an antioxidant.[3][4] Clinical trials have demonstrated its potential to improve symptoms related to mood, cognition, and fatigue in patients with the m.3243A>G mutation.[5]
This guide compares Sonlicromanol to other treatment options, including the investigational drug Elamipretide (B1671158) and supportive therapies such as L-arginine (B1665763) and Coenzyme Q10. While direct head-to-head clinical trial data is largely unavailable, this guide presents the existing evidence for each to facilitate an informed comparison of their therapeutic potential.
Comparative Data of Clinical Trials
The following tables summarize the quantitative data from key clinical trials of Sonlicromanol and its alternatives.
Table 1: Efficacy Data from Key Clinical Trials
| Treatment | Trial Name | Primary Endpoint(s) | Key Secondary Endpoint Results | Patient Population |
| Sonlicromanol | KHENERGYZE (Phase IIb) | Change from placebo in the attentional domain of the cognition score (Cogstate IDN) - Not Met .[5][6] | Statistically significant improvements vs. placebo in: Beck Depression Inventory (BDI) (100 mg bid, p=0.01), Cognitive Failure Questionnaire (CFQ) (100 mg bid, p=0.007).[6] | 27 adult patients with m.3243A>G MELAS spectrum disorders.[7] |
| KHENEREXT (Open-Label Extension) | Long-term safety and efficacy | Majority of subjects showed a meaningful improvement on the Newcastle Mitochondrial Disease Adult Scale (NMDAS) with a decrease of up to 6 points after 52 weeks.[6] | Patients who completed the KHENERGYZE study.[7] | |
| Elamipretide | MMPOWER-3 (Phase III) | Change from baseline in 6-minute walk test (6MWT) and PMMSA Total Fatigue Score (TFS) - Not Met .[8][9] | No significant difference between elamipretide and placebo on primary endpoints.[8][9] LS mean difference in 6MWT: -3.2 meters (95% CI -18.7 to 12.3; p=0.69).[8][9] LS mean difference in PMMSA TFS: -0.07 (95% CI -0.10 to 0.26; p=0.37).[9] | 218 patients with Primary Mitochondrial Myopathy (PMM).[8] |
| L-arginine | Open-Label Trials | Varied; often focused on stroke-like episodes. | Intravenous L-arginine improved headache, nausea/vomiting, impaired consciousness, and visual disturbance during acute episodes.[10] Oral L-arginine extended the interictal phase and decreased the incidence and severity of stroke-like episodes (p=0.0625).[10] | Patients with MELAS.[11] |
| Coenzyme Q10 | Case Reports/Small Studies | Not applicable (uncontrolled studies). | Reports of clinical improvement, decreased serum lactate (B86563) and pyruvate (B1213749) levels, and reduced frequency of stroke-like episodes in some MELAS patients.[12][13][14] Evidence is largely anecdotal and from small, uncontrolled studies.[14] | Patients with MELAS and other mitochondrial diseases.[15] |
Table 2: Safety and Tolerability Data from Key Clinical Trials
| Treatment | Trial Name | Common Adverse Events | Serious Adverse Events (SAEs) |
| Sonlicromanol | KHENERGYZE (Phase IIb) & KHENEREXT | Well-tolerated with no serious adverse effects reported.[6] | No drug-related SAEs reported.[6] |
| Elamipretide | MMPOWER-3 (Phase III) | Mild to moderate injection site reactions.[16] | Low percentage of SAEs, not deemed to be treatment-related (4.6% elamipretide vs. 2.8% placebo).[16] |
| L-arginine | Open-Label Trials | Generally well-tolerated.[10] | Not systematically reported in the reviewed studies. |
| Coenzyme Q10 | Case Reports/Small Studies | Generally considered safe with few reported side effects.[17] | Not systematically reported in the reviewed studies. |
Mechanisms of Action
The therapeutic strategies for mitochondrial diseases target different aspects of the pathophysiology.
Sonlicromanol: Dual-Action Redox Modulator and Anti-inflammatory Agent
Sonlicromanol's active metabolite, KH176m, has a dual mechanism of action.[3][4] Firstly, it acts as an antioxidant by enhancing the Thioredoxin/Peroxiredoxin system, which helps to reduce reactive oxygen species (ROS) like hydrogen peroxide.[3] Secondly, it exhibits anti-inflammatory properties by selectively inhibiting the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), thereby reducing the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[3][18]
Elamipretide: Stabilizer of the Inner Mitochondrial Membrane
Elamipretide is a tetrapeptide that selectively binds to cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[19][20] This interaction helps to stabilize the mitochondrial cristae, improve the organization of the electron transport chain complexes, enhance ATP production, and reduce ROS leakage.[1][19]
L-arginine: Nitric Oxide Precursor
L-arginine is a precursor to nitric oxide (NO), a key signaling molecule involved in vasodilation.[10][21] In MELAS, it is hypothesized that NO deficiency contributes to the stroke-like episodes by impairing blood flow in the brain.[10] L-arginine supplementation aims to restore NO levels, thereby improving cerebral microcirculation.[10]
Coenzyme Q10: Electron Carrier and Antioxidant
Coenzyme Q10 (CoQ10) is a vital component of the electron transport chain, where it shuttles electrons from complexes I and II to complex III.[22][23] It also functions as a lipid-soluble antioxidant, protecting cell membranes from oxidative damage.[24] In mitochondrial diseases, supplementation with CoQ10 is thought to improve electron flow and reduce oxidative stress.[23]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
Sonlicromanol: KHENERGYZE (Phase IIb) Trial Protocol
-
Study Design: A Phase IIb, double-blind, randomized, placebo-controlled, three-way cross-over study.[7]
-
Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease, including attentional dysfunction.[7]
-
Intervention: Participants were randomized to one of three treatment sequences. Each sequence consisted of three 28-day treatment periods separated by 14-day washout periods. During the treatment periods, participants received twice-daily oral administration of either 50 mg Sonlicromanol, 100 mg Sonlicromanol, or a placebo.[5]
-
Primary Outcome Measure: The primary endpoint was the change from placebo in the attentional domain of the cognition score, as measured by the Cogstate visual identification (IDN) test.[5]
-
Secondary Outcome Measures: Included assessments of mood (Beck Depression Inventory - BDI), subjective cognitive function (Cognitive Failure Questionnaire - CFQ), and fatigue (Neuro-QoL Short Form-Fatigue scale).[6][25]
Elamipretide: MMPOWER-3 (Phase III) Trial Protocol
-
Study Design: A Phase 3, randomized, double-blind, parallel-group, placebo-controlled clinical trial.[8]
-
Participants: 218 adult patients with a genetically confirmed diagnosis of Primary Mitochondrial Myopathy (PMM).[8]
-
Intervention: Participants were randomized 1:1 to receive either 40 mg of elamipretide or a placebo, self-administered subcutaneously once daily for 24 weeks.[8]
-
Primary Outcome Measures: The co-primary endpoints were the change from baseline to week 24 in the distance walked on the 6-minute walk test (6MWT) and the change in the Total Fatigue Score on the Primary Mitochondrial Myopathy Symptom Assessment (PMMSA).[8]
-
Secondary Outcome Measures: Included the most bothersome symptom score on the PMMSA, NeuroQoL Fatigue Short-Form scores, and patient and clinician global impressions of PMM symptoms.[8]
L-arginine: Open-Label Trial Protocol for MELAS
-
Study Design: Prospective, multicenter, open-label clinical trials.[11]
-
Participants: Patients with a confirmed diagnosis of MELAS and the m.3243A>G mutation.[11]
-
Intervention:
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Frequency and severity of stroke-like episodes.[10]
Coenzyme Q10: Study Protocols (General Overview)
-
Study Design: Primarily case reports, case series, and small, open-label, uncontrolled studies.[14][15]
-
Participants: Patients with various mitochondrial diseases, including MELAS.[15]
-
Intervention: Oral administration of Coenzyme Q10 at varying dosages, often as part of a "cocktail" of vitamins and supplements.[17]
-
Outcome Measures: Highly variable, often including clinical observation, and measurement of biochemical markers such as serum lactate and pyruvate levels.[12][13]
Conclusion
Sonlicromanol has demonstrated statistically significant and clinically meaningful improvements in mood and subjective cognitive function in patients with MELAS spectrum disorders in a Phase IIb clinical trial, despite not meeting its primary cognitive endpoint.[6] Its dual mechanism of targeting both oxidative stress and inflammation presents a novel therapeutic approach for the complex pathophysiology of mitochondrial diseases.[3][4]
In comparison, Elamipretide, while showing a favorable safety profile, did not meet its primary endpoints for improving exercise capacity and fatigue in a large Phase III trial in patients with PMM.[8][9] L-arginine has shown promise in reducing the severity and frequency of stroke-like episodes in MELAS patients, although the evidence is primarily from open-label studies.[10] The clinical data for Coenzyme Q10 in MELAS is the least robust, consisting mainly of case reports and small studies, which suggest potential benefits but require confirmation in larger, controlled trials.[14][15]
For researchers and drug development professionals, the data presented in this guide highlights the challenges in developing effective treatments for mitochondrial diseases and underscores the importance of well-defined patient populations and clinically meaningful endpoints in trial design. Sonlicromanol's progression to a Phase III trial marks a significant step forward in the quest for a disease-modifying therapy for these debilitating conditions.
References
- 1. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential. [sites.einsteinmed.edu]
- 2. l-Arginine in Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like Episodes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 7. Khondrion | Our science [khondrion.com]
- 8. neurology.org [neurology.org]
- 9. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic regimen of l-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical improvement after administration of coenzyme Q10 in a patient with mitochondrial encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial encephalomyopathy (MELAS): pathological study and successful therapy with coenzyme Q10 and idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Encephalomyopathy Lactic Acidosis and Stroke-like episodes: a case report and critical reappraisal of treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. researchgate.net [researchgate.net]
- 19. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is Elamipretide Hydrochloride used for? [synapse.patsnap.com]
- 21. Arginine and citrulline for the treatment of MELAS syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
A Head-to-Head Comparison of Sonlicromanol Hydrochloride with Other Prominent Antioxidants for Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of Sonlicromanol hydrochloride (KH176) with other well-known antioxidants—Mitoquinone (MitoQ), Coenzyme Q10 (CoQ10), and N-acetylcysteine (NAC)—in the context of mitochondrial disease and oxidative stress. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key signaling pathways.
Executive Summary
Mitochondrial dysfunction is a cornerstone of numerous debilitating diseases, characterized by impaired energy production and excessive reactive oxygen species (ROS) generation. Antioxidant therapies aim to mitigate this oxidative stress. Sonlicromanol emerges as a novel dual-action agent, not only scavenging ROS but also modulating inflammatory pathways. This guide places Sonlicromanol in a comparative context with established and mitochondria-targeted antioxidants to aid in the evaluation of its therapeutic potential.
Comparative Overview of Mechanisms of Action
Sonlicromanol distinguishes itself with a unique dual mechanism of action. Its active metabolite, KH176m, not only enhances the endogenous antioxidant defense system but also exhibits anti-inflammatory properties. This contrasts with the primary ROS scavenging or precursor roles of MitoQ, CoQ10, and NAC.
-
This compound (KH176): A blood-brain barrier permeable ROS-redox modulator. Its active metabolite, KH176m, has a dual function:
-
Antioxidant Activity: It boosts the thioredoxin/peroxiredoxin system, which is crucial for detoxifying hydrogen peroxide.
-
Anti-inflammatory Activity: It selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), reducing the production of the inflammatory mediator prostaglandin E2 (PGE2).[1]
-
-
Mitoquinone (MitoQ): A synthetically modified version of Coenzyme Q10, designed to accumulate within mitochondria.[2] It consists of a ubiquinone antioxidant moiety attached to a lipophilic triphenylphosphonium (TPP) cation, which facilitates its targeted delivery to the mitochondria.[3] Its primary role is to scavenge mitochondrial ROS at their source.[2]
-
Coenzyme Q10 (CoQ10): An essential component of the electron transport chain and a lipid-soluble antioxidant.[4] It plays a vital role in ATP production and protects mitochondrial membranes from oxidative damage.[4] Its therapeutic use aims to replenish depleted endogenous levels.
-
N-acetylcysteine (NAC): A precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant glutathione (B108866) (GSH).[5] Its antioxidant effect is primarily indirect, by boosting the cellular glutathione pool.[5]
Quantitative Data Comparison
Direct head-to-head clinical trials with standardized antioxidant assays for all four compounds are limited. The following tables summarize available quantitative data from various preclinical and clinical studies. It is crucial to interpret this data with caution, as experimental conditions and models vary significantly across studies.
Table 1: this compound (KH176) Quantitative Data
| Parameter | Model/Assay | Result | Reference |
| Preclinical Efficacy | |||
| Infarct Size Reduction | Isolated mouse hearts (short ischemia) | 15 ± 8% (KH176m) vs 31 ± 20% (control) | [6][7] |
| LDH Release Reduction | Isolated mouse hearts (short ischemia) | 0.2 ± 0.2 U/min/GWW (KH176m) vs 0.8 ± 0.5 U/min/GWW (control) | [6][7] |
| Clinical Trial Outcomes (Phase 2b in m.3243A>G mutation) | |||
| Safety & Tolerability | 52-week open-label extension | Well-tolerated with a favorable benefit/risk ratio. | [8] |
| Efficacy | Patient-reported outcomes (long-term) | Statistically significant improvements in fatigue, pain, and quality of life. | [8] |
Table 2: Mitoquinone (MitoQ) Quantitative Data
| Parameter | Model/Assay | Result | Reference |
| In Vitro Antioxidant Activity | |||
| IC50 (Cell Proliferation) | MDA-MB-231 breast cancer cells | 0.38 µM | [9] |
| Preclinical Efficacy | |||
| Neuroprotection | MPP+-induced neuronal loss model | Protected against loss of neurons and neurites. | [3] |
| Clinical Trial Outcomes | |||
| Vascular Function | Healthy older adults (6 weeks) | Improved endothelial function and reduced aortic stiffness. | [10] |
Table 3: Coenzyme Q10 (CoQ10) Quantitative Data
| Parameter | Model/Assay | Result | Reference |
| In Vitro Antioxidant Activity | |||
| ORAC Value | In vitro assay | >3 times lower than Olea25 (a high-ORAC olive extract) | [11] |
| Clinical Trial Outcomes | |||
| Lactic Acidosis in MELAS | Case study | Improved lactic acidosis and stroke-like episodes. | [12][13] |
| Mitochondrial Myopathy | Clinical trial | Shifted oxygen consumption pattern from severe to mild form. | [14] |
| Heart Failure | Meta-analysis | 31% lower all-cause mortality. | [4] |
Table 4: N-acetylcysteine (NAC) Quantitative Data
| Parameter | Model/Assay | Result | Reference |
| In Vitro Antioxidant Activity | |||
| DPPH Radical Scavenging | In vitro assay | Higher scavenging ability than its amide form (NACA) at certain concentrations. | [15] |
| Preclinical Efficacy | |||
| Neuromuscular Decompensation in Leigh Syndrome Model | surf1-/- zebrafish | Prevented stressor-induced brain death and neuromuscular dysfunction. | [16] |
| Mitochondrial Dysfunction in ALD Model | Murine oligodendrocytes | Improved mitochondrial GSH levels and function. | [17] |
| Clinical Trial Outcomes | |||
| Leigh Syndrome (ETHE1 mutation) | Case series | Improved seizure frequency and neurological symptoms. | [18] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each antioxidant.
Caption: Sonlicromanol's dual mechanism of action.
Caption: MitoQ's targeted mitochondrial ROS scavenging.
Caption: Coenzyme Q10's role in the ETC and antioxidant defense.
Caption: NAC's mechanism as a glutathione precursor.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the compounds discussed. Specific parameters may vary between laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid or Trolox).
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Include a blank containing only the solvent and DPPH.
-
Incubate the reactions in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the antioxidant's ability to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by comparing the decay of the fluorescent signal to that of a standard antioxidant, Trolox.
-
Procedure:
-
Prepare solutions of the test compound, a Trolox standard curve, and a fluorescent probe in a suitable buffer.
-
In a microplate, add the fluorescent probe and either the test compound or Trolox standard to each well.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
Determine the ORAC value of the test compound in Trolox Equivalents (TE).
-
mPGES-1 Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of microsomal prostaglandin E synthase-1, which converts PGH2 to PGE2.
-
Procedure:
-
Isolate microsomal fractions from cells or tissues that express mPGES-1.
-
Pre-incubate the microsomal fraction with various concentrations of the test inhibitor (e.g., KH176m).
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction (e.g., by adding a stop solution or by changing the pH).
-
Quantify the amount of PGE2 produced using a method such as ELISA or LC-MS.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Thioredoxin/Peroxiredoxin System Activity Assay
-
Principle: This coupled enzyme assay measures the activity of the thioredoxin/peroxiredoxin system by monitoring the oxidation of NADPH, which has a characteristic absorbance at 340 nm. The rate of NADPH consumption is proportional to the peroxidase activity.
-
Procedure:
-
Prepare a reaction mixture containing thioredoxin, thioredoxin reductase, NADPH, and a peroxide substrate (e.g., H2O2).
-
Add the test compound to assess its effect on the system's activity.
-
Initiate the reaction by adding the peroxiredoxin enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Compare the rates in the presence and absence of the test compound to determine its effect on the thioredoxin/peroxiredoxin system.
-
Conclusion
This compound presents a novel therapeutic strategy for mitochondrial diseases by combining antioxidant and anti-inflammatory actions. While direct comparative data with other antioxidants is still emerging, its unique dual mechanism of action suggests it may address a broader spectrum of the pathophysiology of these complex disorders. MitoQ offers the advantage of targeted mitochondrial delivery for potent ROS scavenging. Coenzyme Q10 remains a foundational supplement for supporting mitochondrial function, and N-acetylcysteine provides a well-established method for replenishing the crucial intracellular antioxidant, glutathione. The choice of an appropriate antioxidant therapy will likely depend on the specific molecular defects and clinical manifestations of the mitochondrial disease . Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising compounds.
References
- 1. Carebox Connect [connect.careboxhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 5. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. Coenzyme Q 10 improves lactic acidosis, strokelike episodes, and epilepsy in a patient with MELAS (mitochondrial myopathy, encephalopathy, lactic acidosis, and strokelike episodes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of coenzyme Q10 in patients with mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes (MELAS): evaluation by noninvasive tissue oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1-/- zebrafish deletion models of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Targeted Therapies for Leigh Syndrome: Systematic Review and Steps Towards a ‘Treatabolome’ - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Sonlicromanol Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sonlicromanol hydrochloride's mechanism of action with that of other emerging therapies for mitochondrial diseases. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of the therapeutic landscape.
Sonlicromanol (formerly KH176) is a clinical-stage oral drug candidate being developed for primary mitochondrial diseases.[1] Its therapeutic potential lies in its multi-faceted mechanism of action that addresses the core cellular consequences of mitochondrial dysfunction: oxidative stress and inflammation.[2] This guide will delve into the specifics of Sonlicromanol's activity and compare it with other notable investigational drugs for mitochondrial disorders: Elamipretide, Omaveloxolone (B612239), and Mavodelpar.
A Multi-Targeted Approach: The Mechanism of Sonlicromanol
Following oral administration, Sonlicromanol is converted to its active metabolite, KH176m.[3] This metabolite exhibits a dual role as a redox modulator and an anti-inflammatory agent.[3] The core of its mechanism is a "triple mode of action" designed to restore cellular homeostasis.[2]
One of the primary actions of KH176m is the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator.[1][3] By directly inhibiting mPGES-1 activity and indirectly downregulating its expression, KH176m effectively reduces PGE2-driven inflammation.[3] This targeted approach is a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes and are associated with gastrointestinal and cardiovascular side effects.[4]
In addition to its anti-inflammatory effects, KH176m acts as a potent antioxidant by targeting the Thioredoxin/Peroxiredoxin system.[1][5] This system is crucial for detoxifying reactive oxygen species (ROS), such as hydrogen peroxide.[5] By enhancing the activity of this endogenous antioxidant system, Sonlicromanol helps to mitigate the oxidative stress that is a hallmark of mitochondrial diseases.[6] Some evidence also suggests that Sonlicromanol's active metabolite can directly scavenge ROS.[7]
dot
Comparative Analysis with Alternative Therapies
To provide a clear cross-validation of Sonlicromanol's mechanism, it is essential to compare its performance with other drugs in development for mitochondrial diseases. The following tables summarize the mechanisms of action and available quantitative data for Sonlicromanol, Elamipretide, Omaveloxolone, and Mavodelpar.
Table 1: Comparison of Mechanisms of Action
| Drug | Primary Target | Key Downstream Effects |
| Sonlicromanol (KH176m) | mPGES-1 and Thioredoxin/Peroxiredoxin System | - Reduces PGE2-mediated inflammation- Enhances detoxification of ROS |
| Elamipretide | Cardiolipin in the inner mitochondrial membrane | - Stabilizes mitochondrial cristae- Aims to improve mitochondrial respiration and ATP production |
| Omaveloxolone | Keap1 (leading to Nrf2 activation) | - Upregulates antioxidant and anti-inflammatory genes- Aims to restore mitochondrial function |
| Mavodelpar | Peroxisome Proliferator-Activated Receptor Delta (PPARδ) | - Modulates expression of genes involved in fatty acid oxidation and mitochondrial biogenesis |
Table 2: Quantitative Comparison of In Vitro Efficacy
| Drug | Assay | Cell/System | Result | Reference |
| Sonlicromanol (KH176m) | mPGES-1 Inhibition (IC50) | Cell-free (microsomes) | 0.16 ± 0.048 µM | [4] |
| PGE2 Production Inhibition (IC50) | LPS-stimulated primary human skin fibroblasts | 0.0853 ± 0.0178 µM | [4] | |
| Lipid Peroxidation Inhibition (IC50) | CumOOH-induced lipid peroxidation | 7.1 x 10⁻⁸ M | [6] | |
| Omaveloxolone | Nrf2 Target Gene Induction | Monkey Liver (100 mg/kg/day) | - NQO1: ~4-fold increase- GSR: ~2.5-fold increase | [8] |
| Mavodelpar (MA-0204) | PPARδ Activation (EC50) | Human PPARδ receptor | 1 nM | [9] |
Note: Direct head-to-head comparative studies for all endpoints are not publicly available. Data is compiled from individual studies for a cross-comparison.
Table 3: Overview of Clinical Trial Outcomes
| Drug | Key Clinical Trial(s) | Primary Endpoint(s) | Outcome |
| Sonlicromanol | Phase IIb (m.3243A>G mutation) | Change in attentional domain of cognition score | Did not reach statistical significance for the primary endpoint, but showed positive effects on cognition and mood in certain patient subgroups.[10] |
| Elamipretide | MMPOWER-3 (Primary Mitochondrial Myopathy) | 6-minute walk test and total fatigue score | Did not meet primary endpoints.[2][11] |
| Omaveloxolone | MOXIe (Friedreich's Ataxia) | Change in modified Friedreich's Ataxia Rating Scale (mFARS) | Showed a significant slowing of disease progression compared to placebo.[12][13] |
| Mavodelpar | STRIDE (Primary Mitochondrial Myopathies) | 12-minute walk test and fatigue score | Did not meet primary or secondary efficacy endpoints; development suspended.[14] |
Detailed Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for key experiments are provided below.
mPGES-1 Inhibition Assay (for Sonlicromanol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mPGES-1.
Methodology:
-
Microsome Isolation:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells) and stimulate with interleukin-1β (IL-1β) to induce mPGES-1 expression.
-
Harvest and homogenize the cells.
-
Isolate the microsomal fraction containing mPGES-1 through differential centrifugation.
-
-
Enzymatic Reaction:
-
In a reaction buffer, combine the microsomal fraction with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubate for a defined period at a controlled temperature.
-
-
Quantification of PGE2:
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
-
IC50 Calculation:
-
Plot the percentage of mPGES-1 inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the mPGES-1 activity.[4]
-
dot
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator omaveloxolone in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective PPARδ Modulators Improve Mitochondrial Function: Potential Treatment for Duchenne Muscular Dystrophy (DMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Propensity matched comparison of omaveloxolone treatment to Friedreich ataxia natural history data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propensity matched comparison of omaveloxolone treatment to Friedreich ataxia natural history data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiesiventures.com [chiesiventures.com]
Independent Replication of Sonlicromanol Hydrochloride Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sonlicromanol hydrochloride's performance with alternative therapies for mitochondrial diseases. It includes a summary of quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows to support independent replication and further investigation.
Introduction to Sonlicromanol and Investigational Alternatives
Sonlicromanol (KH176) is a clinical-stage oral drug candidate developed by Khondrion for the treatment of primary mitochondrial diseases.[1] Its active metabolite, KH176m, exhibits a multi-faceted mechanism of action as a reactive oxygen species (ROS)-redox modulator, a direct antioxidant, and an anti-inflammatory agent. Clinical trials have primarily focused on patients with the m.3243A>G mutation, which is associated with several mitochondrial disease phenotypes, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[2][3][4][5]
The landscape of therapeutic development for mitochondrial diseases is expanding, with several alternative compounds under investigation. This guide provides a comparative overview of Sonlicromanol and other key investigational drugs, focusing on their clinical trial designs, efficacy, and safety data. The alternatives covered include Idebenone (B1674373) for Leber's Hereditary Optic Neuropathy (LHON), Vatiquinone (EPI-743) for Leigh Syndrome, Zagociguat (B12429145) and TTI-0102 for MELAS, Elamipretide (B1671158) for primary mitochondrial myopathy (PMM), and REN001 (Mavodelpar) for PMM.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials of Sonlicromanol and its alternatives.
Table 1: Sonlicromanol (KH176) - Phase 2b KHENERGYZE and KHENEREXT Studies [2][3][4][5]
| Parameter | KHENERGYZE (28-day, crossover) | KHENEREXT (52-week, open-label extension) |
| Patient Population | 27 adults with m.3243A>G mutation | 15 patients from KHENERGYZE |
| Primary Endpoint | Change in Cogstate Identification (IDN) test for attention | Long-term safety and efficacy |
| Key Efficacy Outcomes | - No statistically significant change in primary endpoint.[5] - Significant improvement in patients with more severe baseline cognitive impairment.[5] - Improvements in HADS-D (depression), Beck Depression Inventory (BDI), and Cognitive Failure Questionnaire (CFQ).[5] | - Significant improvements in Test of Attentional Performance (TAP), BDI, EQ-5D-5L VAS (quality of life), and pain (RAND SF-36).[5] - Most patients showed improvement on the Five Times Sit-to-Stand Test.[5] |
| Safety and Tolerability | Well-tolerated with a favorable safety profile.[2][3] | Well-tolerated over 52 weeks.[3] |
Table 2: Idebenone - RHODOS Trial for Leber's Hereditary Optic Neuropathy (LHON) [6][7][8][9][10]
| Parameter | RHODOS (24-week, randomized, placebo-controlled) |
| Patient Population | 85 patients with LHON |
| Primary Endpoint | Best recovery of visual acuity (LogMAR) |
| Key Efficacy Outcomes | - Did not meet the primary endpoint.[6][9] - Trend towards improvement in the prespecified main secondary endpoint of change in best visual acuity (LogMAR change: -0.035 with idebenone vs. +0.085 with placebo; p=0.078).[6] |
| Safety and Tolerability | Well-tolerated.[9] |
Table 3: Vatiquinone (EPI-743) - MIT-E Trial for Mitochondrial Disease Associated Seizures [11]
| Parameter | MIT-E (Randomized, placebo-controlled) |
| Patient Population | Children with mitochondrial disease and seizures, including a large subgroup with Leigh syndrome. |
| Primary Endpoint | Reduction in seizure frequency. |
| Key Efficacy Outcomes | - Evidence of a treatment effect in reducing seizure frequency in the overall study population and the Leigh syndrome subgroup.[11] - In the Leigh syndrome subgroup, a benefit was also observed in the key secondary endpoints of occurrence of status epilepticus and disease-related hospitalizations.[11] |
| Safety and Tolerability | Information not detailed in the provided search results. |
Table 4: Zagociguat - Phase 2b PRIZM Trial for MELAS [12][13][14][15]
| Parameter | PRIZM (Randomized, double-blind, placebo-controlled, crossover) |
| Patient Population | 44 adults with MELAS |
| Primary Endpoints | - Improvement in fatigue. - Improvement in cognitive performance. |
| Key Efficacy Outcomes | Trial is ongoing; results are not yet available. |
| Safety and Tolerability | To be assessed during the trial. Early studies showed favorable safety.[14] |
Table 5: TTI-0102 - Phase 2 Trial for MELAS [16][17][18][19][20]
| Parameter | Phase 2 (Randomized, double-blind, placebo-controlled) |
| Patient Population | 12 patients with MELAS |
| Primary Endpoints | Safety, tolerability, pharmacokinetics, and pharmacodynamics. |
| Key Efficacy Endpoints | - 12-Minute Walking Test (12-MWT). - Fatigue Severity Scale (FSS). - Quality of Life Assessment (WHOQOL-BREF). |
| Safety and Tolerability | Interim analysis showed TTI-0102 was well-tolerated in patients over 70 kg; dose-dependent side effects were observed in patients under 50 kg, necessitating dose refinement.[17] |
Table 6: Elamipretide - MMPOWER-3 Phase 3 Trial for Primary Mitochondrial Myopathy (PMM) [21][22][23][24][25]
| Parameter | MMPOWER-3 (Phase 3, randomized, double-blind, placebo-controlled) |
| Patient Population | 218 adults with PMM |
| Primary Endpoints | - Change in 6-minute walk test (6MWT). - Change in Primary Mitochondrial Myopathy Symptom Assessment (PMMSA) total fatigue score. |
| Key Efficacy Outcomes | - The study did not meet its primary endpoints.[21][22][23][25] |
| Safety and Tolerability | Well-tolerated, with most adverse events being mild to moderate in severity.[21][22] |
Table 7: REN001 (Mavodelpar) - Phase 1b and Pivotal STRIDE Study for Primary Mitochondrial Myopathies (PMM) [26][27][28][29][30]
| Parameter | Phase 1b / STRIDE Study (Phase 2b) |
| Patient Population | Adults with PMM |
| Primary Endpoint (STRIDE) | Change from baseline in the 12-minute walk test (12MWT). |
| Key Efficacy Outcomes | Positive results were reported from a 12-week study, which informed the design of a larger pivotal trial.[28] |
| Safety and Tolerability | Well-tolerated and safe in the 12-week study.[28] |
Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited, based on the available information.
Sonlicromanol: KHENERGYZE Phase 2b Study[33][34]
-
Study Design: A double-blind, randomized, placebo-controlled, multi-center, three-way crossover study.
-
Participants: 27 adult subjects with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease, including attentional dysfunction.
-
Intervention: Participants were randomized to one of three treatment sequences. Each sequence consisted of three 28-day treatment periods separated by 14-day washout periods. During the treatment periods, subjects received twice-daily oral administration of either 50 mg Sonlicromanol, 100 mg Sonlicromanol, or a placebo.
-
Primary Outcome Measure: The primary endpoint was the change from placebo in the attentional domain of the cognition score, as measured by the Cogstate Identification (IDN) test.
-
Secondary Outcome Measures: Included assessments of mood, fatigue, and motor function.
Idebenone: RHODOS Study[6][7][8][10]
-
Study Design: A 24-week, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 85 patients with LHON aged 14 to 64 years, harboring one of the three primary mtDNA mutations (m.3460G>A, m.11778G>A, or m.14484T>C), with vision loss for 5 years or less.
-
Intervention: Patients were randomly assigned in a 2:1 ratio to receive either 900 mg/day of idebenone (300 mg three times a day) or a placebo for 24 weeks.
-
Primary Outcome Measure: The best recovery of visual acuity between baseline and week 24, measured by the Logarithm of the Minimum Angle of Resolution (LogMAR).
-
Secondary Outcome Measures: Included the change in best visual acuity and the change in visual acuity of the best eye at baseline.
Zagociguat: PRIZM Phase 2b Study[14][16][17]
-
Study Design: A Phase 2b randomized, double-blind, placebo-controlled, 3-treatment, 2-period, crossover study.
-
Participants: 44 adults (18 to 75 years of age) with a genetically and phenotypically defined diagnosis of MELAS.
-
Intervention: The study evaluates two dose levels of zagociguat (15 mg and 30 mg) administered daily for 12 weeks versus a placebo in a crossover design. The two 12-week treatment periods are separated by a 4-week washout period.
-
Primary Outcome Measures: The study aims to assess the effectiveness of zagociguat in improving fatigue and cognitive performance in patients with MELAS.
-
Secondary Outcome Measures: To assess the safety and tolerability profile of zagociguat.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to Sonlicromanol and its alternatives.
Caption: Sonlicromanol's multi-faceted mechanism of action.
Caption: KHENERGYZE Phase 2b crossover study design.
Caption: Idebenone's mechanism of action in LHON.
References
- 1. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 2. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Idebenone for treating visual impairment in Leber's hereditary optic neuropathy in people 12 years and over - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Efficacy and Safety of Idebenone in Patients with Leber's Hereditary Optic Neuropathy (LHON): Results of a 6-Month Randomized, Placebo-Controlled Trial (RHODOS) | Eccles Health Sciences Library | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 11. PTC Therapeutics Announces Results from MIT-E Clinical Trial of Vatiquinone for the Treatment of Mitochondrial Disease Associated Seizures | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. U.S. FDA Grants Fast Track to Tisento's Zagociguat for MELAS Treatment [synapse.patsnap.com]
- 15. PRIZM Clinical Trial — Tisento Therapeutics [tisentotx.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. OTC Markets | Official site of OTCQX, OTCQB, OTCID and Pink Limited Markets [otcmarkets.com]
- 18. Thiogenesis Initiates Phase 2 Clinical Trial in Mitochondrial Encephalomyopathy with Lactic Acidosis and Stroke-like Episodes ("MELAS") [newsfilecorp.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. research.regionh.dk [research.regionh.dk]
- 22. neurology.org [neurology.org]
- 23. neurologylive.com [neurologylive.com]
- 24. Primary mitochondrial myopathies: elamipretide is well tolerated but does not improve the 6-minute walk test or fatigue - Institut de Myologie [institut-myologie.org]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. mitocon.it [mitocon.it]
- 27. chiesiventures.com [chiesiventures.com]
- 28. pharmacytimes.com [pharmacytimes.com]
- 29. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. REN001 for Adults with Primary Mitochondrial Myopathy | Children's Hospital of Philadelphia [chop.edu]
Sonlicromanol Hydrochloride vs. Placebo: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonlicromanol hydrochloride and a placebo based on available data from controlled clinical trials. Sonlicromanol (KH176) is an investigational drug under development for primary mitochondrial diseases, a group of rare and debilitating genetic disorders. This document summarizes quantitative data from clinical studies, details experimental protocols for key assessments, and visualizes the compound's mechanism of action and trial workflows.
Mechanism of Action
Sonlicromanol's therapeutic potential lies in its dual mechanism of action, primarily executed by its active metabolite, KH176m. It acts as both a redox modulator and an anti-inflammatory agent, addressing the downstream consequences of mitochondrial dysfunction, namely oxidative stress and inflammation.[1]
Signaling Pathways
The active metabolite of Sonlicromanol, KH176m, modulates two key pathways:
-
Thioredoxin/Peroxiredoxin System Activation: KH176m enhances the activity of the thioredoxin/peroxiredoxin system, a crucial endogenous antioxidant defense mechanism. This system is responsible for reducing harmful reactive oxygen species (ROS), such as hydrogen peroxide, thereby mitigating oxidative stress.[2]
-
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition: KH176m selectively inhibits mPGES-1, a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[2]
Clinical Trial Data: Sonlicromanol vs. Placebo
The primary data for this comparison comes from the Phase IIb clinical trial program, which includes the KHENERGYZE study and its open-label extension, KHENEREXT.
KHENERGYZE Study
The KHENERGYZE study was a Phase IIb, randomized, double-blind, placebo-controlled, three-way crossover trial involving 27 adult patients with genetically confirmed m.3243A>G mutation, a common cause of primary mitochondrial disease.[3][4] Participants received Sonlicromanol at doses of 50 mg twice daily, 100 mg twice daily, or a placebo for 28 days, with a washout period between each treatment arm.[4]
Quantitative Efficacy Data
While the primary endpoint, a measure of attention from the Cogstate cognitive test battery, was not met, post-hoc analyses of secondary endpoints showed statistically significant improvements in several domains with Sonlicromanol treatment compared to placebo, particularly at the 100 mg twice-daily dose.[5]
| Outcome Measure | Sonlicromanol Dose | p-value vs. Placebo | Reference |
| Cognition & Mood | |||
| Beck Depression Inventory (BDI) | 100 mg bid | 0.01 | [5] |
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | 0.007 | [5] |
| Hospital Anxiety and Depression Scale - Depression (HADS-D) | 50 mg bid | 0.026 | [6] |
| Fatigue | |||
| Neuro-Quality of Life Short Form-Fatigue Scale | - | 0.0036 | [6] |
| Balance | |||
| mini-Balance Evaluation Systems test (mini-BESTest) | - | 0.0009 | [6] |
| Pain | |||
| McGill Pain Questionnaire | - | 0.0105 | [6] |
| Quality of Life | |||
| EuroQol EQ-5D-5L-Visual Analog Scale | - | 0.0213 | [6] |
| EuroQol EQ-5D-5L-Index | - | 0.0173 | [6] |
Note: Detailed data on mean change from baseline and standard deviations were not publicly available.
Safety and Tolerability
Sonlicromanol was generally well-tolerated in the KHENERGYZE study, with no serious adverse events reported.[7] The most frequently reported adverse event was headache, which occurred in both the Sonlicromanol and placebo groups.[4]
KHENEREXT Study
The KHENEREXT study was an open-label extension of the KHENERGYZE trial, where participants received Sonlicromanol 100 mg twice daily for up to 52 weeks.[7] This study was designed to assess the long-term safety and efficacy of Sonlicromanol. While direct comparison to a placebo group is not possible in this open-label design, the study reported sustained or improved benefits in several domains, including cognition, mood, and quality of life.[1]
Experimental Protocols
KHENERGYZE Trial Workflow
The workflow of the KHENERGYZE trial followed a standard three-way crossover design.
References
- 1. Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders - BioSpace [biospace.com]
- 2. Khondrion Secures up to €5 Million Innovation Credit from Dutch Government plus Additional Funding from Current Investors to Advance Phase 3 Clinical Trial in m.3243A>G Primary Mitochondrial Disease [prnewswire.com]
- 3. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 6. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
Comparative Analysis: Sonlicromanol Hydrochloride and its Active Metabolite, KH176m
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of Sonlicromanol hydrochloride and its primary active metabolite, KH176m. This document provides a detailed comparison of their mechanisms of action, pharmacokinetic properties, and preclinical efficacy, supported by experimental data and protocols.
This compound (KH176) is a clinical-stage oral drug candidate under investigation for the treatment of primary mitochondrial diseases. Following administration, Sonlicromanol is metabolized to its active form, KH176m, which is responsible for the majority of the therapeutic effects observed.[1] This guide provides a detailed comparative analysis of the parent drug and its active metabolite, focusing on their distinct contributions to the overall pharmacological profile.
Mechanism of Action: A Tale of Two Molecules
The therapeutic potential of Sonlicromanol stems from the multifaceted activity of its primary metabolite, KH176m. While Sonlicromanol itself is a potent modulator of reactive oxygen species (ROS), it is KH176m that exhibits a dual mechanism of action, targeting both oxidative stress and inflammation.[2]
KH176m modulates the cellular redox state by enhancing the Thioredoxin/Peroxiredoxin system, a key endogenous antioxidant defense mechanism.[2] This system is crucial for the detoxification of harmful ROS, such as hydrogen peroxide. Additionally, KH176m selectively inhibits the pro-inflammatory enzyme microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] This selective inhibition of mPGES-1, without affecting the activity of cyclooxygenase-1 (COX-1) or COX-2 enzymes, suggests a favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
dot
Comparative Pharmacodynamics
The distinct pharmacodynamic properties of Sonlicromanol and KH176m are highlighted by their differential effects on key pathological markers. While both compounds contribute to redox modulation, KH176m is the primary driver of the anti-inflammatory and potent antioxidant effects.
| Parameter | This compound | KH176m (Active Metabolite) |
| mPGES-1 Inhibition (IC50) | Not reported | 1.51 ± 0.93 µM (in primary human skin fibroblasts) |
| COX-1 / COX-2 Inhibition | No significant effect | No significant effect |
| ROS Scavenging | Potent ROS-redox modulator | Improved ROS scavenging properties |
| Thioredoxin/Peroxiredoxin System | Modulator | Enhances activity |
Comparative Pharmacokinetics
Clinical data from a Phase 2b study in patients with mitochondrial disease provides insight into the pharmacokinetic profiles of both Sonlicromanol and its active metabolite, KH176m. Following oral administration, Sonlicromanol is readily absorbed and converted to KH176m.
| Parameter (50 mg BID) | This compound | KH176m (Active Metabolite) |
| Cmax (ng/mL) | 239 ± 111 | 91.2 ± 33.1 |
| Tmax (h) | 2.0 (1.0 - 8.0) | 4.0 (2.0 - 12.0) |
| AUC (ng*h/mL) | 1160 ± 464 | 827 ± 284 |
| t½ (h) | ~9 | ~15 |
| Parameter (100 mg BID) | This compound | KH176m (Active Metabolite) |
| Cmax (ng/mL) | 617 ± 288 | 204 ± 81.3 |
| Tmax (h) | 2.0 (1.0 - 8.0) | 4.0 (1.0 - 12.0) |
| AUC (ng*h/mL) | 3210 ± 1240 | 1940 ± 659 |
| t½ (h) | ~9 | ~15 |
Data presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. BID: twice daily.[1]
Preclinical Efficacy: Focus on Motor Performance
Preclinical studies using the Ndufs4 knockout mouse model, which mimics Leigh syndrome, have demonstrated the in vivo efficacy of Sonlicromanol. Daily administration of Sonlicromanol resulted in a significant improvement in motor performance.[3]
| Treatment Group | Rotarod Performance (Time to Fall, seconds) |
| Wild-type Control | 168.4 ± 7.9 |
| Ndufs4 KO (Vehicle) | 29.3 ± 7.3 |
| Ndufs4 KO (Sonlicromanol 10 mg/kg) | 75.2 ± 12.5 |
Data presented as mean ± SD at postnatal day 42.[3]
Experimental Protocols
mPGES-1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mPGES-1.
Methodology:
-
Cell Culture and Stimulation: Primary human skin fibroblasts are cultured in appropriate media. To induce mPGES-1 expression, cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., KH176m) for a specified duration.
-
PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The percentage of mPGES-1 inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
dot
Rotarod Performance Test
Objective: To assess motor coordination and balance in a mouse model.
Methodology:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Acclimation: Mice are acclimated to the apparatus for a set period before the test day.
-
Testing Protocol: Mice are placed on the rotating rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).
-
Data Collection: The latency to fall from the rod is recorded for each mouse.
-
Analysis: The average latency to fall across multiple trials is calculated for each treatment group and compared using appropriate statistical methods.[3]
Conclusion
The pharmacological activity of this compound is predominantly mediated by its active metabolite, KH176m. While Sonlicromanol itself contributes to the overall redox modulation, KH176m exhibits a distinct and potent dual mechanism of action by both enhancing the endogenous antioxidant defense system and selectively inhibiting a key pro-inflammatory enzyme. This comprehensive profile, supported by preclinical efficacy and defined pharmacokinetic properties, underscores the therapeutic potential of Sonlicromanol for the treatment of mitochondrial diseases. Further research into the specific quantitative contributions of each compound to the observed therapeutic effects will continue to refine our understanding of this promising drug candidate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms ("KHENERGYC") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Assessing the Long-Term Efficacy of Sonlicromanol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy of Sonlicromanol hydrochloride, an investigational drug for primary mitochondrial diseases (PMDs), particularly those with the m.3243A>G mutation, such as MELAS syndrome. Drawing on available clinical trial data, this document compares Sonlicromanol's performance with current standard-of-care alternatives and presents supporting experimental evidence to inform ongoing research and development in mitochondrial medicine.
Overview of this compound
Sonlicromanol (formerly KH176) is an orally administered small molecule that acts as a reactive oxygen species (ROS)-redox modulator.[1] It is designed to address the core pathophysiological consequences of mitochondrial dysfunction, namely oxidative stress and inflammation.[2] Its active metabolite, KH176m, targets the accumulation of ROS and modulates inflammatory pathways, offering a potential therapeutic strategy for the debilitating symptoms of mitochondrial disease.[1]
Comparative Efficacy: Sonlicromanol vs. Standard of Care
Currently, there are no approved disease-modifying therapies for most mitochondrial diseases. The standard of care for MELAS syndrome is largely supportive, focusing on symptom management. This includes the use of L-arginine (B1665763) to manage stroke-like episodes and supplementation with coenzymes such as Coenzyme Q10 (CoQ10).[3][4] A direct comparison of efficacy is challenging due to the differing mechanisms of action and the nature of the available clinical trial data. Sonlicromanol aims to be a chronic, disease-modifying therapy, while L-arginine is primarily used for acute events. CoQ10 is used as a general mitochondrial supplement.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of Sonlicromanol and key standard-of-care alternatives.
Table 1: Long-Term Efficacy of this compound (KHENEREXT Study - 52-Week Open-Label Extension)
| Outcome Measure | Result | p-value |
| Cognition & Mood | ||
| Test of Attentional Performance (TAP) with alarm | Statistically significant improvement | 0.0102[5][6] |
| TAP without alarm | Statistically significant improvement | 0.0047[5][6] |
| Beck Depression Inventory (BDI) - total score | Clinically meaningful improvement | 0.0563[5][6] |
| BDI - somatic score | Statistically significant improvement | 0.0261[5][6] |
| Quality of Life & Fatigue | ||
| SF12 physical component score | Statistically significant improvement | 0.0008[5][6] |
| Neuro-Quality of Life Short Form-Fatigue Scale | Statistically significant improvement | 0.0036[5][6] |
| EuroQol EQ-5D-5L-Visual Analog Scale | Statistically significant improvement | 0.0213[5][6] |
| EuroQol EQ-5D-5L-Index | Statistically significant improvement | 0.0173[5] |
| Pain & Physical Function | ||
| McGill Pain Questionnaire | Statistically significant improvement | 0.0105[5][6] |
| mini-Balance Evaluation Systems test | Statistically significant improvement | 0.0009[5][6] |
| Five Times Sit-To-Stand Test | Improvement observed in most patients | Not specified |
Table 2: Efficacy of L-arginine in MELAS Syndrome (9-Year Prospective, Multicenter Clinical Research)
| Outcome Measure | Result | p-value |
| Stroke-like Episodes | ||
| Interictal phase (time between episodes) | Extended | 0.0625[4][7] |
| Incidence and severity of ictuses | Decreased | Not specified |
| Acute Symptom Improvement (Intravenous L-arginine) | ||
| Headache, nausea/vomiting, impaired consciousness, visual disturbance | Improved rates | Not specified |
Table 3: Efficacy of Coenzyme Q10 in Mitochondrial Disorders (Randomized Controlled Trial)
| Outcome Measure | Result | p-value |
| Exercise Physiology | ||
| Post-exercise lactate | Attenuated rise | Not specified |
| VO2/kg lean mass after 5 minutes of cycling | Increased (~1.93 ml) | < 0.005[2][8] |
| Clinically Relevant Variables | ||
| Strength, resting lactate | No significant effect | Not specified |
Experimental Protocols
Sonlicromanol Clinical Trial Program (KHENERGYZE & KHENEREXT)
-
KHENERGYZE (Phase 2b, Randomized Controlled Trial):
-
Design: A double-blind, randomized, placebo-controlled, three-way cross-over study.[1]
-
Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation.[1][5]
-
Intervention: Patients received 50 mg or 100 mg of this compound or a placebo twice daily for 28-day periods, separated by a washout period.[5][9]
-
Primary Endpoint: Change from placebo in the attentional domain of the Cogstate cognitive function test battery.[5] Although the primary endpoint was not met, positive signals were seen in secondary endpoints, particularly in patients with more severe baseline symptoms.[5]
-
-
KHENEREXT (Open-Label Extension Study):
-
Design: A 52-week, open-label extension study for patients who completed the KHENERGYZE trial.[5][9]
-
Participants: 15 patients from the KHENERGYZE study entered, with 12 completing the analysis.[5]
-
Intervention: All patients received 100 mg of this compound twice daily.[5][9]
-
Objective: To assess the long-term safety, tolerability, and efficacy of Sonlicromanol.[5][9]
-
L-arginine Clinical Research
-
Design: A 9-year, prospective, multicenter clinical research program in Japan, including two 2-year clinical trials.[4][7]
-
Participants: 15 patients in the oral L-arginine trial and 10 in the intravenous L-arginine trial.[4][7]
-
Intervention:
-
Primary Endpoints: The MELAS scale for the oral trial and improvement rates of headache and nausea/vomiting for the intravenous trial.[4][7] The primary endpoints were not achieved, but positive trends and improvements in symptoms were observed.[5]
Coenzyme Q10 Randomized Controlled Trial
-
Participants: 30 patients with mitochondrial cytopathy.[2][8]
-
Intervention: 1200 mg/day of Coenzyme Q10 for 60 days.[2][8]
-
Outcome Measures: Blood lactate, urinary markers of oxidative stress, body composition, activities of daily living, quality of life, strength, and exercise cardiorespiratory variables.[2][8]
Visualizing the Mechanisms and Processes
Signaling Pathway of Sonlicromanol
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 4. Therapeutic regimen of L-arginine for MELAS: 9-year, prospective, multicenter, clinical research - Institut de Myologie [institut-myologie.org]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Therapeutic regimen of l-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized trial of coenzyme Q10 in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khondrion | Our science [khondrion.com]
Sonlicromanol in Primary Mitochondrial Disease: A Meta-Analysis of Clinical Trial Data and Comparison with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Sonlicromanol hydrochloride, a novel investigational therapy for primary mitochondrial diseases (PMD). It offers an objective comparison with alternative therapeutic strategies and includes detailed experimental protocols for key clinical endpoints, facilitating a deeper understanding of its potential role in managing these complex disorders.
Introduction to Sonlicromanol and the Therapeutic Landscape
Primary mitochondrial diseases are a group of debilitating genetic disorders characterized by impaired energy production, leading to a wide range of severe symptoms. Sonlicromanol (KH176) is a first-in-class, orally administered small molecule designed to address the core pathophysiological consequences of mitochondrial dysfunction. It acts as a redox-modulator with anti-inflammatory properties, aiming to restore cellular homeostasis.[1] The therapeutic landscape for PMD, particularly for the common m.3243A>G mutation associated with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and other syndromes, is sparse, with current standard of care being largely supportive. This analysis focuses on the clinical evidence for Sonlicromanol and contrasts it with other investigational agents in the pipeline.
Mechanism of Action: A Dual Approach
Sonlicromanol's therapeutic potential stems from its active metabolite, KH176m, which employs a dual mechanism of action to counteract the downstream effects of mitochondrial dysfunction.
-
Redox Modulation: KH176m enhances the capacity of the endogenous thioredoxin/peroxiredoxin antioxidant system, which is crucial for detoxifying reactive oxygen species (ROS). By bolstering this cellular defense, it helps to mitigate oxidative stress, a key driver of cellular damage in mitochondrial disease.
-
Anti-inflammatory Effects: The metabolite selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. This inhibition reduces the production of prostaglandin E2 (PGE2), a potent inflammatory mediator, thereby dampening the chronic inflammation associated with mitochondrial dysfunction.
Clinical Development Program of Sonlicromanol
Sonlicromanol has been evaluated in a series of clinical trials, with the most significant being the Phase IIb program (KHENERGYZE and KHENEREXT studies) in adult patients with the m.3243A>G mutation.[2][3]
Quantitative Data from Sonlicromanol Clinical Trials
The following tables summarize the key findings from the Phase IIb randomized controlled trial (RCT) and the open-label extension (OLE) study.
Table 1: Key Efficacy Outcomes from the Phase IIb Randomized Controlled Trial (28 days)[3]
| Outcome Measure | Sonlicromanol 50 mg bid (Change from Placebo Estimate, 95% CI) | Sonlicromanol 100 mg bid (Change from Placebo Estimate, 95% CI) | p-value (for 100 mg dose) |
| Cognition | |||
| Cogstate IDN (Primary Endpoint) | Not Statistically Significant | Not Statistically Significant | >0.05 |
| Cognitive Failure Questionnaire (CFQ) | -8.29 (-14.53, -2.05) in more affected patients | -5.55 (-9.89, -1.20) | 0.015 |
| Mood | |||
| Beck Depression Inventory (BDI) | -2.9 (-6.39, 0.69) in more affected patients | -3.9 (-7.04, -0.86) in more affected patients | 0.014 |
| HADS-Depression | -2.72 (-5.08, -0.36) in more affected patients | Not Statistically Significant | 0.026 (for 50mg) |
| Fatigue & Quality of Life | |||
| RAND SF-36 Pain | Not Reported | Not Reported | >0.05 |
| EQ-5D-5L VAS | Not Reported | Not Reported | >0.05 |
Note: The primary endpoint, Cogstate IDN, was not met. However, in a pre-specified analysis of patients who were more affected at baseline, a statistically significant treatment effect was observed. For several secondary endpoints, including the BDI and CFQ, statistically significant improvements were seen, particularly in the more affected patient subgroup.
Table 2: Key Efficacy Outcomes from the 52-Week Open-Label Extension Study (100 mg bid)[3]
| Outcome Measure | Mean Change from Baseline (95% CI) | p-value |
| Attention | ||
| Test of Attentional Performance (TAP) with alarm | -11.9 (-21.1, -2.7) | 0.0102 |
| Test of Attentional Performance (TAP) without alarm | -11.5 (-19.0, -4.0) | 0.0047 |
| Mood | ||
| BDI Somatic | -2.2 (-4.1, -0.3) | 0.0261 |
| BDI Total | -3.5 (-7.1, 0.1) | 0.0563 |
| Fatigue & Quality of Life | ||
| Neuro-QoL Short Form-Fatigue Scale | -6.5 (-10.5, -2.5) | 0.0036 |
| SF-12 Physical Component Score | 7.9 (4.1, 11.7) | 0.0008 |
| RAND SF-36 Pain | 18.9 (5.4, 32.4) | 0.0105 |
| EQ-5D-5L VAS | 8.8 (1.6, 15.9) | 0.0213 |
| Motor Function | ||
| Five Times Sit-to-Stand Test | Improvement observed in most patients | Not Reported |
| mini-Balance Evaluation Systems Test | 2.5 (1.2, 3.8) | 0.0009 |
The open-label extension study demonstrated statistically and clinically meaningful improvements across a range of patient- and clinician-reported outcomes, suggesting long-term benefits of Sonlicromanol treatment.[2]
Comparison with Alternative Investigational Therapies
While direct head-to-head trials are lacking, a comparison of Sonlicromanol's trial results with those of other investigational drugs for primary mitochondrial myopathies provides context for its potential efficacy.
Table 3: Comparison of Investigational Therapies for Primary Mitochondrial Diseases
| Drug | Mechanism of Action | Phase of Development | Key Efficacy Endpoint(s) | Outcome |
| Sonlicromanol | ROS-redox modulator, mPGES-1 inhibitor | Phase III planned | Cognition, mood, fatigue, motor function | Phase IIb did not meet primary endpoint but showed significant improvements in multiple secondary endpoints, especially in more affected patients and in long-term extension.[2][4] |
| Elamipretide | Targets inner mitochondrial membrane, binds to cardiolipin | Phase III (MMPOWER-3) | 6-minute walk test (6MWT), PMMSA Total Fatigue Score | Did not meet primary endpoints in the Phase III trial.[3][5] |
| REN001 (Mavodelpar) | PPARδ agonist | Phase IIb (STRIDE) | 12-minute walk test (12MWT), PROMIS Fatigue Score | Did not meet primary or secondary efficacy endpoints.[6] |
| KL1333 | Modulator of cellular NAD+ levels | Phase Ia/Ib | Safety, fatigue, functional strength | Showed promising results with reduced fatigue and improved functional strength in a small number of patients.[7] |
Experimental Protocols for Key Experiments
Beck Depression Inventory (BDI)
The BDI is a 21-item, self-report questionnaire that measures the severity of depression. Each item corresponds to a symptom of depression, and respondents rate its severity on a 4-point scale (0-3). The total score ranges from 0 to 63, with higher scores indicating more severe depression. The BDI has been widely used in clinical research to provide a quantitative assessment of the intensity of depression and to monitor changes over time.
Cognitive Failure Questionnaire (CFQ)
The CFQ is a 25-item self-report questionnaire designed to measure the frequency of minor, everyday slips and errors in perception, memory, and motor function. Respondents rate how often they experience each cognitive lapse over the preceding six months on a 5-point Likert scale (0="Never" to 4="Very often"). The total score ranges from 0 to 100, with higher scores indicating a greater frequency of cognitive failures. The CFQ is a validated tool for assessing self-perceived cognitive function in daily life.
Newcastle Mitochondrial Disease Adult Scale (NMDAS)
The NMDAS is a semi-quantitative rating scale used to assess the severity and progression of mitochondrial disease in adults. It is administered by a clinician and comprises four sections: Current Function (patient-reported), System Specific Involvement, Current Clinical Assessment (clinician-assessed), and Quality of Life. The scale provides a standardized method for longitudinal follow-up and for evaluating the impact of therapeutic interventions.[6]
Conclusion
The meta-analysis of the Sonlicromanol clinical trial data indicates a promising, albeit complex, efficacy profile. While the Phase IIb trial did not meet its primary cognitive endpoint in the overall population, the statistically significant improvements observed in secondary endpoints related to mood, fatigue, and cognition, particularly in more severely affected patients and over a longer duration in the open-label extension study, provide a strong rationale for its continued development.[2] When compared to other investigational agents for primary mitochondrial myopathies, some of which have not met their primary endpoints in later-phase trials, Sonlicromanol's data appears encouraging. The planned Phase III trial will be crucial in definitively establishing its role in the treatment of primary mitochondrial diseases.
References
- 1. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Promising phase IIb results with sonlicromanol in mitochondrial myopathies caused by the m.3243A>G mutation - Institut de Myologie [institut-myologie.org]
- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonlicromanol improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khondrion Publishes Phase 2b Study on Sonlicromanol's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 7. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
Statistical Validation of Sonlicromanol Hydrochloride's Efficacy on Clinical Endpoints in Mitochondrial Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the statistical validation of Sonlicromanol hydrochloride's effect on key clinical endpoints in patients with primary mitochondrial diseases (PMD), particularly those with the m.3243A>G mutation. Through a detailed examination of clinical trial data, this document compares the performance of Sonlicromanol with alternative therapeutic strategies, offering a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound (formerly KH176) is an orally administered small molecule that acts as a redox modulator, targeting the core pathophysiology of mitochondrial diseases by reducing oxidative stress and inflammation. Clinical trial data, primarily from the Phase IIb KHENERGYZE and its open-label extension KHENEREXT studies, have demonstrated statistically significant and clinically meaningful improvements in several key domains, including mood, cognition, fatigue, and pain. While the primary endpoint in the KHENERGYZE study—a measure of attention—was not met in the overall population, post-hoc analyses revealed significant effects in patients with more severe baseline impairment. This guide presents a detailed breakdown of these findings and contrasts them with the available evidence for other therapeutic approaches in mitochondrial disease.
This compound: Mechanism of Action
Sonlicromanol's therapeutic effects are attributed to its active metabolite, which employs a dual mechanism of action. It directly scavenges reactive oxygen species (ROS) and modulates cellular redox status by activating the thioredoxin/peroxiredoxin system. Additionally, it selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, thereby reducing the production of prostaglandin E2 (PGE2).[1] This multi-faceted approach addresses both the oxidative stress and chronic inflammation characteristic of mitochondrial dysfunction.
Clinical Efficacy of this compound: A Statistical Review
The clinical development program for Sonlicromanol has provided key insights into its efficacy across various endpoints. The following tables summarize the quantitative data from the Phase IIb clinical trials.
Table 1: this compound Phase IIb Randomized Controlled Trial (KHENERGYZE) - Key Efficacy Outcomes (28-day treatment period)
| Clinical Endpoint | Assessment Scale | Sonlicromanol Dose | Placebo | Treatment Effect (p-value) | Citation |
| Cognition | |||||
| Attention | Cogstate IDN | 50 mg bid & 100 mg bid | - | Not Statistically Significant (Primary Endpoint) | [2][3] |
| Cognitive Failures | Cognitive Failure Questionnaire (CFQ) | 100 mg bid | - | p = 0.015 | [4] |
| Mood | |||||
| Depression | Beck Depression Inventory (BDI) | At least one dose | - | p = 0.0143 | [5] |
| Depression Subscale | Hospital Anxiety and Depression Scale (HADS-D) | At least one dose | - | p = 0.0256 | [5] |
Note: The primary endpoint of the KHENERGYZE study was the change from placebo in the attentional domain of the cognition score (visual identification; Cogstate IDN), which did not reach statistical significance in the overall study population.[5] However, a treatment effect was observed in patients with more affected baseline scores (p=0.0338).[5]
Table 2: this compound Open-Label Extension Trial (KHENEREXT) - Long-Term Efficacy Outcomes (52-week treatment period with 100 mg bid)
| Clinical Endpoint | Assessment Scale | Change from Baseline (p-value) | Citation |
| Cognition & Alertness | |||
| Alertness (with alarm) | Test of Attentional Performance (TAP) | p = 0.0102 | [5] |
| Alertness (without alarm) | Test of Attentional Performance (TAP) | p = 0.0047 | [5] |
| Mood | |||
| Depression (somatic) | Beck Depression Inventory (BDI) | p = 0.0261 | [5] |
| Depression (total) | Beck Depression Inventory (BDI) | p = 0.0563 | [5] |
| Fatigue | |||
| Fatigue | Neuro-Quality of Life Short Form-Fatigue Scale | p = 0.0036 | [5] |
| Pain | |||
| Pain | McGill Pain Questionnaire | p = 0.0105 | [5] |
| Pain Domains | RAND-Short Form-36 | p = 0.0105 (7 of 9 domains improved) | [5] |
| Balance & Physical Function | |||
| Balance | mini-Balance Evaluation Systems test | p = 0.0009 | [5] |
| Physical Component | SF12 physical component score | p = 0.0008 | [5] |
| Sit-to-Stand | Five Times Sit-To-Stand Test | Most patients showed improvement | [5] |
| Quality of Life | |||
| Quality of Life (VAS) | EuroQol EQ-5D-5L-Visual Analog Scale | p = 0.0213 | [5] |
| Quality of Life (Index) | EuroQol EQ-5D-5L-Index | p = 0.0173 | [5] |
Comparison with Alternative Therapies
The current standard of care for mitochondrial diseases is largely supportive, with a "cocktail" of vitamins and cofactors often prescribed, though with limited high-quality evidence. Several other investigational drugs are in development. The following tables provide a comparative overview of the available clinical data for these alternatives.
Table 3: Vatiquinone (B611643) (EPI-743) in Leigh Syndrome - Clinical Trial Outcomes
| Clinical Endpoint | Assessment Scale | Vatiquinone | Placebo | Outcome | Citation |
| Motor Seizures | Observable Motor Seizure Frequency | - | - | Did not meet primary endpoint in MIT-E trial | [6] |
| Neurological Function | - | Showed improvement in open-label studies | - | Evidence of treatment effect in subgroup analyses | [6] |
Note: While vatiquinone did not meet its primary endpoint in a Phase II/III trial for mitochondrial disease-associated seizures, some evidence of a treatment effect was observed in subgroup analyses, particularly in children with Leigh syndrome.[6]
Table 4: Elamipretide (B1671158) in Primary Mitochondrial Myopathy (PMM) - MMPOWER-3 Trial Outcomes
| Clinical Endpoint | Assessment Scale | Elamipretide (40 mg/d) | Placebo | Difference (95% CI); p-value | Citation |
| Walking Distance | 6-Minute Walk Test (6MWT) | -3.2 m | - | (-18.7 to 12.3); p = 0.69 | [7] |
| Total Fatigue | PMMSA Total Fatigue Score | -0.07 | - | (-0.10 to 0.26); p = 0.37 | [7] |
Note: The Phase 3 MMPOWER-3 trial of elamipretide in patients with PMM did not meet its primary endpoints for changes in the 6-minute walk test and total fatigue score.[7]
Table 5: Coenzyme Q10 in Mitochondrial Disorders - Clinical Trial Outcomes
| Clinical Endpoint | Assessment Scale | Coenzyme Q10 (1200 mg/day) | Placebo | Outcome (p-value) | Citation |
| Post-Exercise Lactate | Blood Lactate Levels | Attenuated rise | - | Minor effect | [8] |
| Aerobic Capacity | VO2/kg lean mass | Increased (~1.93 ml) after 5 min cycling | - | p < 0.005 | [8] |
| Strength & Resting Lactate | Various | No significant effect | - | No significant effect | [8] |
Table 6: L-arginine (B1665763) in MELAS Syndrome - Clinical Trial Outcomes
| Clinical Endpoint | Assessment Scale | L-arginine (Oral & IV) | - | Outcome (p-value) | Citation |
| Stroke-like Episodes | Interictal Phase | Extended | - | p = 0.0625 | [9] |
| Headache, Nausea/Vomiting, Impaired Consciousness, Visual Disturbance | Symptom Improvement Rates | Improved | - | Statistically significant improvement | [9] |
Experimental Protocols
This compound: KHENERGYZE (Phase IIb) and KHENEREXT (Open-Label Extension)
The KHENERGYZE study was a 28-day, randomized, double-blind, placebo-controlled, three-way crossover trial involving 27 adult patients with the m.3243A>G mutation.[2][3] Participants were randomized to receive Sonlicromanol (50 mg or 100 mg twice daily) or placebo.[5] The KHENEREXT study was a 52-week open-label extension for patients who completed the KHENERGYZE trial, where all participants received 100 mg of Sonlicromanol twice daily.[5]
Conclusion
The available clinical trial data for this compound demonstrate a statistically significant and clinically meaningful impact on several debilitating symptoms of mitochondrial disease, particularly in the domains of mood, fatigue, and pain, with long-term treatment. While the primary cognitive endpoint was not met in the initial randomized controlled trial, the positive signals in various secondary and long-term outcomes are promising.
In comparison, other investigational drugs such as elamipretide have not demonstrated efficacy in pivotal trials for primary mitochondrial myopathy. The evidence for the standard "mitochondrial cocktail" and other supplements like L-arginine and Coenzyme Q10 is largely based on smaller, often open-label studies, highlighting the need for more rigorous, placebo-controlled trials.
The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for patients with mitochondrial disease. The upcoming Phase III trial (KHENERFIN) will be crucial in confirming these findings and further elucidating the clinical benefit of this promising compound. Researchers and drug development professionals should consider the detailed statistical evidence and methodologies presented herein when evaluating the therapeutic landscape of mitochondrial diseases.
References
- 1. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTC’s Vatiquinone Fails Second Trial in as Many Months - BioSpace [biospace.com]
- 7. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of coenzyme Q10 in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic regimen of l-arginine for MELAS: 9-year, prospective, multicenter, clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sonlicromanol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Sonlicromanol hydrochloride (also known as KH176) are paramount to ensuring laboratory safety and environmental protection. Although this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of an accidental spill.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting against splashes or airborne particles and should be worn at all times in the laboratory.[4] |
| Hand Protection | Nitrile or Latex Gloves | Chemical-resistant gloves should be worn. It is important to inspect gloves for any damage before use and to dispose of them correctly after handling the compound.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential contamination.[4] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area.[4] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4] |
In Case of Accidental Release:
In the event of a spill, the following steps should be taken to mitigate any potential hazards:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[1][4]
-
Prevent Further Spillage: If it can be done safely, prevent the spill from spreading.[1][4]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as diatomite or universal binders to contain the spill.[1]
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing them with alcohol.[1]
-
Collect Contaminated Materials: All materials used for cleanup should be collected in a suitable, labeled container for proper disposal.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the form of the waste. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[2][4]
For Small, Uncontaminated Quantities:
For small amounts of this compound that are not mixed with hazardous solvents, the following procedure, adapted from FDA guidelines for non-flush list medicines, can be followed, provided it aligns with institutional policies:
-
Remove from Original Container: Take the this compound out of its original packaging.[1]
-
Mix with an Undesirable Substance: To deter accidental ingestion or misuse, mix the compound with an unappealing substance like used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[1]
-
Seal in a Container: Place the mixture in a sealable container, such as a plastic bag or an empty container with a secure lid, to prevent leakage.[1]
-
Dispose of in Regular Trash: The sealed container can then be disposed of in the regular laboratory trash.[1]
For Large Quantities or Waste from Clinical Trials:
Larger quantities of this compound, particularly from clinical trials, require a more stringent disposal process, often managed by a certified waste management vendor.[1][5]
-
Packaging: Package the waste in approved containers as directed by your EHS department.[1]
-
Labeling: Clearly label the container with "Sonlicromanol waste" and any other required information.[1]
-
Arranging for Pickup: Coordinate with your EHS department to arrange for pickup and incineration by an approved vendor.[1]
-
Certificate of Destruction: Obtain and retain a certificate of destruction for your records.[1][5]
Disposal of Empty Containers:
Empty this compound containers that do not contain any protected patient information can typically be discarded in the regular trash.[1][5] If a container is labeled with any personal or confidential information, ensure it is completely removed or obscured before disposal.[1][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Sonlicromanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Sonlicromanol hydrochloride (also known as KH176 hydrochloride). Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.[3][4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times to protect against splashes or airborne particles.[3] |
| Hand Protection | Nitrile or Latex Gloves | Wear appropriate chemical-resistant gloves. Inspect for integrity before use and dispose of them properly after handling.[3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from potential contamination.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator | Not generally required when handled in a well-ventilated area.[3] Use if dust or aerosols are generated, or when handling large quantities.[1][3] |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing.[1][2] Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] If irritation develops, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1][3] Wash out the mouth with water, provided the person is conscious.[2] Seek immediate medical attention.[3]
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5]
Accidental Release Measures
In case of a spill, adhere to the following steps:[1][4]
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4] Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[3][4]
-
Protect: Wear full personal protective equipment, including respiratory protection if necessary.[1][3]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[4]
Disposal Plan
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Chemical Waste: Unused or waste material should be collected in a designated, labeled container and disposed of through a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.[3]
-
Environmental Precaution: Do not allow the product or its containers to enter drains or water courses.[3][4]
The following diagram outlines the logical workflow for safely handling and disposing of this compound.
Physicochemical and Pharmacokinetic Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes / Reference |
| Molecular Formula | C₁₉H₂₉ClN₂O₃ | [6] |
| Molecular Weight | 368.90 g/mol | [1] |
| Water Solubility | 0.224 mg/mL | [2] |
| Log P | 2.39 | [2] |
| Time to Max. Conc. (Tₘₐₓ) | ~2 hours | In humans, following oral administration.[1] |
| Half-life (t₁/₂) | ~9 hours (Sonlicromanol) | In humans.[1] |
| ~15 hours (Active Metabolite KH176m) | The primary active metabolite.[1] | |
| Metabolism | Via Cytochrome P450 3A4 to active metabolite KH176m | [3] |
Mechanism of Action
Sonlicromanol is a clinical-stage oral drug that, after conversion to its active metabolite KH176m, acts as a dual-function redox modulator.[3] This dual mechanism is crucial for its therapeutic potential in conditions like mitochondrial diseases, which are characterized by increased reactive oxygen species (ROS) and inflammation.[3]
-
Anti-inflammatory Action: KH176m selectively inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[2] This enzyme is responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation. By blocking mPGES-1, KH176m reduces inflammation.[2][3]
-
Antioxidant Action: KH176m also targets the Thioredoxin/Peroxiredoxin antioxidant system.[3] This enhances the cell's ability to neutralize harmful ROS, thereby reducing oxidative stress.[3]
The diagram below illustrates this dual mechanism of action.
Experimental Protocols
Below are detailed methodologies for key assays used to characterize the activity of Sonlicromanol and its active metabolite, KH176m.
Protocol 1: Cell-Based mPGES-1 Inhibition Assay
This protocol details the steps to measure the inhibition of PGE2 production in cultured cells.
Objective: To determine the potency (IC₅₀) of KH176m in inhibiting inflammation-induced PGE2 production.
Materials:
-
Human skin fibroblasts or RAW264.7 macrophage-like cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)
-
Sonlicromanol metabolite (KH176m) dissolved in DMSO
-
PGE2 ELISA Kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells (e.g., human skin fibroblasts) in a 24-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of KH176m in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of KH176m. Include a vehicle control (DMSO only).
-
Inflammatory Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), add the inflammatory stimulus. To induce mPGES-1 expression and PGE2 production, treat the cells with either LPS (e.g., 1 µg/mL) or IL-1β (e.g., 1 ng/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of PGE2 produced.
-
Data Analysis: Plot the PGE2 concentration against the logarithm of the KH176m concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
The following diagram illustrates the workflow for this experimental protocol.
Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay
This protocol outlines a method to assess the effect of Sonlicromanol on the activity of a key enzyme in the antioxidant system.
Objective: To evaluate the effect of Sonlicromanol on the activity of Thioredoxin Reductase (TrxR).
Materials:
-
Patient-derived or relevant cell line
-
Sonlicromanol
-
Thioredoxin Reductase Assay Kit (colorimetric)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with various concentrations of Sonlicromanol for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the assay kit's protocol. This typically involves sonication or homogenization in a cold assay buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the enzyme activity.
-
Enzyme Activity Assay: Perform the TrxR activity assay as per the manufacturer's instructions. The assay generally measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Control Reaction: To determine the specific activity of TrxR, run a parallel reaction that includes a specific inhibitor of TrxR provided in the kit.
-
Data Calculation: Calculate the TrxR activity based on the change in absorbance over time. Normalize the activity to the total protein concentration of the lysate to get the specific activity (e.g., in mU/mg protein).
-
Analysis: Compare the specific activity of TrxR in Sonlicromanol-treated cells to that of untreated control cells to determine the compound's effect.
References
- 1. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Sonlicromanol - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [precision.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
